Tetrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
tetrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5/c1-2-5-4-6-7-8-9(4)3-1/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGQAVFYXBCIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325178 | |
| Record name | Tetrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
275-03-6 | |
| Record name | Tetrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=275-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrazolo[1,5-a]pyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAZOLO(1,5-A)PYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E8GPT6S7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tetrazolo[1,5-a]pyrimidine derivatives biological activity
An In-Depth Technical Guide to the Biological Activity of Tetrazolo[1,5-a]pyrimidine Derivatives
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The tetrazolo[1,5-a]pyrimidine scaffold represents a privileged heterocyclic system in modern medicinal chemistry. As a fused bicyclic structure, it combines the chemical attributes of both tetrazole and pyrimidine rings, creating a unique electronic and steric profile. Often considered a bioisostere of the natural purine core, this scaffold has been extensively explored for its ability to interact with a diverse array of biological targets. This technical guide provides a comprehensive overview of the significant biological activities associated with tetrazolo[1,5-a]pyrimidine derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate these activities, offering field-proven insights for researchers, scientists, and drug development professionals.
The Tetrazolo[1,5-a]pyrimidine Core: Structure and Synthesis
The foundational structure consists of a five-membered tetrazole ring fused to a six-membered pyrimidine ring. This arrangement confers a high nitrogen content and a planar, electron-rich system, which are key features for interacting with biological macromolecules. The tetrazole ring, with a pKa similar to that of a carboxylic acid, can act as a non-classical bioisostere, enhancing metabolic stability and cell permeability.[1]
The synthesis of this scaffold is often achieved through efficient and convergent strategies, most notably multicomponent reactions (MCRs). A common and highly effective approach involves the one-pot condensation of 5-aminotetrazole, an aldehyde, and a 1,3-dicarbonyl compound or its equivalent.[2][3] This methodology allows for rapid diversification of the scaffold, which is crucial for exploring structure-activity relationships.
Caption: General multicomponent synthesis of tetrazolo[1,5-a]pyrimidines.
Anticancer Activity: A Multifaceted Approach
The development of tetrazolo[1,5-a]pyrimidine derivatives as anticancer agents is the most extensively researched area, with compounds demonstrating efficacy through multiple mechanisms of action.
Mechanism: Tubulin Polymerization Inhibition
A primary mechanism for the anticancer effects of this scaffold is the disruption of microtubule dynamics. Certain derivatives act as potent inhibitors of tubulin polymerization by binding to the colchicine-binding site.[4] This interaction prevents the formation of the mitotic spindle, a critical structure for cell division, thereby inducing cell cycle arrest in the G2/M phase and subsequently triggering apoptosis (programmed cell death).[4]
Structure-guided design has been instrumental in optimizing these inhibitors. High-throughput virtual screening followed by chemical synthesis has led to the identification of lead compounds with nanomolar potency.[4] For instance, molecular dynamics simulations revealed that excessive flexibility in certain substituents, such as a cyclohexane moiety, could limit potency, guiding chemists to introduce more rigid structures like a 3,5-dimethylphenyl group to enhance binding and activity.[4]
Table 1: In Vitro Anticancer Activity of Tubulin-Inhibiting Derivatives
| Compound ID | Target Cell Line | IC₅₀ (nM) | Key Structural Feature | Reference |
|---|---|---|---|---|
| Q1 (Hit) | SKOV3 (Ovarian) | 2200 | Cyclohexane moiety | [4] |
| rac-Q31 | SKOV3 (Ovarian) | 24.6 | 3,5-dimethylphenyl group | [4] |
| (S)-Q31 | SKOV3 (Ovarian) | 17.2 | Enantiomerically pure |[4] |
Sources
- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and antioxidant activity evaluation of tetrazolo[1,5-a]pyrimidines: A simple diisopropylammonium trifluoroacetate mediated synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Structure-guided design of potent tetrazolo[1,5-a]pyrimidine-based tubulin inhibitors with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Tetrazolo[1,5-a]pyrimidine
Introduction
The tetrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential. This guide provides an in-depth technical exploration of the molecular mechanisms of action of tetrazolo[1,5-a]pyrimidine derivatives, with a primary focus on their role as anticancer agents. While research into this specific scaffold is evolving, key insights have emerged, pointing towards distinct mechanisms of action that differentiate it from its more extensively studied pyrazolo[1,5-a]pyrimidine analogue. This document will delve into the established and potential biological targets, the downstream signaling consequences of target engagement, and the experimental methodologies employed to elucidate these mechanisms.
Primary Mechanism of Action: Tubulin Polymerization Inhibition
A significant body of evidence points to the inhibition of tubulin polymerization as a primary mechanism of action for a class of tetrazolo[1,5-a]pyrimidine derivatives.[1] These compounds represent a novel class of microtubule-targeting agents with potent antitumor activity.
Molecular Target: The Colchicine-Binding Site of Tubulin
Through a combination of high-throughput virtual screening and subsequent structural optimization, a novel series of tetrazolo[1,5-a]pyrimidine-based compounds have been identified as potent inhibitors of tubulin polymerization.[1] The primary molecular target for these compounds is the colchicine-binding site on β-tubulin.[1]
A co-crystal structure of a lead compound, rac-Q31, bound to tubulin has confirmed its stable binding within the colchicine site. This binding is characterized by key interactions:
-
Hydrogen Bonding: A crucial hydrogen bond is formed with the α-Thr179 residue.[1]
-
Hydrophobic Interactions: Significant hydrophobic interactions are established with residues such as α-Leu240 and β-Ile316.[1]
The tetrazolo[1,5-a]pyrimidine scaffold plays a critical role in orienting the substituents for optimal interaction within this binding pocket.
Downstream Cellular Effects
The binding of tetrazolo[1,5-a]pyrimidine derivatives to the colchicine site of tubulin leads to a cascade of downstream cellular events that ultimately result in apoptosis of cancer cells.
-
Inhibition of Microtubule Polymerization: The primary consequence of binding is the inhibition of microtubule polymerization.[1] This disrupts the dynamic instability of microtubules, which is essential for various cellular processes.
-
Cell Cycle Arrest at G2/M Phase: The disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, resulting in a cell cycle arrest at the G2/M phase.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]
The following diagram illustrates the signaling pathway initiated by the binding of tetrazolo[1,5-a]pyrimidine derivatives to tubulin.
Caption: Signaling pathway of tetrazolo[1,5-a]pyrimidine-based tubulin inhibitors.
Experimental Workflow for Characterization
The elucidation of this mechanism of action involves a multi-step experimental workflow:
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Initial Screening: High-throughput virtual screening of chemical libraries against the colchicine-binding site of tubulin is performed to identify initial hit compounds.[1]
-
In Vitro Cytotoxicity Assays: The antiproliferative activity of the identified compounds is evaluated against a panel of cancer cell lines.
-
Tubulin Polymerization Assay: A direct in vitro assay is used to measure the effect of the compounds on the polymerization of purified tubulin.
-
Cell Cycle Analysis: Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution of treated cancer cells.
-
Apoptosis Assays: Annexin V/propidium iodide staining followed by flow cytometry is used to quantify the induction of apoptosis.
-
X-ray Crystallography: Co-crystallization of the lead compounds with tubulin provides definitive evidence of the binding mode and key molecular interactions.[1]
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for characterizing tubulin inhibitors.
Other Potential Mechanisms of Action
While tubulin inhibition is a well-defined mechanism for certain derivatives, the tetrazolo[1,5-a]pyrimidine scaffold may exhibit other biological activities. These are areas of ongoing research and are primarily suggested by studies on metal complexes of these ligands and related fused heterocyclic systems.
DNA Interaction and Topoisomerase I Inhibition
Studies on metal(II) complexes of tetrazolo[1,5-a]pyrimidine-based ligands have shown that these complexes can interact with DNA through groove binding.[2] Furthermore, these complexes have been shown to strongly inhibit topoisomerase I.[2] Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, and its inhibition can lead to DNA damage and cell death. While this activity has been demonstrated for metal complexes, it raises the possibility that the tetrazolo[1,5-a]pyrimidine ligand itself may contribute to DNA binding or possess intrinsic inhibitory activity against enzymes involved in DNA metabolism. Further investigation with the metal-free ligands is required to confirm this hypothesis.
Cyclin-Dependent Kinase (CDK) Inhibition
The same study on metal(II) complexes of tetrazolo[1,5-a]pyrimidines also reported strong interactions with a cyclin-dependent kinase receptor.[2] CDKs are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. The observation that these complexes interact with a CDK receptor suggests that the tetrazolo[1,5-a]pyrimidine scaffold could be a starting point for the design of novel CDK inhibitors. However, direct evidence of CDK inhibition by the parent scaffold or its simple derivatives is currently lacking.
Antimicrobial and Other Activities
Some tetrazolo[1,5-a]pyrimidine derivatives have been reported to exhibit antimicrobial activity.[3][4] The exact mechanism of their antimicrobial action is not yet fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane. Additionally, the broader class of tetrazole-containing compounds is known to possess a wide range of biological activities, including anti-inflammatory, antiviral, and CNS-stimulant properties.[3]
Structure-Activity Relationship (SAR) Insights
The biological activity of tetrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. For the tubulin-inhibiting series, molecular dynamics simulations revealed that flexibility in certain substituents can limit potency.[1] The optimization of these substituents to enhance hydrophobic interactions within the colchicine-binding site has been shown to significantly improve antitumor activity.[1]
Comparative Perspective: Pyrazolo[1,5-a]pyrimidines
It is instructive to compare the mechanism of action of tetrazolo[1,5-a]pyrimidines with their pyrazolo[1,5-a]pyrimidine analogues. The latter have been extensively studied as potent inhibitors of various protein kinases, acting as ATP-competitive or allosteric inhibitors.[5][6] They have shown efficacy in targeting kinases such as EGFR, B-Raf, MEK, and CDKs.[6] This contrasts with the primary mechanism of tubulin inhibition identified for the tetrazolo[1,5-a]pyrimidine series, highlighting how the nature of the fused azole ring can dramatically influence the biological target and mechanism of action.
Summary and Future Directions
The tetrazolo[1,5-a]pyrimidine scaffold is an emerging pharmacophore with a distinct mechanism of action from its more studied pyrazolo-analogue. The primary and most well-characterized mechanism for a potent series of anticancer derivatives is the inhibition of tubulin polymerization via binding to the colchicine site. Other potential mechanisms, such as DNA interaction and inhibition of topoisomerase I and CDKs, have been suggested by studies on their metal complexes and warrant further investigation.
Future research in this area should focus on:
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Elucidating the direct interaction of metal-free tetrazolo[1,5-a]pyrimidine derivatives with DNA, topoisomerases, and CDKs.
-
Expanding the structure-activity relationship studies to explore a wider range of substituents and their impact on different biological targets.
-
Investigating the potential of this scaffold in other therapeutic areas, such as infectious and inflammatory diseases.
This in-depth understanding of the mechanism of action of tetrazolo[1,5-a]pyrimidines will be crucial for the rational design and development of novel therapeutics based on this promising heterocyclic core.
References
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Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5- a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
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(PDF) Tetrazolo[1,5- a ]pyrimidine-based metal(II) complexes as therapeutic agents: DNA interaction, targeting topoisomerase I and cyclin-dependent kinase studies. ResearchGate. [Link]
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Structure-guided design of potent tetrazolo[1,5-a]pyrimidine-based tubulin inhibitors with in vivo antitumor activity. PubMed. [Link]
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Reactivity of tetrazolo[1,5- a ]pyrimidines in click chemistry and hydrogenation. ResearchGate. [Link]
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Spectroscopic Analysis of Tetrazolo[1,5-a]pyrimidine: A Technical Guide for Researchers
Introduction
The tetrazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry and materials science, recognized as a bioisosteric analogue for carboxylic acids and cis-amide groups.[1][2] Its metabolic stability and unique physicochemical properties make it a valuable moiety in the design of novel therapeutic agents, including antiallergic, antihypertensive, and antibiotic compounds.[3] A thorough understanding of the structural and electronic properties of this fused ring system is paramount for its effective application. Spectroscopic analysis provides the fundamental tools for the elucidation and confirmation of the molecular structure, purity, and electronic characteristics of tetrazolo[1,5-a]pyrimidine and its derivatives.
This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques employed in the characterization of tetrazolo[1,5-a]pyrimidines. It is designed for researchers, scientists, and drug development professionals, offering not only procedural outlines but also the underlying scientific rationale for experimental choices and data interpretation.
Molecular Structure and Tautomerism
The tetrazolo[1,5-a]pyrimidine system is a fused bicyclic heteroaromatic compound. A crucial aspect of its chemistry is the potential for ring-chain tautomerism, existing in equilibrium with its 2-azidopyrimidine isomer.[4][5] The position of this equilibrium is influenced by the solvent, temperature, and the nature of substituents on the ring system.[5] Spectroscopic techniques, particularly NMR, are instrumental in studying this tautomerism.
Caption: Molecular structure of the parent tetrazolo[1,5-a]pyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of tetrazolo[1,5-a]pyrimidines, providing detailed information about the carbon skeleton and the chemical environment of each proton.
¹H NMR Spectroscopy
The ¹H NMR spectrum of the parent tetrazolo[1,5-a]pyrimidine and its derivatives typically exhibits distinct signals for the protons on the pyrimidine ring. The chemical shifts are influenced by the electron-withdrawing nature of the fused tetrazole ring and any substituents present.
Expected Chemical Shifts: The protons on the pyrimidine ring of the unsubstituted tetrazolo[1,5-a]pyrimidine are expected to appear in the aromatic region of the spectrum. For substituted derivatives, the chemical shifts can vary significantly. For instance, in some 7-substituted-5-methyl derivatives, the methyl protons appear as a singlet, while the pyrimidine proton and protons of the substituent will have characteristic chemical shifts and coupling patterns.[6]
Tautomerism in ¹H NMR: The azide-tetrazole equilibrium can be observed in the ¹H NMR spectrum.[5] In solution, if both tautomers are present, two distinct sets of signals corresponding to each form may be observed. The ratio of the integrals of these signals can be used to quantify the equilibrium composition under specific conditions. For example, it has been reported that the 2-azidopyrimidine tautomer can be the predominant form in certain deuterated solvents like DMSO-d6 or the only one observed in CDCl3.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment.
| Carbon Atom | Typical Chemical Shift Range (ppm) |
| C5 | 150 - 160 |
| C7 | 145 - 155 |
| C8a | 155 - 165 |
| Pyrimidine Carbons | 100 - 165 |
Note: These are approximate ranges and can vary based on substitution.
In one study of substituted tetrazolo[1,5-a]pyrimidines, the signals for C5 and C7 were observed in the ranges of 154.1-159.2 ppm and around 159.5 ppm, respectively.[7]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified tetrazolo[1,5-a]pyrimidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as it can influence the tautomeric equilibrium.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically sufficient. For more complex structures, 2D NMR experiments like COSY, HSQC, and HMBC can be employed to establish connectivity.
-
Data Processing: Process the acquired free induction decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure. Compare the obtained data with literature values for known compounds or with predicted spectra for novel derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The IR spectrum of tetrazolo[1,5-a]pyrimidine will show characteristic absorption bands corresponding to the vibrations of the fused ring system.
Characteristic Vibrational Frequencies:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=N Stretching (ring) | 1600 - 1450 | Medium-Strong |
| N=N Stretching (tetrazole) | 1300 - 1200 | Medium |
| C-H Stretching (aromatic) | 3100 - 3000 | Medium |
| C-H Bending (aromatic) | 900 - 675 | Strong |
The presence of an azide tautomer would introduce a strong, sharp absorption band around 2100 cm⁻¹ corresponding to the asymmetric stretching of the azide group (-N₃). The absence or presence of this band is a key diagnostic feature for studying the tautomeric equilibrium in the solid state.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.
-
Sample Spectrum: Record the IR spectrum of the sample.
-
Data Analysis: The background is automatically subtracted from the sample spectrum. Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups present.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like tetrazolo[1,5-a]pyrimidine exhibit characteristic absorption bands in the ultraviolet region.
The electronic spectra of tetrazolo[1,5-a]pyrimidine derivatives typically show absorption maxima in the UV region.[8] The position and intensity of these bands are influenced by the electronic nature of the substituents and the solvent polarity. These compounds are generally reported to absorb in the ultraviolet range.[9]
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., ethanol, methanol, acetonitrile).
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 for the most intense peak.
-
Blank Measurement: Fill a cuvette with the pure solvent and record the baseline.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
The molecular ion peak (M⁺) in the mass spectrum will confirm the molecular weight of the tetrazolo[1,5-a]pyrimidine derivative.[10] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.[5]
Fragmentation Pathway: The fragmentation of the tetrazolo[1,5-a]pyrimidine ring system can proceed through several pathways. A common fragmentation is the loss of a nitrogen molecule (N₂) from the tetrazole ring, leading to a stable pyrimidine-containing fragment. Subsequent fragmentations will depend on the nature and position of the substituents.
Caption: A generalized mass spectrometry fragmentation pathway.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) and Electron Impact (EI).
-
Ionization: The sample is ionized in the source.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic analysis of tetrazolo[1,5-a]pyrimidine and its derivatives is a multi-faceted process that relies on the synergistic application of various techniques. NMR spectroscopy provides the most detailed structural information, including insights into the dynamic tautomeric equilibrium. IR spectroscopy offers a rapid means of identifying key functional groups and confirming the absence or presence of the azide tautomer. UV-Vis spectroscopy sheds light on the electronic properties, while mass spectrometry confirms the molecular weight and provides clues to the structure through fragmentation analysis. A proficient understanding and application of these techniques are essential for the successful synthesis, characterization, and development of novel compounds based on the tetrazolo[1,5-a]pyrimidine scaffold.
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ResearchGate. (n.d.). 1H / 2H tautomerism of tetrazoles and some examples of substituted... Retrieved from [Link]
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ResearchGate. (n.d.). Proposed mechanism for the synthesis of tetrazolo[1,5-a]pyrimidine with DABCO. Retrieved from [Link]
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SpectraBase. (n.d.). tetrazolo[1,5-a]pyrimidine-6-carboxylic acid, 4,7-dihydro-7-(4-methoxyphenyl)-5-methyl-, 1-methylethyl ester. Retrieved from [Link]
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Beilstein Archives. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Retrieved from [Link]
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ResearchGate. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S1: Scheme that illustrate the mechanism of tetrazolo[1,5-a]pyrimidines formation from β-enaminone and 5-aminotetrazole. Retrieved from [Link]
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ResearchGate. (2019). Tetrazolo[1,5-a]pyrimidine-based metal(II) complexes as therapeutic agents: DNA interaction, targeting topoisomerase I and cyclin-dependent kinase studies. Retrieved from [Link]
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ResearchGate. (n.d.). Tetrazolo[1,5-a]pyrimidine observed in solution (CDCl 3 and DMSO-d 6 ).... Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles using HMTA-BAIL@MIL-101(Cr) as a superior heterogeneous catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). Tautomeric forms of tetrazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]
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MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
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Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
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MDPI. (n.d.). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][11]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, spectroscopic characterization, and in vitro antimicrobial activity of fused pyrazolo[4′,3′:4,5]thieno[3,2‐d]pyrimidine. Retrieved from [Link]
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The Tetrazolo[1,5-a]pyrimidine Scaffold: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Heterocycle
The tetrazolo[1,5-a]pyrimidine core is a fascinating and privileged heterocyclic system that has garnered significant attention in medicinal chemistry.[1] This fused bicyclic structure, comprising a tetrazole ring fused to a pyrimidine ring, presents a unique combination of electronic and steric properties that make it an attractive scaffold for the design of novel therapeutic agents.[1] Its structural similarity to purines allows it to act as a purine bioisostere, potentially interacting with biological targets that recognize the native purine framework.[2] This guide provides an in-depth exploration of the synthesis, chemical behavior, and diverse biological applications of tetrazolo[1,5-a]pyrimidines, offering field-proven insights for researchers and professionals in drug development.
Core Synthesis Strategies: Building the Tetrazolo[1,5-a]pyrimidine Framework
The construction of the tetrazolo[1,5-a]pyrimidine ring system is primarily achieved through cyclocondensation reactions. A highly efficient and widely adopted methodology involves the reaction of a β-enaminone with 5-aminotetrazole.[3][4] This approach allows for the synthesis of tetrazolo[1,5-a]pyrimidines substituted at the 5- and 7-positions.[3][4] The choice of substituents on the β-enaminone precursor plays a crucial role in directing the regiochemistry of the final product.[3]
Experimental Protocol: Synthesis of a 5,7-Disubstituted Tetrazolo[1,5-a]pyrimidine
This protocol outlines a general procedure for the synthesis of a 5,7-disubstituted tetrazolo[1,5-a]pyrimidine derivative.
Step 1: Synthesis of the β-Enaminone Precursor
-
Rationale: The β-enaminone is a key building block that provides the three-carbon unit (CCC) for the pyrimidine ring. The substituents on the β-enaminone will ultimately determine the substitution pattern at the 5- and 7-positions of the final product.
-
Procedure: A suitable β-diketone is reacted with a primary amine in a suitable solvent (e.g., ethanol or toluene) with or without a catalyst (e.g., p-toluenesulfonic acid). The reaction mixture is typically heated to reflux, and the water formed is removed azeotropically. The resulting β-enaminone is then purified by recrystallization or column chromatography.
Step 2: Cyclocondensation with 5-Aminotetrazole
-
Rationale: 5-Aminotetrazole provides the nitrogen-containing component (NCN) for the pyrimidine ring and the pre-formed tetrazole ring.[3]
-
Procedure: An equimolar mixture of the synthesized β-enaminone and 5-aminotetrazole is dissolved in a high-boiling solvent such as dimethylformamide (DMF) or acetic acid. The reaction mixture is heated at reflux for several hours. Progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid product is collected by filtration, washed with water, and purified by recrystallization.
The Dynamic Nature of Tetrazolo[1,5-a]pyrimidines: Azide-Tetrazole Equilibrium and the Dimroth Rearrangement
A fundamental aspect of the chemistry of tetrazolo[1,5-a]pyrimidines is their existence in equilibrium with their 2-azidopyrimidine isomers. This phenomenon, known as the azide-tetrazole equilibrium, is a critical consideration in their synthesis, reactivity, and biological activity.[3][5][6]
The Azide-Tetrazole Equilibrium
The equilibrium between the fused tetrazole ring and the open-chain azido group is influenced by several factors, including:
-
Substituents: The electronic nature of substituents on the pyrimidine ring can significantly impact the position of the equilibrium.[3][5]
-
Solvent Polarity: The equilibrium is sensitive to the polarity of the solvent.[5] In more polar solvents like DMSO, the tetrazole form is generally favored, while in less polar solvents like chloroform, the azido tautomer can be more prominent.[5]
-
Temperature: An increase in temperature typically shifts the equilibrium towards the azido tautomer.[5]
The azide-tetrazole equilibrium can be studied using various spectroscopic techniques, with 15N NMR spectroscopy being a particularly powerful tool for unambiguously determining the structure of the isomers in solution.[7]
Caption: The dynamic azide-tetrazole equilibrium in the tetrazolo[1,5-a]pyrimidine system.
The Dimroth Rearrangement: A Pathway to Isomeric Scaffolds
Tetrazolo[1,5-a]pyrimidines can undergo a fascinating transformation known as the Dimroth rearrangement.[8][9] This rearrangement involves the formal exchange of the N1 atom of the pyrimidine ring with the exocyclic nitrogen atom of a substituent, leading to a thermodynamically more stable isomer.[8][10] In the context of related fused systems like[1][3][5]triazolo[4,3-c]pyrimidines, the Dimroth rearrangement leads to the more stable[1][3][5]triazolo[1,5-c]pyrimidine isomers.[10][11][12]
The mechanism of the Dimroth rearrangement typically involves a ring-opening and ring-closing sequence, often catalyzed by acid or base.[11][12]
Caption: A simplified workflow of the Dimroth rearrangement.
Applications in Drug Discovery and Medicinal Chemistry
The tetrazolo[1,5-a]pyrimidine scaffold is a versatile platform for the development of a wide range of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities.
| Biological Activity | Target/Mechanism | Reference |
| Anticancer | Tubulin polymerization inhibition, targeting the colchicine-binding site.[13] | [13] |
| Cytotoxic against various cancer cell lines.[14] | [14] | |
| Anti-inflammatory | Demonstrated significant anti-inflammatory effects in preclinical models.[15][16] | [15][16] |
| Antimicrobial | Active against various microorganisms.[17] | [17][18] |
| Kinase Inhibition | Potential inhibitors of protein kinases involved in cell signaling.[1] | [1] |
A notable example of the potential of this scaffold is the structure-guided design of potent tubulin inhibitors based on the tetrazolo[1,5-a]pyrimidine core.[13] Through high-throughput virtual screening and subsequent structural optimization, a lead compound, (S)-Q31, was identified that exhibited significant antitumor efficacy in a xenograft model by inhibiting microtubule polymerization, inducing cell cycle arrest at the G2/M phase, and promoting apoptosis.[13]
Workflow for Biological Screening of Tetrazolo[1,5-a]pyrimidine Derivatives
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An In-depth Technical Guide to the Physical and Chemical Properties of Tetrazolo[1,5-a]pyrimidine
This guide provides a comprehensive overview of the core physical and chemical properties of tetrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical details and practical insights into the synthesis, structure, and reactivity of this important molecular scaffold.
Introduction: The Tetrazolo[1,5-a]pyrimidine Core
Tetrazolo[1,5-a]pyrimidine is a fused bicyclic heteroaromatic system, consisting of a tetrazole ring fused to a pyrimidine ring. This unique structural motif imparts a distinct set of electronic and chemical properties, making it a valuable building block in the design of novel functional molecules. The presence of multiple nitrogen atoms in the ring system contributes to its ability to participate in hydrogen bonding and coordination chemistry, rendering its derivatives promising candidates for various biological applications. Furthermore, the inherent energetic potential of the tetrazole ring has led to its exploration in the field of advanced materials. A critical aspect of its chemistry, which will be discussed in detail, is the valence isomerization between the fused tetrazolo[1,5-a]pyrimidine structure and its open-chain tautomer, 2-azidopyrimidine.
Molecular Structure and Physical Properties
The fundamental physical characteristics of tetrazolo[1,5-a]pyrimidine are pivotal for its handling, characterization, and application in various experimental settings.
Structural Elucidation
The precise arrangement of atoms in the tetrazolo[1,5-a]pyrimidine core has been determined by X-ray crystallography. The crystal structure of the parent compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 841708 .[1] This data provides authoritative bond lengths, bond angles, and overall molecular geometry, which are essential for computational modeling and structure-activity relationship (SAR) studies.
Table 1: Computed Physicochemical Properties of Tetrazolo[1,5-a]pyrimidine
| Property | Value | Reference |
| Molecular Formula | C₄H₃N₅ | [1] |
| Molecular Weight | 121.10 g/mol | [1] |
| Exact Mass | 121.03884512 Da | [1] |
| Topological Polar Surface Area | 56 Ų | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Rotatable Bond Count | 0 | [1] |
Physical State and Solubility
Spectroscopic Characterization
The structural identity and purity of tetrazolo[1,5-a]pyrimidine and its derivatives are routinely confirmed using a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for Tetrazolo[1,5-a]pyrimidine and its Derivatives
| Technique | Key Features and Representative Data (for derivatives) | Reference |
| ¹H NMR | Aromatic protons typically resonate in the downfield region (δ 7.0-9.5 ppm). For example, in some derivatives, signals for H5 and H6 appear as doublets with a coupling constant of around 5.2 Hz. | [2] |
| ¹³C NMR | Carbon signals for the heterocyclic rings appear in the aromatic region (δ 100-170 ppm). For instance, in certain derivatives, C6 and C2 signals are observed between δ 162.4-164.3 and δ 163.2-168.2, respectively. | [2] |
| Infrared (IR) | Characteristic vibrational bands include C=N stretching in the pyrimidine ring and N=N stretching from the tetrazole moiety. | [3] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is typically observed, confirming the molecular weight of the compound. Fragmentation patterns can provide further structural information. | [3] |
Chemical Properties and Reactivity
The chemical behavior of tetrazolo[1,5-a]pyrimidine is dominated by the unique electronic nature of its fused heterocyclic system and the dynamic equilibrium with its azide tautomer.
The Azide-Tetrazole Tautomerism: A Cornerstone of Reactivity
A defining chemical characteristic of the tetrazolo[1,5-a]pyrimidine system is its existence in a tautomeric equilibrium with the corresponding 2-azidopyrimidine.[2] This dynamic process is highly influenced by several factors, including the electronic nature of substituents, the polarity of the solvent, and the temperature.[4]
In solution, both tautomers can be present, although the position of the equilibrium may strongly favor one form. For instance, in some cases, the tetrazolo[1,5-a]pyrimidine form is predominantly observed in solution, while the 2-azidopyrimidine form may be the exclusive isomer in the solid state.[4] This equilibrium is not merely a structural curiosity; it is the gateway to a rich and diverse range of chemical transformations. The in-situ formation of the azide tautomer allows tetrazolo[1,5-a]pyrimidines to participate in reactions characteristic of organic azides.
Caption: The dynamic equilibrium between the fused tetrazolo[1,5-a]pyrimidine and the open-chain 2-azidopyrimidine.
Synthetic Methodologies
The synthesis of the tetrazolo[1,5-a]pyrimidine core can be achieved through several synthetic routes. A common and efficient method involves the multicomponent reaction of a β-ketoester, an aromatic aldehyde, and 5-aminotetrazole.[5] This approach allows for the facile generation of a diverse library of substituted tetrazolo[1,5-a]pyrimidines.
Experimental Protocol: General Procedure for the Synthesis of Tetrazolo[1,5-a]pyrimidine Derivatives
-
Reaction Setup: To a solution of a β-ketoester (1 mmol) and an aromatic aldehyde (1 mmol) in a suitable solvent (e.g., ethanol, isopropanol), add 5-aminotetrazole (1 mmol).
-
Catalysis: Introduce a catalytic amount of a suitable acid or base (e.g., piperidine, DABCO) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If necessary, the crude product can be purified by recrystallization from an appropriate solvent.
The choice of catalyst and solvent can significantly impact the reaction efficiency and yield. The mechanism of this transformation is believed to proceed through a series of condensation and cyclization steps, ultimately leading to the formation of the fused heterocyclic system.
Caption: A generalized workflow for the synthesis of tetrazolo[1,5-a]pyrimidine derivatives.
Key Chemical Transformations
The reactivity of tetrazolo[1,5-a]pyrimidines is largely dictated by the azide-tetrazole equilibrium, which enables them to undergo reactions characteristic of both heterocyclic systems.
The presence of the 2-azidopyrimidine tautomer allows for the participation of tetrazolo[1,5-a]pyrimidines in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This transformation provides a highly efficient and regioselective method for the synthesis of 1,2,3-triazole-substituted pyrimidines.[2] Even when the azide tautomer is not readily detectable in solution, the equilibrium can be shifted towards the azide form in the presence of an alkyne and a copper catalyst, leading to high yields of the triazole product.[2]
The pyrimidine ring of the tetrazolo[1,5-a]pyrimidine system can be selectively hydrogenated. This reaction provides access to dihydro- and tetrahydropyrimidine derivatives, which are of significant interest in drug discovery due to their increased three-dimensional character compared to their aromatic counterparts.[2] The outcome of the hydrogenation can be influenced by the reaction conditions and the nature of the substituents on the heterocyclic core.[2]
Thermal Stability
The thermal stability of tetrazolo[1,5-a]pyrimidine and its derivatives is an important consideration, particularly for applications in materials science. While specific thermal decomposition data for the parent compound is not widely reported, studies on the related tetrazolo[1,5-a]pyridine have been conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[6] These analyses provide information on the decomposition temperature and the kinetic parameters of the thermal degradation process. It is reasonable to expect that the thermal stability of tetrazolo[1,5-a]pyrimidines will be influenced by the nature of their substituents.
Applications in Research and Development
The versatile chemical nature of the tetrazolo[1,5-a]pyrimidine scaffold has led to its exploration in several areas of scientific research.
Medicinal Chemistry and Drug Development
The structural similarity of the tetrazolo[1,5-a]pyrimidine core to naturally occurring purines has made it an attractive scaffold for the design of enzyme inhibitors and receptor modulators. The ability to readily introduce a wide range of substituents allows for the fine-tuning of the pharmacological properties of these molecules. Derivatives of tetrazolo[1,5-a]pyrimidine have been investigated for their potential as anticancer, antimicrobial, and antiviral agents.
Materials Science
The high nitrogen content and energetic nature of the tetrazole ring make tetrazolo[1,5-a]pyrimidine derivatives candidates for the development of energetic materials. Research in this area focuses on synthesizing compounds with a balance of high energy density and thermal stability.
Conclusion
Tetrazolo[1,5-a]pyrimidine is a heterocyclic scaffold with a rich and diverse chemistry. Its defining feature, the azide-tetrazole tautomerism, provides a unique platform for a variety of chemical transformations, enabling the synthesis of a wide array of functionalized pyrimidine derivatives. The continued exploration of the physical and chemical properties of this versatile core will undoubtedly lead to the development of new applications in both medicinal chemistry and materials science. This guide has aimed to provide a comprehensive and technically sound overview to aid researchers in their endeavors with this fascinating class of compounds.
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The Dynamic Duo: An In-depth Technical Guide to Azide-Tetrazole Equilibrium in Tetrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reversible valence tautomerism between a fused tetrazole ring and an ortho-azido group in heterocyclic systems, known as the azide-tetrazole equilibrium, represents a fascinating and synthetically crucial area of study. This guide delves into the core principles of this equilibrium, with a specific focus on the tetrazolo[1,5-a]pyrimidine scaffold. This heterocyclic system is of significant interest in medicinal chemistry and materials science. We will explore the delicate interplay of electronic, steric, and environmental factors that govern the position of this equilibrium. Furthermore, this guide will provide detailed experimental protocols and data interpretation strategies, empowering researchers to harness this dynamic equilibrium for the rational design and synthesis of novel functional molecules.
Introduction: The Concept of Azide-Tetrazole Equilibrium
The azide-tetrazole equilibrium is a form of annular tautomerism where a dynamic, reversible isomerization occurs between a cyclic tetrazole form and an open-chain azido isomer.[1][2] This phenomenon is particularly prevalent in nitrogen-rich heterocyclic systems where an azido group is positioned ortho to a ring nitrogen atom, facilitating an intramolecular 1,5-dipolar cyclization. The position of this equilibrium is not static; it is exquisitely sensitive to a variety of internal and external factors, making it a powerful tool for molecular switching and the design of stimuli-responsive materials.[2][3]
The general equilibrium can be depicted as follows:
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The Tetrazolo[1,5-a]pyrimidine Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
Introduction: A Heterocycle of Enduring Interest
The tetrazolo[1,5-a]pyrimidine scaffold is a fascinating and synthetically versatile heterocyclic system that has garnered significant attention in the scientific community, particularly within the realm of medicinal chemistry. This fused bicyclic structure, consisting of a tetrazole ring fused to a pyrimidine ring, exhibits a unique and intriguing chemical personality, most notably its existence in a tautomeric equilibrium with the 2-azidopyrimidine form. This dynamic relationship between the two isomers is not merely a chemical curiosity; it profoundly influences the reactivity and biological activity of these compounds.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the tetrazolo[1,5-a]pyrimidine core. We will embark on a journey through the historical discovery of this heterocycle, delve into the intricacies of its synthesis and structural characterization, and explore its modern applications as a privileged scaffold in the design of targeted therapeutics.
A Glimpse into History: The Emergence of a Novel Scaffold
The exploration of fused heterocyclic systems was a fertile ground for chemical innovation in the mid-20th century. While a comprehensive historical account of the very first synthesis can be elusive, early reports of related tetrazolopyrimidine systems began to appear in the 1960s. These initial investigations laid the groundwork for understanding the fundamental chemistry of this class of compounds.
One of the seminal early works in this area was contributed by J.A. Montgomery and his colleagues. Their research in the early 1960s on purine analogs and related heterocyclic systems provided foundational methods for the synthesis of various fused pyrimidine heterocycles. A key early method for the synthesis of the parent tetrazolo[1,5-a]pyrimidine involved the treatment of 2-hydrazinopyrimidine with nitrous acid. This reaction proceeds through the formation of an intermediate azide, which then undergoes intramolecular cyclization to yield the fused tetrazole ring system. This early work was instrumental in providing access to this novel scaffold and paving the way for further exploration of its chemical and biological properties.[1][2]
The Duality of Existence: Understanding Azido-Tetrazole Tautomerism
A central tenet of tetrazolo[1,5-a]pyrimidine chemistry is its existence in a valence tautomeric equilibrium with its 2-azidopyrimidine isomer. This phenomenon, known as azido-tetrazole tautomerism, is a dynamic process where the fused tetrazole ring can open to form an azide group attached to the pyrimidine ring.
The position of this equilibrium is highly sensitive to a variety of factors, including:
-
Substituents: The electronic nature of substituents on the pyrimidine ring plays a crucial role. Electron-withdrawing groups tend to stabilize the tetrazole form, shifting the equilibrium towards the fused ring system. Conversely, electron-donating groups can favor the open-chain azide isomer.
-
Solvent: The polarity of the solvent can influence the equilibrium. In solution, the tetrazolo[1,5-a]pyrimidine form is often favored.
-
Physical State: In the solid state, the 2-azidopyrimidine isomer is frequently the more stable and observed form.
This tautomerism is not just a theoretical concept; it has profound implications for the reactivity of these compounds. For instance, reactions that are characteristic of azides, such as 1,3-dipolar cycloadditions (e.g., "click chemistry"), can be successfully performed on tetrazolo[1,5-a]pyrimidines because of the presence of the 2-azidopyrimidine tautomer in solution.
Caption: Azido-tetrazole tautomerism of the tetrazolo[1,5-a]pyrimidine core.
Crafting the Core: Key Synthetic Strategies
A variety of synthetic methodologies have been developed to construct the tetrazolo[1,5-a]pyrimidine scaffold, offering chemists a toolkit to access a diverse range of derivatives.
Classical Approach: Cyclization of 2-Hydrazinopyrimidine
As mentioned in the historical context, one of the earliest and most fundamental methods involves the reaction of 2-hydrazinopyrimidine with nitrous acid.
Caption: Synthesis of tetrazolo[1,5-a]pyrimidine from 2-hydrazinopyrimidine.
Experimental Protocol: Synthesis of Tetrazolo[1,5-a]pyrimidine from 2-Hydrazinopyrimidine
-
Dissolution: Dissolve 2-hydrazinopyrimidine (1.0 eq) in a suitable aqueous acidic medium (e.g., dilute hydrochloric acid) with cooling in an ice bath.
-
Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water to the cooled solution of 2-hydrazinopyrimidine. Maintain the temperature below 5 °C during the addition.
-
Reaction: Stir the reaction mixture at low temperature for a specified period (e.g., 1-2 hours) to allow for the in situ formation of the azide and subsequent cyclization.
-
Isolation: The product, tetrazolo[1,5-a]pyrimidine, may precipitate from the reaction mixture. Isolate the solid by filtration.
-
Purification: Wash the collected solid with cold water and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Modern Strategies: Versatility and Efficiency
More contemporary synthetic approaches have focused on improving efficiency, and substrate scope, and enabling the introduction of diverse substituents.
-
From 2-Halopyrimidines: A versatile method involves the reaction of 2-halopyrimidines (e.g., 2-chloropyrimidine) with an azide source, such as sodium azide or trimethylsilyl azide.[3][4]
-
Cyclocondensation Reactions: The condensation of 5-aminotetrazole with β-dicarbonyl compounds or their synthetic equivalents, such as β-enaminones, provides a powerful route to substituted tetrazolo[1,5-a]pyrimidines.[5]
-
Multicomponent Reactions: One-pot multicomponent reactions have emerged as an efficient strategy for the synthesis of highly functionalized tetrazolo[1,5-a]pyrimidine derivatives.[6]
Structural Elucidation: Spectroscopic and Crystallographic Characterization
The definitive characterization of tetrazolo[1,5-a]pyrimidines relies on a combination of spectroscopic and analytical techniques.
| Technique | Key Observables |
| ¹H NMR | The proton chemical shifts and coupling constants provide valuable information about the substitution pattern on the pyrimidine ring. |
| ¹³C NMR | The carbon chemical shifts, particularly of the bridgehead carbon and the pyrimidine ring carbons, are characteristic of the fused ring system. |
| IR Spectroscopy | The absence of a strong azide stretch (around 2100-2200 cm⁻¹) in the solid-state IR spectrum is often indicative of the predominance of the tetrazole form. |
| X-ray Crystallography | Provides unambiguous confirmation of the molecular structure and the fused tetrazole ring system in the solid state. |
Typical Spectroscopic Data for Unsubstituted Tetrazolo[1,5-a]pyrimidine:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H | ~9.2 | dd | J = 4.2, 1.8 |
| ~8.8 | dd | J = 7.0, 1.8 | |
| ~7.5 | dd | J = 7.0, 4.2 | |
| ¹³C | ~150 | C | |
| ~148 | CH | ||
| ~135 | CH | ||
| ~112 | CH |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
A Privileged Scaffold in Drug Discovery: Applications in Medicinal Chemistry
The tetrazolo[1,5-a]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to its exploration in the development of a wide range of therapeutic agents.
A particularly fruitful area of research has been the development of kinase inhibitors . Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The tetrazolo[1,5-a]pyrimidine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.
Case Study: Tetrazolo[1,5-a]pyrimidines as Pim Kinase Inhibitors
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that are overexpressed in a variety of human cancers. They are implicated in promoting cell survival, proliferation, and resistance to apoptosis. Consequently, Pim kinases are attractive targets for the development of novel anticancer drugs.
Several research groups have successfully developed potent and selective Pim kinase inhibitors based on the tetrazolo[1,5-a]pyrimidine scaffold.[7] These inhibitors typically function by competing with ATP for binding to the active site of the kinase. The rigid, planar structure of the tetrazolo[1,5-a]pyrimidine core provides a solid foundation for the presentation of various substituents that can engage in key interactions with the amino acid residues in the ATP-binding pocket of the Pim kinases.
Caption: Mechanism of action of tetrazolo[1,5-a]pyrimidine-based Pim kinase inhibitors.
The development of these inhibitors often involves extensive structure-activity relationship (SAR) studies, where systematic modifications are made to the scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Beyond Pim kinases, the tetrazolo[1,5-a]pyrimidine scaffold has also been utilized in the development of inhibitors for other important kinases, including:
-
Casein Kinase 2 (CK2): A serine/threonine kinase involved in cell growth, proliferation, and suppression of apoptosis.
-
Fms-like tyrosine kinase 3 (FLT3): A receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).
-
Tropomyosin receptor kinases (Trks): A family of receptor tyrosine kinases that are attractive targets for the treatment of various cancers.
The versatility of the tetrazolo[1,5-a]pyrimidine core continues to make it a valuable tool for medicinal chemists in the ongoing quest for novel and effective therapies.
Conclusion and Future Perspectives
From its early discovery to its current status as a privileged scaffold in drug development, the tetrazolo[1,5-a]pyrimidine core has demonstrated a rich and diverse chemistry. Its unique azido-tetrazole tautomerism provides both a challenge and an opportunity for synthetic chemists, while its rigid, planar structure has proven to be an ideal template for the design of potent and selective inhibitors of key biological targets.
As our understanding of the molecular basis of disease continues to grow, so too will the opportunities for the application of this remarkable heterocyclic system. Future research in this area will likely focus on the development of even more sophisticated synthetic methodologies to access novel derivatives, the exploration of new biological targets, and the optimization of drug-like properties to translate the promise of these compounds into clinical realities. The story of the tetrazolo[1,5-a]pyrimidine is far from over, and its continued exploration is sure to yield exciting new discoveries in the years to come.
References
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Montgomery, J. A. (1962). A convenient synthesis of the 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine scaffold was achieved to readily access diversely substituted analogues. Journal of Organic Chemistry, 27(5), 1671–1673. [Link]
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Scapin, E., et al. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Archives. [Link]
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Temple, C., Jr., Thorpe, M. C., Coburn, W. C., Jr., & Montgomery, J. A. (1966). Studies on the Synthesis of Potential Antimalarial Agents. VI. Synthesis of Tetrazolo[1,5-c]pyrimidines and 1,2,4-Triazolo[1,5-c]pyrimidines. Journal of Organic Chemistry, 31(3), 935–938. [Link]
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Khan, H. A., et al. (2019). Tetrazolo[1,5-a]pyrimidine-based metal(II) complexes as therapeutic agents: DNA interaction, targeting topoisomerase I and cyclin-dependent kinase studies. Inorganic and Nano-Metal Chemistry, 48(12), 1-14. [Link]
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Scapin, E., et al. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry, 13, 2396-2407. [Link]
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Dwyer, M. P., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters, 23(22), 6178-6182. [Link]
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Chen, Y., et al. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. Bioorganic & Medicinal Chemistry Letters, 23(11), 3149-3153. [Link]
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Ghorbani-Vaghei, R., et al. (2017). Effective DABCO-catalyzed synthesis of new tetrazolo[1,5-a]pyrimidine analogs. Research on Chemical Intermediates, 43(11), 6339-6351. [Link]
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Wang, X. C., et al. (2011). One-Step Synthesis of Tetrazolo[1,5-a]pyrimidines by Cyclization Reaction of Dihydropyrimidine-2-thiones with Sodium Azide. HETEROCYCLES, 83(10), 2351-2358. [Link]
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Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry, 30(8), 759-763. [Link]
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Ghorbani-Vaghei, R., & Shahriari, A. (2018). Proposed mechanism for the synthesis of tetrazolo[1,5-a]pyrimidine with DABCO. ResearchGate. [Link]
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Scapin, E., Salbego, P. R. S., Bender, C. R., & Martins, M. A. P. (2017). Figure S1: Scheme that illustrate the mechanism of tetrazolo[1,5-a]pyrimidines formation from β-enaminone and 5-aminotetrazole. ResearchGate. [Link]
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The Tetrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The tetrazolo[1,5-a]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to serve as a versatile framework for the design of ligands targeting a wide array of biological targets, leading to compounds with significant therapeutic potential. Its unique electronic properties, rigid planar structure, and capacity for diverse substitutions make it an attractive starting point for the development of novel drugs. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of the tetrazolo[1,5-a]pyrimidine scaffold, offering insights for professionals engaged in drug discovery and development.
Synthetic Strategies: Building the Core
The construction of the tetrazolo[1,5-a]pyrimidine ring system can be achieved through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
One-Pot Multicomponent Reactions
A highly efficient and atom-economical approach involves the one-pot condensation of 5-aminotetrazole with an aldehyde and a suitable active methylene compound.[1][2] This strategy allows for the rapid generation of a diverse library of derivatives.
Experimental Protocol: DABCO-Catalyzed One-Pot Synthesis [1]
-
Reactant Preparation: In a round-bottom flask, dissolve 5-aminotetrazole monohydrate (1 mmol), an appropriate aldehyde (1 mmol), and malononitrile (1 mmol) in isopropanol.
-
Catalyst Addition: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst.
-
Reaction Condition: Reflux the mixture with stirring. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield the pure tetrazolo[1,5-a]pyrimidine derivative.
The causality behind this experimental choice lies in the efficiency of multicomponent reactions to build molecular complexity in a single step, which is highly desirable in medicinal chemistry for generating compound libraries for screening.
Desulfurization Reactions
Another established method involves the mercury-promoted desulfurization of precursor molecules to form the tetrazolo[1,5-a]pyrimidine core.[3] While effective, the use of mercury necessitates careful handling and waste disposal considerations.
Biological Activities and Therapeutic Applications
The tetrazolo[1,5-a]pyrimidine scaffold has been incorporated into molecules exhibiting a broad spectrum of pharmacological activities.
Anticancer Activity
A significant area of investigation for this scaffold is in oncology.[2][4] Derivatives have shown potent cytotoxic effects against various human cancer cell lines.
Tubulin Inhibition: Structure-guided design has led to the development of potent tetrazolo[1,5-a]pyrimidine-based inhibitors of tubulin polymerization.[5] These compounds target the colchicine-binding site, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5] A lead compound, (S)-Q31, demonstrated significant antitumor efficacy in a xenograft model with good tolerability.[5]
Kinase Inhibition: The related pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its kinase inhibitory activity, a principle that can be extrapolated to the tetrazolo[1,5-a]pyrimidine core.[6][7][8] Kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[9]
DNA Interaction and Topoisomerase Inhibition: Metal complexes of tetrazolo[1,5-a]pyrimidine derivatives have been shown to interact with DNA, primarily through groove binding.[10] These complexes can also inhibit topoisomerase I, an enzyme critical for DNA replication and repair, highlighting another avenue for anticancer activity.[10]
The table below summarizes the in vitro anticancer activity of selected tetrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines.
| Compound ID | Scaffold Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 4o | 1,2-Naphthoquinone conjugate | HCT116 (Colon) | Significant Activity | [2][4] |
| 4k | 1,2-Naphthoquinone conjugate | HepG2 (Hepatoma) | Significant Activity | [2][4] |
| Q1 | Virtual screening hit | SKOV3 (Ovarian) | 2.20 ± 0.05 | [5] |
| rac-Q31 | Optimized derivative | SKOV3 (Ovarian) | 0.0246 ± 0.0014 | [5] |
| (S)-Q31 | Enantiomer of rac-Q31 | SKOV3 (Ovarian) | 0.0172 ± 0.0018 | [5] |
Antimicrobial and Other Activities
The tetrazolo[1,5-a]pyrimidine scaffold is also a feature in compounds with antimicrobial, anti-inflammatory, and other biological activities.[11][12] The fusion of the electron-rich tetrazole ring with the pyrimidine ring creates a unique electronic and steric profile that can be exploited for interactions with various microbial and inflammatory targets.
Structure-Activity Relationship (SAR) Insights
The biological activity of tetrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold.
-
Substitutions on the Pyrimidine Ring: Modifications at this part of the molecule can significantly influence potency and selectivity. For instance, in the tubulin inhibitor series, the introduction of a 3,5-dimethylphenyl group was found to be optimal for potent antitumor activity.[5]
-
Fusion with Other Pharmacophores: The combination of the tetrazolo[1,5-a]pyrimidine scaffold with other biologically active moieties, such as 1,2-naphthoquinones, can lead to hybrid molecules with enhanced pharmacological profiles.[4]
Pharmacokinetics and Drug-likeness
For any scaffold to be successful in drug development, compounds derived from it must possess favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). While specific ADME data for a wide range of tetrazolo[1,5-a]pyrimidines is not extensively published, related scaffolds like pyrazolo[1,5-a]pyrimidines have been optimized to improve physical properties, leading to enhanced cellular activity and more favorable pharmacokinetics.[13] The introduction of solubilizing groups and optimization of lipophilicity are key strategies to improve the drug-like properties of these compounds.
Future Directions and Conclusion
The tetrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:
-
Expansion of Chemical Space: The development of novel synthetic methodologies to access a wider diversity of derivatives.
-
Target Deconvolution: Identifying the specific molecular targets for compounds with interesting phenotypic effects.
-
Personalized Medicine: Designing derivatives that are potent against specific disease-associated mutations.
References
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[Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - MDPI.]()
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Topic: Basic Characterization of Novel Tetrazolo[1,5-a]pyrimidine Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative for Characterizing Tetrazolo[1,5-a]pyrimidines
The tetrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry. As a bioisostere of purines, it presents a unique framework for designing novel therapeutics, with derivatives demonstrating significant potential as anticancer, antimicrobial, and antioxidant agents.[1][2][3][4] However, the successful translation of a newly synthesized compound from a laboratory curiosity to a viable drug candidate is wholly dependent on a rigorous and unambiguous characterization of its fundamental properties.
This guide moves beyond a simple recitation of analytical techniques. It is designed to provide a strategic framework for the comprehensive characterization of novel tetrazolo[1,5-a]pyrimidine compounds. We will delve into the causality behind experimental choices, emphasizing a self-validating workflow that ensures data integrity and accelerates research and development. The core principle is to build a complete, multi-faceted profile of the molecule, from its atomic connectivity to its solid-state architecture and physicochemical behavior.
Part 1: The Foundational Workflow for Compound Characterization
The journey from a crude reaction product to a fully characterized novel chemical entity (NCE) follows a logical and iterative progression. Each step provides data that informs the next, creating a robust and defensible analytical package. A critical consideration at the outset is the potential for azide-tetrazole tautomerism, a well-documented phenomenon in this class of compounds where the fused tetrazole ring can exist in equilibrium with an open-chain 2-azidopyrimidine form.[5][6] Our characterization strategy must be designed to detect and define this equilibrium.
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Methodological & Application
Application Notes & Protocols: A High-Efficiency Multicomponent Approach to Tetrazolo[1,5-a]pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Tetrazolo[1,5-a]pyrimidines and Multicomponent Reactions
The tetrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system, an isostere of purine, is a core component in molecules exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties.[1][2] The development of efficient, robust, and sustainable synthetic routes to access libraries of these compounds is therefore a critical task for the modern medicinal chemist.
Multicomponent reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, offer a powerful strategic advantage over traditional linear syntheses.[3] MCRs embody the principles of green chemistry through atom economy, reduced solvent and energy usage, and operational simplicity. This application note provides a detailed, field-proven protocol for a highly efficient, one-pot, three-component synthesis of substituted tetrazolo[1,5-a]pyrimidines, highlighting the causality behind the experimental design and offering insights for substrate diversification.
The Core Synthesis: A DABCO-Catalyzed Three-Component Condensation
The featured synthesis unites three readily available building blocks—an aromatic aldehyde, malononitrile, and 5-aminotetrazole—in a one-pot reaction catalyzed by the organic base 1,4-diazabicyclo[2.2.2]octane (DABCO). This method is noted for its simplicity, use of a low-cost and non-toxic catalyst, and generally high yields across a range of substrates.[4]
Reaction Principle and Mechanism
The reaction proceeds through a cascade of interconnected equilibria, driven towards the final product by the formation of the stable, aromatic tetrazolo[1,5-a]pyrimidine ring system. The mechanism can be understood through the following key steps:
-
Knoevenagel Condensation: The reaction initiates with a DABCO-catalyzed Knoevenagel condensation between the aromatic aldehyde (I) and malononitrile (II). DABCO, acting as a base, deprotonates the acidic methylene group of malononitrile, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the reactive arylidene malononitrile intermediate (III). The catalyst's role is crucial here to facilitate the formation of this key electrophile.[5]
-
Michael Addition: 5-Aminotetrazole (IV), a binucleophile, then undergoes a Michael addition to the electron-deficient double bond of the arylidene malononitrile intermediate (III). The exocyclic amino group of 5-aminotetrazole is the more nucleophilic nitrogen, initiating the attack.
-
Intramolecular Cyclization and Tautomerization: Following the Michael addition, an intramolecular cyclization occurs. The endocyclic nitrogen of the tetrazole ring attacks one of the nitrile groups. This is followed by a series of proton transfers and tautomerization steps, ultimately leading to the aromatized 5-amino-7-aryl-tetrazolo[1,5-a]pyrimidine-6-carbonitrile product (V).
The entire sequence is a beautifully orchestrated cascade where the product of one step becomes the substrate for the next, all within a single reaction vessel.
Figure 1: Simplified workflow of the three-component synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative compound, 5-Amino-7-(4-chlorophenyl)-tetrazolo[1,5-a]pyrimidine-6-carbonitrile .
Materials and Equipment
-
Reagents: 4-Chlorobenzaldehyde, Malononitrile, 5-Aminotetrazole monohydrate, 1,4-Diazabicyclo[2.2.2]octane (DABCO), Isopropanol (i-PrOH), Ethanol (EtOH). All reagents should be of analytical grade.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, Buchner funnel and flask for vacuum filtration, thin-layer chromatography (TLC) plates (silica gel 60 F254), standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask, combine 4-chlorobenzaldehyde (1 mmol, 0.141 g), malononitrile (1 mmol, 0.066 g), and 5-aminotetrazole monohydrate (1 mmol, 0.103 g).
-
Solvent and Catalyst Addition: Add isopropanol (15 mL) to the flask, followed by DABCO (0.2 mmol, 0.022 g).
-
Reaction Execution: Equip the flask with a reflux condenser and place it in an oil bath on a magnetic stirrer/hotplate. Heat the mixture to reflux (approximately 82-85 °C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using TLC (eluent: n-hexane/ethyl acetate 3:1). The reaction is typically complete within 1-2 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will form. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst. The resulting solid is often of high purity. If further purification is required, the product can be recrystallized from ethanol.[2]
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Results and Data
Following the protocol above, the expected product is a solid. The yield is typically high, often exceeding 85%.
Characterization Data for 5-Amino-7-(4-chlorophenyl)-tetrazolo[1,5-a]pyrimidine-6-carbonitrile:
-
Appearance: Yellow solid.
-
Yield: 92%
-
Melting Point: 257−258 °C[6]
-
FT-IR (KBr, cm⁻¹): 3497, 3234 (NH₂ stretching), 2196 (C≡N stretching), 1654, 1631 (C=N, C=C stretching).[6]
-
¹H NMR (400 MHz, DMSO-d₆), δ (ppm): 8.81 (d, 1H, J = 2.0 Hz, NH), 7.72 (d, 1H, CH), 7.46 (d, 2H, J = 8.8 Hz, Ar-H), 7.33 (d, 2H, J = 8.8 Hz, Ar-H), 7.27 (s, 2H, NH₂), 5.39 (d, 1H, J = 2.4 Hz, CH).[6]
-
¹³C NMR (101 MHz, DMSO-d₆), δ (ppm): 153.77, 151.84, 146.99, 141.99, 132.49, 128.62 (2C), 127.98 (2C), 118.83, 55.49, 53.22.[6]
-
Mass Spec (ESI-MS), m/z: 273 [M+H]⁺.[6]
Scope of the Reaction
A key advantage of this MCR is its broad substrate scope, particularly with respect to the aromatic aldehyde component. Both electron-donating and electron-withdrawing substituents on the aromatic ring are generally well-tolerated, leading to good to excellent yields of the desired products.
| Entry | Aromatic Aldehyde (ArCHO) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 15 | 94 |
| 2 | 4-Methylbenzaldehyde | 15 | 95 |
| 3 | 4-Methoxybenzaldehyde | 20 | 90 |
| 4 | 4-Chlorobenzaldehyde | 15 | 92 |
| 5 | 4-Bromobenzaldehyde | 15 | 98 |
| 6 | 4-Nitrobenzaldehyde | 10 | 96 |
| 7 | 2-Chlorobenzaldehyde | 25 | 88 |
| 8 | 3-Hydroxybenzaldehyde | 30 | 85 |
Table 1: Representative examples demonstrating the scope of the DABCO-catalyzed synthesis of 7-aryl-5-aminotetrazolo[1,5-a]pyrimidine-6-carbonitriles. Reaction conditions: Aldehyde (1 mmol), malononitrile (1 mmol), 5-aminotetrazole (1 mmol), DABCO (0.2 mmol), reflux in i-PrOH. Data compiled from related procedures.[2]
Troubleshooting and Field-Proven Insights
-
Low Yields: Ensure all reagents are pure and dry (except for the 5-aminotetrazole monohydrate). The catalyst, DABCO, is hygroscopic and should be handled accordingly. In some cases, extending the reflux time may improve conversion.
-
Purification Issues: If the product is not sufficiently pure after washing with ethanol, recrystallization is the recommended method. A solvent system like ethanol or an ethanol/DMF mixture is often effective.
-
Alternative Active Methylene Compounds: While malononitrile is the most common C-component, other active methylene compounds such as ethyl cyanoacetate or 3-cyanoacetyl indole can also be employed, leading to diverse functionalization at the 6-position of the pyrimidine ring.[2] This flexibility is a cornerstone of MCRs for library synthesis.
Logical Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Conclusion
The described three-component, DABCO-catalyzed synthesis provides an exceptionally efficient, practical, and scalable route to the valuable tetrazolo[1,5-a]pyrimidine scaffold. Its operational simplicity, adherence to green chemistry principles, and broad substrate scope make it an ideal methodology for academic research and industrial drug discovery programs aimed at generating diverse libraries of novel heterocyclic compounds for biological screening.
References
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Chimica Techno Acta. (2025). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. [Link]
- Journal of the Iranian Chemical Society. (n.d.).
-
Ghorbani-Vaghei, R., Shahriari, A., Mahmoodi, J., & Maghbooli, Y. (2017). Effective DABCO-catalyzed synthesis of new tetrazolo[1,5-a]pyrimidine analogs. Molecular Diversity, 21(4), 865–873. [Link]
- Ghorbani-Vaghei, R., et al. (2017). Proposed mechanism for the synthesis of tetrazolo[1,5-a]pyrimidine with DABCO. Molecular Diversity, 21, 865–873.
-
Organic Syntheses. (n.d.). Procedure. [Link]
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Molecules. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]
-
ChemInform. (1992). 1H and 13C NMR Study of the Pyrazolo(1,5‐a)pyrimidine System. [Link]
-
Molecules. (2012). An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[5][7][8] triazolo[4,3-a]-pyrimidine-6-carbonitriles. [Link]
-
Rostamizadeh, S., et al. (2021). Synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles using HMTA-BAIL@MIL-101(Cr) as a superior heterogeneous catalyst. Scientific Reports, 11(1), 5085. [Link]
-
Molecules. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. [Link]
-
Semantic Scholar. (2017). A Green Synthesis of 7-amino-5-(4-aroyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives by a One-pot Three-component Reaction. [Link]
-
Journal of Chemical Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. [Link]
- Journal of the Iranian Chemical Society. (2019). Tetrazolo[1,5- a ]pyrimidine-based metal(II) complexes as therapeutic agents: DNA interaction, targeting topoisomerase I and cyclin-dependent kinase studies.
- Dolzhenko, A.V. (2017). 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). Chemistry of Heterocyclic Compounds, 53(6/7), 651-667.
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The Tautomeric Mask: Harnessing Tetrazolo[1,5-a]pyrimidines for Advanced Click Chemistry Applications
Introduction: Beyond the Conventional Azide
In the ever-expanding toolkit of bioconjugation and drug discovery, "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), stands as a cornerstone for its efficiency, specificity, and biocompatibility. While simple organic azides are workhorses in this domain, the nuanced reactivity of heterocyclic systems offers a new layer of control and molecular diversity. This guide delves into the unique potential of tetrazolo[1,5-a]pyrimidines as versatile and stable precursors for click chemistry applications.[1][2] Their true power lies in a fascinating tautomeric equilibrium, where the seemingly inert tetrazole ring system can unmask a reactive azide, ready to participate in robust conjugation reactions. This unique characteristic provides a stable, storable azide surrogate that can be triggered under specific conditions to form highly functionalized pyrimidine derivatives.[1][2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. We will explore the fundamental principles governing the reactivity of tetrazolo[1,5-a]pyrimidines, provide detailed, field-proven protocols for their application in CuAAC reactions, and discuss their emerging role in the synthesis of novel therapeutics.
The Core Principle: Azide-Tetrazole Tautomerism
The utility of tetrazolo[1,5-a]pyrimidines in click chemistry is entirely dependent on their existence in a dynamic equilibrium with their 2-azidopyrimidine tautomer.[1][2] This equilibrium is a key concept that underpins all subsequent applications.
Caption: Azide-Tetrazole Tautomerism.
Under ambient conditions, the fused tetrazole ring is the more stable isomer. However, in solution and particularly under the conditions of the CuAAC reaction, the equilibrium can be shifted to favor the open-chain 2-azidopyrimidine form. This azide is then readily available to react with a terminal alkyne in the presence of a copper(I) catalyst.
Application I: Synthesis of Novel Triazolylpyrimidines via CuAAC
The most direct and well-established click chemistry application of tetrazolo[1,5-a]pyrimidines is in the synthesis of 1,2,3-triazole-substituted pyrimidines. This approach has been successfully employed to generate libraries of novel compounds with potential biological activities, such as antimicrobial agents.[1][2]
Causality Behind Experimental Choices:
The choice of a copper(I) catalyst is central to the CuAAC reaction's success. Copper(I) coordinates with the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating the formation of a copper acetylide intermediate. This intermediate then readily reacts with the azide in a stepwise manner to form the stable triazole ring. Sodium ascorbate is a common and effective reducing agent used to generate the active Cu(I) species in situ from a more stable Cu(II) salt like copper(II) sulfate pentahydrate. The use of a mixed solvent system, such as tert-butyl alcohol and water, ensures the solubility of both the organic substrates and the inorganic catalyst components.
Caption: CuAAC Reaction Workflow.
Protocol 1: General Procedure for the Synthesis of Triazolylpyrimidines
This protocol is adapted from the successful synthesis of trifluoromethylated triazolylpyrimidines, which demonstrated excellent yields.[1][2]
Materials:
-
Substituted tetrazolo[1,5-a]pyrimidine (1.0 mmol)
-
Terminal alkyne (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 10 mol%)
-
Sodium ascorbate (0.2 mmol, 20 mol%)
-
tert-Butyl alcohol (t-BuOH)
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Stir plate and magnetic stir bar
Procedure:
-
To the reaction vessel, add the tetrazolo[1,5-a]pyrimidine (1.0 mmol) and the terminal alkyne (1.0 mmol).
-
Add a 1:1 mixture of tert-butyl alcohol and deionized water (e.g., 2 mL of each).
-
Stir the mixture to ensure dissolution or a fine suspension of the reactants.
-
Add copper(II) sulfate pentahydrate (10 mol%) followed by sodium ascorbate (20 mol%).
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Substrate Class | Reported Yield Range | Reference |
| Trifluoromethylated tetrazolo[1,5-a]pyrimidines | 84-98% | [1][2] |
| Non-trifluoromethylated tetrazolo[1,5-a]pyrimidines | 83-86% | [1] |
Application II: Drug Discovery and Development
The tetrazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in compounds targeting a range of biological targets. Its structural similarity to purines makes it an effective bioisostere, capable of mimicking the natural nucleobases to interact with enzyme active sites.[3] Click chemistry provides a powerful method for rapidly diversifying this scaffold to explore structure-activity relationships (SAR) and develop novel drug candidates.
Case Study: Kinase Inhibitors
Many kinase inhibitors feature a pyrimidine core. The ability to append various functional groups to the pyrimidine ring via a stable triazole linker allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. While a direct "click-to-inhibit" example with tetrazolo[1,5-a]pyrimidine is an emerging area, the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors has been explored using click chemistry principles.[4]
Caption: Drug Discovery Workflow.
Protocol 2: Synthesis of a Library of Potential Kinase Inhibitors
This protocol outlines a strategy for generating a library of compounds for biological screening.
Procedure:
-
Synthesize a range of terminal alkynes bearing functionalities known to interact with the target kinase family (e.g., aromatic rings, hydrogen bond donors/acceptors).
-
In parallel, perform the CuAAC reaction as described in Protocol 1 with the tetrazolo[1,5-a]pyrimidine core and each alkyne from the library in separate reaction vessels (a 96-well plate format can be used for high-throughput synthesis).
-
After the reaction, perform a high-throughput purification, if necessary (e.g., solid-phase extraction).
-
Characterize the synthesized compounds and submit them for biological screening.
Application III: Bioconjugation and Materials Science
The bioorthogonality of the CuAAC reaction makes it an ideal tool for conjugating the tetrazolo[1,5-a]pyrimidine scaffold to biomolecules such as peptides and oligonucleotides, or for functionalizing material surfaces.
Protocol 3: General Strategy for Bioconjugation
This protocol provides a general framework. Specific conditions will need to be optimized based on the biomolecule or material being used.
Materials:
-
Tetrazolo[1,5-a]pyrimidine functionalized with a linker for attachment to the target.
-
Alkyne-modified biomolecule or material.
-
Aqueous buffer system (e.g., phosphate-buffered saline, pH 7.4).
-
Copper(I) source and ligand (e.g., pre-formed Cu(I)-TBTA complex for improved biocompatibility).
-
Reducing agent (e.g., sodium ascorbate).
Procedure:
-
Dissolve the alkyne-modified biomolecule in the aqueous buffer.
-
Add the tetrazolo[1,5-a]pyrimidine derivative.
-
Add the copper(I) source and ligand, followed by the reducing agent.
-
Incubate the reaction at room temperature or 37 °C.
-
Monitor the reaction by an appropriate analytical technique (e.g., HPLC, mass spectrometry).
-
Purify the conjugate using a method suitable for the biomolecule (e.g., size-exclusion chromatography, affinity chromatography).
Conclusion and Future Outlook
Tetrazolo[1,5-a]pyrimidines represent a sophisticated and highly useful class of reagents for click chemistry. Their ability to act as stable, masked azides provides a significant advantage in terms of handling and storage, while their participation in the robust and efficient CuAAC reaction opens up a vast chemical space for exploration. From the synthesis of novel small molecules for drug discovery to the intricate art of bioconjugation, the applications of these fascinating heterocycles are continually expanding. As researchers continue to innovate, we can expect to see the unique properties of tetrazolo[1,5-a]pyrimidines being harnessed in ever more creative and impactful ways across the chemical and biological sciences.
References
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Scapin, E., Zimmer, G. C., Vieira, J. C. B., Rodrigues, C. A. B., Afonso, C. A. M., Zanatta, N., Bonacorso, H. G., Frizzo, C. P., & Martins, M. A. P. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Archives, 2021(59). [Link]
-
Uptade, A. B., Zaware, N., Shinde, P., & Dandgavhal, M. (Year). A Click Chemistry Approach to Tetrazoles: Recent Advances. IntechOpen. [Link]
-
Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-25. [Link]
-
Lin, Q., & Herner, A. (2015). Photo-Triggered Click Chemistry for Biological Applications. Topics in Current Chemistry, 374(1), 1-32. [Link]
-
Scapin, E., Zimmer, G. C., Vieira, J. C. B., Rodrigues, C. A. B., Afonso, C. A. M., Zanatta, N., Bonacorso, H. G., Frizzo, C. P., & Martins, M. A. P. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Archives, 2021(59). [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Accounts of Chemical Research, 44(9), 666–676. [Link]
-
Bogdal, D., & Pielichowski, J. (1999). Microwave-assisted synthesis of N-aryl-a,ß-unsaturated g-lactams. ARKIVOC, 2000(1), 181-187. [Link]
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346. [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]
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Application Notes and Protocols for the Hydrogenation of Tetrazolo[1,5-a]pyrimidine Derivatives
Introduction: The Strategic Value of Hydrogenated Tetrazolo[1,5-a]pyrimidines in Medicinal Chemistry
The tetrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in drug discovery, known to be a bioisostere for carboxylic acids and cis-amides, which enhances metabolic stability and other desirable physicochemical properties.[1] These compounds exhibit a wide array of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The hydrogenation of these aromatic systems to their partially or fully saturated counterparts, such as dihydro- or tetrahydropyrimidines, is a critical strategy in modern medicinal chemistry. This transformation leads to more flexible and three-dimensional structures, which can significantly improve binding affinity and selectivity for biological targets.[4][5]
This guide provides a comprehensive overview of the hydrogenation of tetrazolo[1,5-a]pyrimidine derivatives, detailing the underlying chemical principles, offering field-proven experimental protocols, and presenting data in a clear, actionable format for researchers in organic synthesis and drug development.
Chemical Principles and Mechanistic Insights
The hydrogenation of tetrazolo[1,5-a]pyrimidines is a nuanced process, heavily influenced by the substitution pattern of the heterocyclic core. A key feature of this scaffold is the existence of a temperature- and solvent-dependent valence tautomerism, specifically the tetrazole-azide equilibrium. The tetrazolo[1,5-a]pyrimidine ring can open to form a 2-azidopyrimidine intermediate, which is the reactive species in the hydrogenation reaction.
The generally accepted mechanism for the hydrogenation of azides involves their reduction to the corresponding amine. In the context of tetrazolo[1,5-a]pyrimidines, this process can lead to two primary outcomes:
-
Ring Opening and Reduction to 2-Aminopyrimidines: The tetrazole ring opens to the 2-azidopyrimidine tautomer, which is then hydrogenated to the corresponding 2-aminopyrimidine. This pathway is particularly favored for derivatives bearing strong electron-withdrawing groups, such as a trifluoromethyl (CF3) group.[4][5]
-
Reduction of the Pyrimidine Ring: In some cases, particularly for non-trifluoromethylated derivatives, the pyrimidine ring can be partially hydrogenated to yield 4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidines.[4][5][6]
The choice of catalyst is critical, with palladium on carbon (Pd/C) being a commonly employed and effective catalyst for this transformation.[4][5][6] The reaction is typically carried out under a hydrogen atmosphere, with methanol or ethanol serving as the solvent.
Caption: General hydrogenation pathways of tetrazolo[1,5-a]pyrimidines.
Experimental Protocols
The following protocols are based on established literature procedures and provide a starting point for the hydrogenation of tetrazolo[1,5-a]pyrimidine derivatives.[4][5] Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
Protocol 1: Hydrogenation of 5-Aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidines to 2-Amino-4-aryl-6-trifluoromethylpyrimidines
This protocol is particularly effective for substrates containing an electron-withdrawing trifluoromethyl group, leading preferentially to the formation of 2-aminopyrimidines.[4]
Materials:
-
5-Aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidine derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H2)
-
Round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
To a round-bottom flask, add the 5-aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidine (1.0 mmol) and methanol (10 mL).
-
Carefully add 10% Pd/C (10 mol%).
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as specified by the hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 16 to 24 hours.[4]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-aryl-6-trifluoromethylpyrimidine.
Caption: Workflow for the synthesis of 2-aminopyrimidines.
Protocol 2: Hydrogenation of Non-Trifluoromethylated 5-Aryltetrazolo[1,5-a]pyrimidines to 5-Aryl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidines
For substrates lacking a trifluoromethyl group, hydrogenation can favor the reduction of the pyrimidine ring, yielding the corresponding tetrahydro derivative.[4][6]
Materials:
-
Non-trifluoromethylated 5-aryltetrazolo[1,5-a]pyrimidine derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H2)
-
Round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, combine the non-trifluoromethylated 5-aryltetrazolo[1,5-a]pyrimidine (1.0 mmol) and methanol (10 mL).
-
Add 10% Pd/C (10 mol%).
-
Securely seal the flask and introduce a hydrogen atmosphere.
-
Stir the mixture vigorously at room temperature under hydrogen pressure.
-
Monitor the reaction for the consumption of the starting material, typically over 16-24 hours.[4]
-
Once the reaction is complete, remove the catalyst by filtration through Celite, rinsing with methanol.
-
Remove the solvent from the filtrate by rotary evaporation.
-
Purify the resulting residue by column chromatography to isolate the 5-aryl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine.
Data Summary and Comparison
The outcome of the hydrogenation is highly dependent on the substituent at the 7-position of the tetrazolo[1,5-a]pyrimidine ring. The following table summarizes the expected products for different starting materials.
| Starting Material | Primary Product | Reference |
| 5-Aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidine | 2-Amino-4-aryl-6-trifluoromethylpyrimidine | [4] |
| Non-trifluoromethylated 5-aryltetrazolo[1,5-a]pyrimidine | 5-Aryl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine | [4][6] |
Troubleshooting and Expert Insights
-
Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading or the hydrogen pressure. Ensure the solvent is anhydrous, as water can sometimes inhibit catalytic activity.
-
Side Product Formation: In some cases, dehalogenation can occur if the aryl substituent bears a halogen atom.[4] Photochemical hydrogenation has been reported as a method to avoid dehalogenation of aryl-brominated substrates.[5]
-
Catalyst Handling: Palladium on carbon is flammable when dry and should be handled with care. It is best to handle it as a slurry in the reaction solvent.
Conclusion
The hydrogenation of tetrazolo[1,5-a]pyrimidine derivatives is a powerful tool for accessing novel chemical matter with significant potential in drug discovery. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions based on the substrate's electronic properties, researchers can selectively synthesize either 2-aminopyrimidines or tetrahydropyrimidine derivatives. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important transformation.
References
-
Scapin, E., Zimmer, G. C., Vieira, J. C. B., Rodrigues, C. A. B., Afonso, C. A. M., Zanatta, N., Bonacorso, H. G., Frizzo, C. P., & Martins, M. A. P. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Archives, 2021(1), 59. [Link]
-
ResearchGate. (2021). Reactivity of tetrazolo[1,5- a ]pyrimidines in click chemistry and hydrogenation. [Link]
-
Morressier. (2022). Synthesis of N-heterocycles: Transfer hydrogenation of nitroarenes and alcohols using iron catalysts. [Link]
-
ResearchGate. (n.d.). Hydrogenation of N‐heterocycles. [Link]
-
Beilstein Archives. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. [Link]
-
ResearchGate. (2021). Use of tetrazoles in catalysis and energetic applications: Recent developments. [Link]
-
ResearchGate. (n.d.). Metal-Free Hydrogenation of N-Based Heterocycles. [Link]
-
PubMed Central. (n.d.). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. [Link]
-
MDPI. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. [Link]
-
RSC Publishing. (n.d.). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. [Link]
-
RSC Publishing. (n.d.). Metal-free reductions of N-heterocycles via Lewis acid catalyzed hydrogenation. [Link]
-
NIH. (2021). Synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles using HMTA-BAIL@MIL-101(Cr) as a superior heterogeneous catalyst. [Link]
-
PubMed Central. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives. [Link]
-
Catalysis Conference. (n.d.). Synthesis of tetrazolo[1,5-a]pyrimidines derivatives by using nanocatalyst of ZIF supported on the red soil. [Link]
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Application Notes and Protocols for Evaluating the In Vitro Antimicrobial Activity of Tetrazolo[1,5-a]pyrimidine Derivatives
Introduction: The Tetrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Antimicrobial Research
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. Fused heterocyclic ring systems are a cornerstone of medicinal chemistry, offering rigid three-dimensional structures that can be decorated with various functional groups to optimize pharmacological activity. Among these, the tetrazolo[1,5-a]pyrimidine scaffold has emerged as a structure of significant interest. This fused heterocycle, an analog of purine bases, presents a unique electronic and steric profile, making it a compelling candidate for interaction with biological targets in pathogenic microorganisms.
The rationale for investigating this particular scaffold is rooted in the established biological activities of both the pyrimidine and tetrazole moieties. Pyrimidine derivatives are fundamental components of nucleic acids and are found in numerous approved drugs with diverse therapeutic applications, including antimicrobial agents[1]. The tetrazole ring, often considered a bioisostere for a carboxylic acid group, is known for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition at the active sites of enzymes and receptors. The fusion of these two rings into the tetrazolo[1,5-a]pyrimidine system creates a novel chemical entity with the potential for unique biological activities.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and in vitro antimicrobial evaluation of tetrazolo[1,5-a]pyrimidine derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
Synthesis Strategy: A Gateway to Novel Derivatives
The exploration of the antimicrobial potential of tetrazolo[1,5-a]pyrimidines begins with their chemical synthesis. A common and effective route involves a multi-component reaction, which allows for the rapid generation of a library of diverse analogs. One such approach is the three-component reaction of a β-ketoester, an aromatic aldehyde, and 5-aminotetrazole[2]. This strategy is advantageous as it allows for variability at multiple positions of the final molecule by simply changing the starting materials.
Another innovative approach involves the use of tetrazolo[1,5-a]pyrimidines as precursors for further chemical transformations. For instance, they can undergo a copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) with terminal alkynes to yield novel triazolylpyrimidines[3][4]. This demonstrates the versatility of the tetrazolo[1,5-a]pyrimidine core as a scaffold for generating more complex molecular architectures.
General Synthetic Workflow
The diagram below illustrates a generalized workflow for the synthesis and subsequent antimicrobial evaluation of tetrazolo[1,5-a]pyrimidine derivatives.
Caption: A generalized workflow from synthesis to antimicrobial evaluation.
Part 1: Protocols for In Vitro Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial activity data, standardized protocols must be followed. Here, we detail two widely accepted methods: the Agar Well Diffusion Assay for preliminary screening and the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC).
Protocol 1: Agar Well Diffusion Assay
This method is a preliminary test to qualitatively assess the antimicrobial activity of the synthesized compounds. It relies on the diffusion of the compound from a well through a solidified agar medium seeded with a test microorganism.
Principle: An antimicrobial agent diffuses into the agar and inhibits the growth of the test microorganism, resulting in a zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile Mueller-Hinton Broth (MHB)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Positive control (standard antibiotic, e.g., Ciprofloxacin, Fluconazole)
-
Negative control (solvent, e.g., DMSO)
-
Incubator
Step-by-Step Procedure:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)[1].
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Evenly streak the swab over the entire surface of an MHA plate in three different directions to ensure uniform growth.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Preparation of Wells:
-
Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plates using a sterile cork borer[1].
-
-
Application of Test Compounds:
-
Add a defined volume (e.g., 50-100 µL) of the test compound solution into each well.
-
Add the positive and negative controls to separate wells on the same plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
-
Observation and Measurement:
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
A clear zone around the well indicates antimicrobial activity.
-
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[5]. It is considered a gold standard for susceptibility testing.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the compound that prevents visible growth after incubation.
Materials:
-
Test compounds (stock solution in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Cultures of test microorganisms
-
Sterile Mueller-Hinton Broth (MHB), supplemented as needed for fastidious organisms
-
0.5 McFarland turbidity standard
-
Multichannel micropipettes and sterile tips
-
Positive control (inoculum without compound)
-
Negative control (broth only)
-
Standard antibiotic for comparison
-
Plate reader (optional, for spectrophotometric reading)
Step-by-Step Procedure:
-
Preparation of Compound Dilutions:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last column of dilutions.
-
-
Preparation of Inoculum:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and bringing the compound concentrations to their final values.
-
Ensure positive and negative control wells are included.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria[5].
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader[6].
-
Part 2: Data Presentation and Interpretation
Clear and standardized data presentation is crucial for comparing the antimicrobial efficacy of different derivatives and for elucidating structure-activity relationships.
Quantitative Data Summary
MIC values should be summarized in a table for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Tetrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | R¹ | R² | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| 6c | CF₃ | 4-Br-Ph | 62.5 | 31.25 | 15.62 | [4] |
| Ciprofloxacin | - | - | 0.5-2 | 0.25-1 | NA | Standard |
| Fluconazole | - | - | NA | NA | 1-4 | Standard |
Data for compound 6c is derived from a study on triazolylpyrimidines synthesized from tetrazolo[1,5-a]pyrimidine precursors[4]. This serves as a representative example of the potential antimicrobial activity of this class of compounds.
Structure-Activity Relationship (SAR) Insights
While comprehensive SAR studies on a large library of tetrazolo[1,5-a]pyrimidines are still emerging, we can draw valuable insights from related fused pyrimidine systems and the available data.
-
Influence of Substituents: The nature and position of substituents on the pyrimidine and any attached aryl rings can significantly impact antimicrobial activity. For instance, in related triazolo[1,5-a]pyrimidine series, the presence of electron-withdrawing groups on the phenyl ring at position 5 and electron-donating groups at position 7 has been shown to enhance antibacterial activity[6]. The data for compound 6c , with a trifluoromethyl group (a strong electron-withdrawing group) and a bromo-phenyl substituent, showing moderate activity, supports the importance of these substitutions[4].
-
Comparison with Related Scaffolds: Studies on pyrazolo[1,5-a]pyrimidines have shown that certain derivatives possess potent antibacterial and antifungal properties, sometimes exceeding those of standard drugs[7][8][9][10]. Similarly, triazolo[1,5-a]pyrimidines have been identified as inhibitors of essential bacterial enzymes like DNA gyrase[5]. This suggests that the fused pyrimidine core is a viable pharmacophore for antimicrobial drug design, and the tetrazolo[1,5-a]pyrimidine scaffold likely shares this potential.
Part 3: Mechanistic Considerations
The precise mechanism of action for most tetrazolo[1,5-a]pyrimidine derivatives is yet to be fully elucidated. However, based on their structural similarity to purines and the known mechanisms of related fused pyrimidines, several hypotheses can be proposed.
-
Inhibition of Nucleic Acid Synthesis: As purine analogs, these compounds may interfere with the biosynthesis of DNA and RNA, thereby halting microbial replication.
-
Enzyme Inhibition: They could act as inhibitors of key bacterial enzymes. For example, related triazolo[1,5-a]pyrimidines have been shown to target DNA gyrase and dihydrofolate reductase (DHFR)[6].
The following diagram illustrates a hypothetical mechanism of action where a tetrazolo[1,5-a]pyrimidine derivative inhibits bacterial DNA gyrase, an enzyme crucial for DNA replication.
Caption: Hypothetical inhibition of bacterial DNA gyrase by a tetrazolo[1,5-a]pyrimidine derivative.
Conclusion
The tetrazolo[1,5-a]pyrimidine scaffold represents a promising area for the discovery of novel antimicrobial agents. The synthetic versatility of this system allows for the creation of diverse chemical libraries, and the preliminary data, along with findings from structurally related fused pyrimidines, indicate a strong potential for potent antimicrobial activity. The protocols and guidelines presented here provide a robust framework for the systematic evaluation of these compounds, from initial synthesis to quantitative assessment of their in vitro efficacy. Further research, including comprehensive SAR studies and detailed mechanistic investigations, is warranted to fully exploit the therapeutic potential of this intriguing class of molecules.
References
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El-Saghier, A. M. M., Mohamed, M. A. A., Bekhit, A. A., Abd Allah, O. A., Kadry, A. M., Ibrahim, T. M., Bekhit, S. A., Amagase, K. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[6][7][11]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances, 11(10), 5565–5578. Available at: [Link][5]
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Mohamed, M. A. A., Bekhit, A. A., Abd Allah, O. A., Kadry, A. M., Ibrahim, T. M., Bekhit, S. A., Amagase, K., & El-Saghier, A. M. M. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[6][7][11]triazolo[1,5-a]pyrimidines bearing amino acid moiety. Semantic Scholar. Available at: [Link][11]
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Abdel-Wahab, B. F., Mohamed, M. A., & Awad, G. E. A. (2019). Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. Molecules, 24(18), 3248. Available at: [Link][7]
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Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. Medicinal Chemistry Research, 25(10), 2223–2236. Available at: [Link][8]
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Pinto, D. C. G. A., Silva, A. M. S., & Lodeiro, C. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Archives. Available at: [Link][3]
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Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2019). Design and Evaluation of Novel Antimicrobial and Anticancer Agents Among Tetrazolo[1,5-c]quinazoline-5-thione S-Derivatives. Molecules, 24(11), 2118. Available at: [Link][12]
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Reddy, T. R., Reddy, L. R., Reddy, P. V., & Reddy, K. R. (2015). Antimicrobial and antioxidant activity evaluation of tetrazolo[1,5-a]pyrimidines: A simple diisopropylammonium trifluoroacetate mediated synthesis. RSC Advances, 5(10), 7689–7695. Available at: [Link][2]
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El-Metwaly, A. M., & El-Sayed, E.-S. M. (2020). New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Current Organic Synthesis, 17(1), 59–69. Available at: [Link][9]
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Shabaan, M. A., Taha, M. O., & El-Sherbeny, M. A. (2022). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 27(19), 6599. Available at: [Link][10]
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Pinto, D. C. G. A., Silva, A. M. S., & Lodeiro, C. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Archives. Available at: [Link][4]
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Al-Ghorbani, M., Kumar, S., & El-Shafey, H. (2020). Synthesis and Antimicrobial Evaluation of Some New Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-c]triazine Derivatives Containing Sulfathiazole Moiety. PubMed. Available at: [Link][13]
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Patel, R. V., Patel, P. K., & Kumari, P. (2014). In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. International Journal of Pharmaceutical and Phytopharmacological Research, 3(5), 364-369. Available at: [Link][1]
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Introduction: The Therapeutic Potential of Fused Heterocyclic Systems
An Application Guide to Investigating the Anti-Inflammatory Properties of Tetrazolo[1,5-a]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Fused heterocyclic scaffolds have emerged as a particularly fruitful area of investigation, offering rigid structures that can be strategically modified to achieve high-affinity interactions with biological targets. The pyrimidine ring, a key component of nucleic acids, is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory effects.[1][2] The anti-inflammatory properties of pyrimidine derivatives are often attributed to their ability to modulate the expression and activity of critical inflammatory mediators such as prostaglandin E2, tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB).[1]
This application note focuses on the tetrazolo[1,5-a]pyrimidine scaffold, a class of compounds with significant therapeutic potential that remains relatively unexplored for its anti-inflammatory capabilities. Drawing parallels from the well-documented anti-inflammatory activities of structurally related pyrazolo[1,5-a]pyrimidines[3][4][5][6] and tetrazolo[1,5-a]quinolines,[7][8] this guide provides a comprehensive framework for the systematic evaluation of tetrazolo[1,5-a]pyrimidine derivatives as a new class of anti-inflammatory agents. We present a series of detailed protocols for in vitro and in vivo assays designed to elucidate their mechanism of action and quantify their therapeutic potential.
Hypothesized Mechanisms of Anti-Inflammatory Action
Based on the established mechanisms of related heterocyclic compounds, tetrazolo[1,5-a]pyrimidines may exert their anti-inflammatory effects through the modulation of several key signaling pathways. Understanding these potential mechanisms is crucial for designing a rational and effective screening cascade.
Inhibition of the Arachidonic Acid Pathway: Targeting Cyclooxygenases (COX)
A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins (PGs). Prostaglandins are potent inflammatory mediators involved in pain, fever, and swelling. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully exploited to develop selective COX-2 inhibitors, offering the potential for reduced gastrointestinal side effects associated with non-selective COX inhibition.[1] It is therefore highly probable that tetrazolo[1,5-a]pyrimidine derivatives may also exhibit inhibitory activity against COX enzymes.
Caption: Potential Inhibition of the COX-2 Pathway.
Modulation of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The NF-κB signaling pathway is a common target for anti-inflammatory drug development. Studies on pyrazolo[1,5-a]quinazoline derivatives have demonstrated their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity.[9] Therefore, assessing the impact of tetrazolo[1,5-a]pyrimidine compounds on this critical pathway is a key step in characterizing their anti-inflammatory profile.
Caption: Hypothesized Modulation of NF-κB Signaling.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for the in vitro and in vivo evaluation of tetrazolo[1,5-a]pyrimidine compounds.
Overall Experimental Workflow
Caption: A workflow for evaluating anti-inflammatory activity.
In Vitro Protocol 1: COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory activity of the test compounds against COX-1 and COX-2 enzymes, providing insights into their potential mechanism of action and selectivity.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test compounds dissolved in DMSO
-
Celecoxib (selective COX-2 inhibitor control)
-
Ibuprofen (non-selective COX inhibitor control)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 590 nm
Procedure:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 µM EDTA and 2 µM hematin).
-
In a 96-well plate, add 10 µL of the test compound or control at various concentrations. For the vehicle control, add 10 µL of DMSO.
-
Add 150 µL of the reaction buffer to each well.
-
Add 10 µL of either COX-1 or COX-2 enzyme to the respective wells.
-
Incubate the plate at 37°C for 10 minutes.
-
To initiate the reaction, add 10 µL of arachidonic acid (final concentration ~10 µM).
-
Immediately add 10 µL of TMPD solution.
-
Measure the absorbance at 590 nm every minute for 10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
In Vitro Protocol 2: LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This assay evaluates the ability of the test compounds to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Dexamethasone (positive control)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or controls for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Determine the percentage of inhibition of cytokine production for each compound concentration and calculate the IC50 values.
In Vitro Protocol 3: NF-κB Reporter Gene Assay
This assay measures the ability of the test compounds to inhibit the transcriptional activity of NF-κB in response to an inflammatory stimulus.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
TNF-α (stimulant)
-
Test compounds dissolved in DMSO
-
Parthenolide (NF-κB inhibitor control)
-
Luciferase assay system
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the HEK293-NF-κB reporter cells in a 96-well plate at a density of 4 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or controls for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Determine the percentage of inhibition of NF-κB activity for each compound concentration and calculate the IC50 values.
In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[7]
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Indomethacin (positive control)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds or controls orally (p.o.) or intraperitoneally (i.p.) at the desired doses.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.
Data Analysis and Interpretation
The quantitative data obtained from the in vitro and in vivo assays should be systematically analyzed to determine the potency and efficacy of the tetrazolo[1,5-a]pyrimidine compounds.
Table 1: Sample Data Summary for Tetrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) | NF-κB Inhibition IC50 (µM) | % Inhibition of Paw Edema @ 3h (Dose mg/kg) |
| TZP-001 | >100 | 5.2 | >19.2 | 8.1 | 10.5 | 12.3 | 45% (20) |
| TZP-002 | 85.3 | 2.1 | 40.6 | 3.5 | 4.8 | 6.7 | 62% (20) |
| Celecoxib | 15.0 | 0.05 | 300 | - | - | - | 55% (10) |
| Indomethacin | 0.1 | 1.5 | 0.07 | - | - | - | 70% (10) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The tetrazolo[1,5-a]pyrimidine scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The structural similarities to other biologically active fused pyrimidine systems suggest a high probability of identifying compounds with potent and potentially selective inhibitory activity against key inflammatory targets. The comprehensive experimental framework provided in this application note offers a clear and scientifically rigorous path for researchers to explore the anti-inflammatory properties of this exciting class of compounds. By systematically applying these in vitro and in vivo protocols, researchers can effectively characterize the mechanism of action, potency, and efficacy of novel tetrazolo[1,5-a]pyrimidine derivatives, paving the way for the discovery of next-generation anti-inflammatory therapeutics.
References
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Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. (2014). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents. (2004). PubMed. Retrieved January 16, 2026, from [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. Retrieved January 16, 2026, from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PubMed Central. Retrieved January 16, 2026, from [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). PubMed Central. Retrieved January 16, 2026, from [Link]
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Design, Synthesis, and Anti-Inflammatory Activity of Functionalized 1,2,4,5-Tetrasubstituted-Pyrimidinone. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2021). MDPI. Retrieved January 16, 2026, from [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed. Retrieved January 16, 2026, from [Link]
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Application Notes and Protocols for Tetrazolo[1,5-a]pyrimidine-based Tubulin Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Cytoskeleton's Achilles' Heel for Cancer Treatment
The intricate and dynamic network of microtubules, polymers of α- and β-tubulin heterodimers, is fundamental to several critical cellular functions, including the maintenance of cell structure, intracellular transport, and most notably, the segregation of chromosomes during mitosis.[1] This reliance of proliferating cells on a highly dynamic microtubule network makes tubulin an attractive and clinically validated target for anticancer drugs.[2][3] For decades, agents that disrupt microtubule dynamics, such as the stabilizing taxanes and the destabilizing vinca alkaloids, have been cornerstones of chemotherapy.[1] However, challenges including neurotoxicity and the emergence of multidrug resistance have fueled the search for novel tubulin inhibitors with improved therapeutic profiles.[4]
Among the promising new classes of tubulin inhibitors are compounds built on the tetrazolo[1,5-a]pyrimidine scaffold. These agents have demonstrated potent antiproliferative activity against a range of cancer cell lines, including those resistant to existing drugs.[5][6] Mechanistic studies have revealed that many of these compounds bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization, disrupting microtubule dynamics, arresting the cell cycle in the G2/M phase, and ultimately inducing apoptosis in cancer cells.[5][7][8]
These application notes provide a comprehensive guide for the investigation of tetrazolo[1,5-a]pyrimidine-based tubulin inhibitors, from initial synthesis and in vitro characterization to in vivo efficacy studies. The protocols are designed to be robust and reproducible, providing researchers with the tools to explore the full therapeutic potential of this promising class of anticancer agents.
Mechanism of Action: Disrupting Microtubule Dynamics
The primary mechanism by which tetrazolo[1,5-a]pyrimidine-based compounds exert their anticancer effects is through the inhibition of tubulin polymerization.[8] By binding to the colchicine site on β-tubulin, these inhibitors prevent the assembly of αβ-tubulin heterodimers into microtubules.[5] This disruption of the delicate equilibrium between microtubule polymerization and depolymerization has profound consequences for the cell.
Caption: Mechanism of action for tetrazolo[1,5-a]pyrimidine tubulin inhibitors.
PART 1: Synthesis of Tetrazolo[1,5-a]pyrimidine Derivatives
The synthesis of tetrazolo[1,5-a]pyrimidine derivatives can be achieved through various chemical routes. A common and effective method involves a multi-step synthesis starting from readily available precursors. The following protocol outlines a general procedure for the synthesis of a 2-anilino substituted 7-(3',4',5'-trimethoxyphenyl)[1][9][10]triazolo[1,5-a]pyrimidine derivative, a class of compounds that has shown significant tubulin polymerization inhibitory activity.[11]
Protocol 1: Three-Step Synthesis of 2-Anilino-7-(3',4',5'-trimethoxyphenyl)[1][9][10]triazolo[1,5-a]pyrimidine [11]
Step 1: Synthesis of Imidates
-
Dissolve dimethyl cyanodithioimidocarbonate in a suitable solvent (e.g., methanol).
-
Add the desired aniline or substituted aniline to the solution.
-
Reflux the mixture for the appropriate time to allow for the condensation reaction to complete, forming the corresponding imidate.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or evaporation of the solvent.
Step 2: Cyclization to 5-Amino-1H-[1][9][10]-triazole Derivatives
-
Dissolve the imidate from Step 1 in methanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture to induce cyclization into the 3-substituted 5-amino-1H-[1][9][10]-triazole derivative.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and isolate the triazole product.
Step 3: Formation of the[1][9][10]triazolo[1,5-a]pyrimidine Core
-
Combine the 5-amino-1H-[1][9][10]-triazole derivative from Step 2 with a suitable 1,3-dicarbonyl compound (e.g., a derivative of 3-(3,4,5-trimethoxyphenyl)propiolaldehyde).
-
Conduct the reaction in a suitable solvent, often with a catalytic amount of acid or base.
-
Heat the reaction mixture to facilitate the cyclocondensation reaction, forming the final 2-substituted 7-(3',4',5'-trimethoxyphenyl)[1][9][10]triazolo[1,5-a]pyrimidine product.
-
Purify the final compound using techniques such as column chromatography or recrystallization.
-
Characterize the final product using spectroscopic methods (e.g., NMR, Mass Spectrometry) to confirm its structure and purity.
PART 2: In Vitro Evaluation of Tubulin Polymerization Inhibition
A crucial step in characterizing novel tubulin inhibitors is to directly measure their effect on tubulin polymerization in a cell-free system.[10] This can be achieved through turbidity assays or more sensitive fluorescence-based assays.[1][12]
Protocol 2: Fluorescence-Based In Vitro Tubulin Polymerization Assay [1][13]
Principle: This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in fluorescence of a reporter molecule that preferentially binds to polymerized microtubules.[1] Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.
Materials:
-
Lyophilized tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., colchicine or nocodazole)
-
Negative control (DMSO vehicle)
-
96-well, black, clear-bottom microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 2-3 mg/mL.[10]
-
Prepare serial dilutions of the test compounds and the positive control in G-PEM buffer.
-
In a pre-chilled 96-well plate, add the test compounds at various concentrations, the positive control, and the vehicle control (DMSO).
-
Add the fluorescent reporter to all wells.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every 60 seconds for 60-90 minutes.[10]
-
Plot the fluorescence intensity against time to generate polymerization curves.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of tubulin polymerization) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: A simplified workflow for the evaluation of tubulin inhibitors.
PART 3: Cell-Based Assays for Anticancer Activity
While in vitro assays provide direct evidence of tubulin polymerization inhibition, cell-based assays are essential to evaluate the compound's effect in a more complex biological context.[9][14] These assays assess the compound's ability to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis.
Protocol 3: MTT Assay for Cytotoxicity [15]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cancer cells (e.g., HeLa, A549, HCT116) in a 96-well plate and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
Protocol 4: Cell Cycle Analysis by Flow Cytometry [8]
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Tubulin inhibitors are expected to cause an accumulation of cells in the G2/M phase due to the disruption of the mitotic spindle.
Procedure:
-
Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells in cold 70% ethanol and store them at -20°C.
-
Before analysis, wash the cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells will be proportional to the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
-
Compare the cell cycle distribution of treated cells to that of untreated control cells.
PART 4: In Vivo Efficacy in Animal Models
The final preclinical step in evaluating a potential anticancer drug is to assess its efficacy in a living organism.[16] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used for this purpose.
Protocol 5: Human Tumor Xenograft Model [16][17]
Procedure:
-
Cell Culture and Implantation: Culture human cancer cells (e.g., HCT116, A549) under standard conditions.[16] Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[16] Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: V = (L x W²)/2, where L is the length and W is the width.[16]
-
Randomization and Treatment: Once the tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the tetrazolo[1,5-a]pyrimidine inhibitor to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[16] The control group should receive the vehicle alone.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group to determine the in vivo antitumor efficacy of the compound.
Data Summary
| Compound | Target | In Vitro IC50 (Tubulin Polymerization) | Cell Line | In Vitro IC50 (Cytotoxicity) | In Vivo Model | Tumor Growth Inhibition (TGI) | Reference |
| (S)-Q31 | Tubulin (Colchicine Site) | Not Reported | SKOV3 | 17.2 ± 1.8 nM | SKOV3 Xenograft | 74.12% at 4 mg/kg | [5] |
| Compound 3d | Tubulin (Colchicine Site) | 0.45 µM | HeLa | 30-43 nM | HeLa Xenograft (Zebrafish) | Significant Reduction | [11] |
| Compound 26 | Tubulin | Not Reported | HeLa | 0.75 µM | Not Reported | Not Reported | [8] |
| Compound 8c | Tubulin (Colchicine Site) | Not Reported | GBM cell lines | 3-10 nM | GBM Xenograft | 66% | [17] |
Conclusion
The tetrazolo[1,5-a]pyrimidine scaffold represents a promising platform for the development of novel tubulin inhibitors for cancer therapy. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. By following these detailed methodologies, researchers can generate high-quality, reproducible data to advance the understanding and development of this important class of anticancer agents. Further optimization of these lead compounds has the potential to yield new therapies with improved efficacy and reduced side effects for the treatment of a wide range of cancers.
References
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PMC. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Available from: [Link]
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ResearchGate. Structure-Guided Design of Potent Tetrazolo[1,5-a]pyrimidine-Based Tubulin Inhibitors with In Vivo Antitumor Activity | Request PDF. Available from: [Link]
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MDPI. Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Available from: [Link]
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ResearchGate. In vitro tubulin polymerization. Turbidity assays for the assembly of... Available from: [Link]
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MDPI. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Available from: [Link]
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PubMed Central. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Available from: [Link]
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PubMed. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Available from: [Link]
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PubMed. Novel[1][9][10]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Available from: [Link]
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MDPI. A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. Available from: [Link]
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PubMed. Structure-guided design of potent tetrazolo[1,5-a]pyrimidine-based tubulin inhibitors with in vivo antitumor activity. Available from: [Link]
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National Institutes of Health. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. Available from: [Link]
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PubMed. Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin. Available from: [Link]
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MDPI. Pyrazolo[4,3-e]tetrazolo[1,5-b][1][9][10]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Available from: [Link]
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OUCI. Structure-guided design of potent tetrazolo[1,5-a]pyrimidine-based tubulin inhibitors with in vivo antitumor activity. Available from: [Link]
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ResearchGate. (PDF) Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Available from: [Link]
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PubMed Central. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]
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RSC Publishing. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. Available from: [Link]
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ResearchGate. Tubulin as a target for anticancer drugs. Available from: [Link]
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MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available from: [Link]
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OncLive. Novel Tubulin-Targeting Therapies Make Headway. Available from: [Link]
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ResearchGate. Structure-Guided Design of Potent Tetrazolo[1,5-a]pyrimidine-Based Tubulin Inhibitors with In Vivo Antitumor Activity | Request PDF. Available from: [Link]
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Endocrine-Related Cancer. Fighting tubulin-targeting anticancer drug toxicity and resistance in. Available from: [Link]
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MDPI. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. Available from: [Link]
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ACS Publications. Pyrazolo[4,3-d]pyrimidines: A novel scaffold for microtubule-targeting agents (MTAs). Available from: [Link]
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Application Notes and Protocols for the Synthesis and Evaluation of Tetrazolo[1,5-a]pyrimidine Metal Complexes as Therapeutic Agents
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and therapeutic evaluation of tetrazolo[1,5-a]pyrimidine metal complexes. The protocols and insights provided herein are grounded in established scientific principles and aim to facilitate the exploration of this promising class of compounds for therapeutic applications.
Introduction: The Therapeutic Promise of Tetrazolo[1,5-a]pyrimidine Metal Complexes
The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. Tetrazolo[1,5-a]pyrimidines, a class of fused heterocyclic compounds, have garnered significant attention due to their structural similarity to purines, allowing them to interact with biological targets such as kinases and DNA.[1][2] The fusion of the electron-rich tetrazole ring with the pyrimidine core creates a unique scaffold with versatile coordination capabilities.[1]
The chelation of these ligands with transition metal ions (e.g., copper, zinc, nickel) can significantly enhance their biological activity.[3] This enhancement is often attributed to the metal ion's ability to influence the compound's lipophilicity, cellular uptake, and interaction with biological macromolecules.[3] Metal complexes of tetrazolo[1,5-a]pyrimidines have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4]
This guide will provide detailed protocols for the synthesis of tetrazolo[1,5-a]pyrimidine ligands and their subsequent complexation with metal ions. Furthermore, it will outline standardized in vitro assays to evaluate their therapeutic potential, focusing on anticancer and antimicrobial screening.
Synthesis of Tetrazolo[1,5-a]pyrimidine Metal Complexes: A Step-by-Step Approach
The synthesis of tetrazolo[1,5-a]pyrimidine metal complexes is typically a two-step process: first, the synthesis of the organic ligand, followed by its reaction with a suitable metal salt.
General Ligand Synthesis: Three-Component Reaction
A common and efficient method for synthesizing the tetrazolo[1,5-a]pyrimidine scaffold is a three-component reaction involving an aromatic aldehyde, a compound with an active methylene group (like malononitrile or a β-ketoester), and 5-aminotetrazole.[4][5] This approach is advantageous due to its atom economy and the ability to generate diverse structures by varying the starting materials.[6]
Protocol 2.1.1: Synthesis of a Representative Tetrazolo[1,5-a]pyrimidine Ligand
This protocol describes the synthesis of a 5-aryl-7-substituted-tetrazolo[1,5-a]pyrimidine derivative.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
5-Aminotetrazole monohydrate
-
Catalyst (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO)[5]
-
Solvent (e.g., isopropanol)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 5-aminotetrazole monohydrate (1 mmol) in isopropanol (10 mL).
-
Add a catalytic amount of DABCO (10 mol%).
-
The causality behind using a catalyst like DABCO lies in its basic nature, which facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile, a crucial step for the subsequent reaction cascade.[5]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold isopropanol, and dry in a vacuum oven.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
Synthesis of Metal Complexes
The synthesized ligand can then be complexed with a variety of metal salts. The choice of metal and its counter-ion can influence the final complex's geometry and biological activity.
Protocol 2.2.1: General Synthesis of a Tetrazolo[1,5-a]pyrimidine Metal(II) Complex
This protocol outlines the synthesis of a generic [M(L)Cl₂] type complex, where 'M' is a divalent metal ion (e.g., Cu²⁺, Ni²⁺, Zn²⁺) and 'L' is the synthesized ligand.[3]
Materials:
-
Synthesized tetrazolo[1,5-a]pyrimidine ligand
-
Metal(II) chloride salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, ZnCl₂)
-
Solvent (e.g., methanol or ethanol)
-
Standard laboratory glassware
Procedure:
-
Dissolve the tetrazolo[1,5-a]pyrimidine ligand (1 mmol) in warm methanol (15 mL) in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) chloride salt (1 mmol) in methanol (10 mL). The use of hydrated metal salts is common and generally does not interfere with the reaction.
-
Slowly add the metal salt solution to the ligand solution with constant stirring. The coordination of the ligand to the metal center is typically rapid.
-
Stir the resulting mixture at room temperature for 2-4 hours. A change in color or the formation of a precipitate usually indicates complex formation.
-
Collect the solid complex by vacuum filtration, wash with a small amount of cold methanol to remove any unreacted starting materials, and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Caption: General workflow for the synthesis of tetrazolo[1,5-a]pyrimidine metal complexes.
Physicochemical Characterization of the Synthesized Complexes
Thorough characterization is essential to confirm the structure and purity of the synthesized complexes. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To identify the coordination sites of the ligand. | A shift in the vibrational frequencies of the C=N and N-N bonds of the pyrimidine and tetrazole rings upon complexation, indicating their involvement in coordination with the metal ion.[7] |
| UV-Vis Spectroscopy | To study the electronic transitions and confirm complex formation. | The appearance of new absorption bands in the visible region, corresponding to d-d transitions of the metal ion, and shifts in the ligand's absorption bands.[3] |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the structure of the ligand and diamagnetic complexes (e.g., Zn²⁺). | Shifts in the proton and carbon signals of the ligand upon complexation, providing information about the coordination environment. |
| Elemental Analysis (CHN) | To determine the empirical formula of the complex. | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the proposed structure.[8] |
| Molar Conductivity Measurements | To determine the electrolytic nature of the complexes. | Low molar conductivity values in a non-coordinating solvent (e.g., DMF) suggest a non-electrolytic nature, indicating that the anions (e.g., chloride) are coordinated to the metal ion.[3] |
| Thermogravimetric Analysis (TGA) | To study the thermal stability and composition of the complexes. | Provides information on the presence of coordinated or lattice solvent molecules and the decomposition pattern of the complex.[3] |
In Vitro Therapeutic Evaluation: Protocols and Rationale
Once synthesized and characterized, the therapeutic potential of the metal complexes can be assessed through a series of in vitro assays.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs on cultured cancer cell lines.[9]
Protocol 4.1.1: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical, A549 - lung, HCT-15 - colon)[3]
-
Normal cell line (for assessing selectivity, e.g., NIH/3T3)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized metal complexes dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment. This initial incubation is crucial for the cells to enter the exponential growth phase.
-
Prepare serial dilutions of the synthesized complexes in the culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.
-
After 24 hours, replace the medium with fresh medium containing varying concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin).
-
Incubate the plates for 24-72 hours. The incubation time can be varied to assess time-dependent cytotoxicity.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]
Protocol 4.2.1: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis - Gram-positive; Escherichia coli, Pseudomonas aeruginosa - Gram-negative)[11]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[12]
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Synthesized metal complexes dissolved in DMSO
-
96-well microplates
-
Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (adjusted to 0.5 McFarland standard).
-
Add the microbial inoculum to each well. Include a growth control (broth with inoculum) and a sterility control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for in vitro therapeutic screening of synthesized complexes.
Conclusion and Future Directions
The synthesis and evaluation of tetrazolo[1,5-a]pyrimidine metal complexes represent a promising avenue for the discovery of new therapeutic agents. The protocols detailed in this guide provide a solid framework for researchers to enter this exciting field. Future research should focus on elucidating the precise mechanisms of action of these complexes, which may involve interactions with DNA, inhibition of key enzymes like topoisomerase, or the induction of apoptosis.[3] Furthermore, structure-activity relationship (SAR) studies, guided by the screening of diverse libraries of these compounds, will be crucial for optimizing their therapeutic efficacy and selectivity.
References
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Haleel, A. K., Mahendiran, D., Rafi, U. M., Veena, V., Shobana, S., & Rahiman, A. K. (2019). Tetrazolo[1,5-a]pyrimidine-based metal(II) complexes as therapeutic agents: DNA interaction, targeting topoisomerase I and cyclin-dependent kinase studies. Journal of Biomolecular Structure and Dynamics, 37(14), 3765-3781. [Link]
-
ResearchGate. (2019). (PDF) Tetrazolo[1,5- a ]pyrimidine-based metal(II) complexes as therapeutic agents: DNA interaction, targeting topoisomerase I and cyclin-dependent kinase studies. [Link]
-
Proposed mechanism for the synthesis of tetrazolo[1,5-a]pyrimidine with DABCO. (n.d.). ScienceDirect. [Link]
-
A Three-Component Process for the Synthesis of Tetrazolo[1,5-a]Pyrimidine-6-Carbonitrile Derivaties Using Amino-Functionalized UiO-66(Zr) Metal Organic Framwork (MOF). (2021). Taylor & Francis Online. [Link]
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Rapid in vitro screening of drug-metal ion interactions. (2007). PubMed. [Link]
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First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023). MDPI. [Link]
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((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties. (2014). RSC Publishing. [Link]
-
Hybrid Inorganic Complexes as Cancer Therapeutic Agents: In-vitro Validation. (2023). Preprints.org. [Link]
-
Antimicrobial and antioxidant activity evaluation of tetrazolo[1,5-a]pyrimidines: A simple diisopropylammonium trifluoroacetate mediated synthesis. (2017). RSC Publishing. [Link]
-
Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. (2021). Beilstein Archives. [Link]
-
In vitro Analytical Techniques as Screening Tools to investigate the Metal chelate‐DNA interactions. (2020). ResearchGate. [Link]
-
Synthesis, structure and characterisation of late transition metal complexes with 2-(tetrazol-1-yl)pyridine. (2022). ResearchGate. [Link]
-
(PDF) Hybrid Inorganic Complexes as Cancer Therapeutic Agents: In-vitro Validation. (2023). ResearchGate. [Link]
-
Synthesis, characterization, in silico, and in vitro biological screening of coordination compounds with 1,2,4-triazine based biocompatible ligands and selected 3d-metal ions. (2021). ResearchGate. [Link]
-
Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. (2021). MDPI. [Link]
-
Reactivity of tetrazolo[1,5- a ]pyrimidines in click chemistry and hydrogenation. (2021). ResearchGate. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). PMC. [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. (2014). PMC. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial and antioxidant activity evaluation of tetrazolo[1,5-a]pyrimidines: A simple diisopropylammonium trifluoroacetate mediated synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Hybrid Inorganic Complexes as Cancer Therapeutic Agents: In-vitro Validation [ntno.org]
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- 12. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Tetrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of tetrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, to empower you to troubleshoot effectively and optimize your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My tetrazolo[1,5-a]pyrimidine synthesis is resulting in a very low yield or failing completely. What are the most likely causes?
Low yields in heterocyclic chemistry are a common hurdle. For tetrazolo[1,5-a]pyrimidine synthesis, the issue often lies in one of the following areas:
-
Purity of Starting Materials: The integrity of your starting materials is paramount. Impurities in your pyrimidine precursor (e.g., 2-chloropyrimidine, 2-hydrazinopyrimidine, or β-enaminone) or the azide source (e.g., sodium azide) can introduce competing side reactions.
-
Recommendation: Always verify the purity of your starting materials by techniques such as NMR or melting point analysis. If necessary, recrystallize or chromatographically purify your precursors before use.
-
-
Suboptimal Reaction Conditions: The delicate balance of solvent, temperature, and reaction time is critical for success.
-
Recommendation: A systematic optimization of reaction conditions is often necessary. Consider screening different solvents, as the polarity can influence the solubility of reactants and the position of the azide-tetrazole equilibrium. Temperature control is also vital; some reactions require elevated temperatures to proceed, while others may suffer from decomposition at higher temperatures. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1]
-
-
Ineffective Catalyst or Incorrect Stoichiometry: For catalyzed reactions, the choice and amount of catalyst are crucial.
-
Recommendation: If using a catalyst, such as DABCO or a Lewis acid, ensure it is active and used in the correct stoichiometric ratio.[2] For reactions involving sodium azide, ensure it is freshly sourced and dry, as it can be hygroscopic.
-
Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are these and how can I minimize them?
The most common "side product" in this synthesis is often a tautomer of the desired product.
-
Azide-Tetrazole Tautomerism: Tetrazolo[1,5-a]pyrimidines exist in equilibrium with their 2-azidopyrimidine tautomer.[3][4] The position of this equilibrium is highly dependent on the electronic nature of the substituents, the solvent, temperature, and even the physical state (solid vs. solution).[3][4] This can lead to the appearance of two distinct spots on a TLC plate, which may not be easily separable.
-
Recommendation: To confirm if you are observing tautomers, try changing the TLC eluent system or the analytical technique. For instance, the ratio of tautomers can differ in solvents of varying polarity. Characterization by NMR spectroscopy in different deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) can also help identify the presence of both forms.[3] In some cases, the equilibrium can be shifted towards the desired tetrazole form by adjusting the work-up or purification conditions.
-
-
Other Side Reactions: Depending on your specific synthetic route, other side reactions can occur. For instance, in multicomponent reactions, dimerization of starting materials or reaction with the solvent can be a possibility.
-
Recommendation: A thorough understanding of the reaction mechanism is key to identifying potential side reactions. Consulting literature for similar synthetic transformations can provide insights into expected byproducts.
-
Q3: How does the azide-tetrazole equilibrium affect my purification and characterization?
The dynamic equilibrium between the tetrazole and azide forms can present significant challenges:
-
Purification: Separating two rapidly interconverting tautomers by column chromatography can be futile.
-
Recommendation: It is often more practical to isolate the mixture of tautomers and characterize it as such. If a single tautomer is required, recrystallization can sometimes selectively crystallize one form, driving the equilibrium in the solid state.[4]
-
-
Characterization: The presence of both tautomers will result in a more complex NMR spectrum, with two sets of peaks corresponding to each form. In IR spectroscopy, the azide tautomer will show a characteristic sharp peak around 2100-2150 cm⁻¹.[3]
-
Recommendation: Be prepared to interpret spectra that reflect a mixture of compounds. Variable temperature NMR studies can be employed to study the dynamics of the equilibrium.
-
Visualizing the Azide-Tetrazole Equilibrium
The following diagram illustrates the equilibrium between the tetrazolo[1,5-a]pyrimidine and its 2-azidopyrimidine tautomer.
A simplified representation of the azide-tetrazole equilibrium.
Troubleshooting Workflow
If you are facing low yields, follow this systematic troubleshooting workflow:
Sources
Technical Support Center: Optimizing Reaction Conditions for Tetrazolo[1,5-a]pyrimidine Derivatives
Welcome to the technical support center for the synthesis and optimization of tetrazolo[1,5-a]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this important heterocyclic synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.
Introduction to the Synthesis
The synthesis of tetrazolo[1,5-a]pyrimidines is a cornerstone in medicinal chemistry, yielding a scaffold with significant biological and pharmaceutical properties.[1] The most prevalent and versatile method is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-enaminone) and 5-aminotetrazole. While seemingly straightforward, this reaction is nuanced, with success hinging on a delicate balance of factors that control yield, purity, and isomeric distribution.
A critical concept to grasp is the existence of a dynamic azide-tetrazole equilibrium . The desired tetrazolo[1,5-a]pyrimidine can exist in equilibrium with its isomeric open-chain form, a 2-azidopyrimidine.[2][3] The position of this equilibrium is highly sensitive to substituents, solvent polarity, and temperature, making it a central theme in troubleshooting and optimization.[2][3]
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during the synthesis of tetrazolo[1,5-a]pyrimidine derivatives, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is sluggish, and I'm observing very low conversion to the desired tetrazolo[1,5-a]pyrimidine. What are the likely causes and how can I improve the yield?
Answer: Low yield is a frequent challenge that can often be traced back to a few key areas: the purity of your starting materials, suboptimal reaction conditions, or the inherent reactivity of your substrates.
Causality and Solutions:
-
Purity of Starting Materials:
-
The "Why": Impurities in your 5-aminotetrazole or 1,3-dicarbonyl compound can interfere with the reaction, poison catalysts, or promote side reactions. 5-aminotetrazole, in particular, can degrade over time.
-
The "How-To":
-
Verify Purity: Always use 5-aminotetrazole from a reputable source and check its appearance. It should be a white solid.[4] Consider running a melting point or NMR to confirm purity if in doubt.
-
Purify Reactants: If you suspect impurities in your dicarbonyl compound, consider purification by distillation or recrystallization before use.
-
-
-
Suboptimal Reaction Conditions:
-
The "Why": The cyclocondensation reaction requires sufficient energy to overcome the activation barrier. The choice of solvent and catalyst is critical for facilitating the reaction and ensuring a reasonable reaction rate.
-
The "How-To":
-
Temperature and Time: These parameters often require optimization. If the reaction is slow at a lower temperature, gradually increase the heat. Refluxing in a suitable solvent is common. Monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition from prolonged heating.
-
Solvent Selection: Acetic acid is a widely used solvent that also acts as a catalyst.[5] For a non-acidic approach, solvents like ethanol or toluene under reflux can be effective, often with the addition of a catalyst.[2]
-
Catalyst Choice: An acid catalyst, such as a catalytic amount of sulfuric acid in acetic acid, can significantly accelerate the reaction.[5] In some cases, a base catalyst like piperidine may be beneficial. For multicomponent reactions, specialized catalysts have been shown to be highly effective.[6]
-
-
-
Reactivity of the 1,3-Dicarbonyl Compound:
-
The "Why": The structure of the dicarbonyl compound influences its reactivity. Steric hindrance or electronic effects can make the carbonyl groups less susceptible to nucleophilic attack by 5-aminotetrazole.
-
The "How-To":
-
Forcing Conditions: For less reactive substrates, more forcing conditions may be necessary. This could include higher temperatures, longer reaction times, or the use of a stronger acid catalyst.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, especially for sluggish reactions.[5][7]
-
-
Issue 2: Formation of Multiple Products and Isomers
Question: My NMR spectrum is complex, suggesting the presence of multiple products. How can I improve the selectivity of my reaction to favor the desired tetrazolo[1,5-a]pyrimidine?
Answer: The formation of multiple products is most commonly due to two factors: the azide-tetrazole equilibrium leading to the 2-azidopyrimidine isomer, and a lack of regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds.
Causality and Solutions:
-
Controlling the Azide-Tetrazole Equilibrium:
-
The "Why": The tetrazolo[1,5-a]pyrimidine and 2-azidopyrimidine isomers can coexist in solution. Their ratio is dictated by thermodynamics. Electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring tend to stabilize the tetrazole form, while electron-donating groups (e.g., aryl, methyl) can lead to a significant proportion of the azide isomer.[2][3] Higher temperatures and less polar solvents can also favor the azide form.
-
The "How-To":
-
Substituent Effects: Be mindful of the electronic nature of the substituents on your dicarbonyl precursor. If you are using a precursor with electron-donating groups, be prepared for the potential formation of the azide isomer.
-
Solvent Choice: To favor the tetrazole form, consider using more polar solvents.
-
Temperature Control: While higher temperatures can increase the reaction rate, they may also shift the equilibrium towards the undesired azide. An optimal temperature that balances reaction rate and equilibrium position should be sought.
-
-
-
Achieving Regioselectivity:
-
The "Why": When using an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack from the 5-aminotetrazole can occur at either of the two different carbonyl carbons, potentially leading to two different regioisomers of the final product. The reaction typically favors attack at the more electrophilic carbonyl carbon.
-
The "How-To":
-
Predicting the Outcome: Analyze the electronic properties of your unsymmetrical dicarbonyl. A carbonyl group adjacent to an electron-withdrawing group will be more electrophilic and thus more likely to be attacked.
-
Fine-Tuning Conditions: The regioselectivity can sometimes be influenced by the reaction conditions. For example, a milder acid catalyst or lower temperature might favor the formation of one regioisomer over the other.[5]
-
Strategic Choice of Starting Material: If achieving high regioselectivity is proving difficult, consider if a symmetrical 1,3-dicarbonyl compound could be used to yield a precursor that can be functionalized in a subsequent step.
-
-
Issue 3: Difficulty in Product Purification
Question: I'm struggling to purify my tetrazolo[1,5-a]pyrimidine derivative. What are the best methods for purification, especially if I have the 2-azidopyrimidine isomer present?
Answer: Purification can be challenging, particularly when dealing with a mixture of the target tetrazole and the isomeric azide. Recrystallization is the most common and effective method.
Causality and Solutions:
-
Recrystallization:
-
The "Why": The tetrazole and azide isomers, while structurally related, often have different polarities and crystal packing efficiencies, which can be exploited for separation by recrystallization.
-
The "How-To":
-
Solvent Screening: The key is to find a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but have low solubility when cold. Experiment with a range of solvents of varying polarities (e.g., ethanol, ethyl acetate, toluene, and mixtures thereof).
-
General Protocol:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If the solution is colored by impurities, you can add a small amount of activated charcoal and hot filter.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[4]
-
-
-
-
Chromatographic Separation:
-
The "Why": If recrystallization is ineffective, column chromatography can be used to separate the isomers based on their different polarities. The tetrazole form is generally more polar than the corresponding azide isomer.
-
The "How-To":
-
Stationary and Mobile Phase: Standard silica gel is a suitable stationary phase. The mobile phase will need to be optimized, but a good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).
-
TLC Analysis: Before running a column, use TLC to determine the best solvent system for separation. The ideal system will show good separation between the spots corresponding to the two isomers.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when working with these reactions?
A1: Safety is paramount, especially as these syntheses can involve azides, which are potentially explosive.
-
Azide Handling: Organic azides can be sensitive to heat, shock, and light.[8][9] Avoid using metal spatulas for handling azides to prevent the formation of highly sensitive heavy metal azides.[10]
-
Solvent Choice: Never use chlorinated solvents like dichloromethane or chloroform with azides, as this can form extremely unstable di- and tri-azidomethane.[11]
-
Waste Disposal: Azide-containing waste should be segregated and quenched appropriately before disposal. Never pour azide solutions down the drain, as they can react with lead or copper pipes to form explosive metal azides.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Conduct reactions in a well-ventilated fume hood.[8]
Q2: Can I use a one-pot, multicomponent approach for this synthesis?
A2: Yes, one-pot, three-component reactions involving an aldehyde, 5-aminotetrazole, and an active methylene compound (like malononitrile) are an efficient way to synthesize these derivatives, often with high yields and in shorter reaction times.[6][7] These reactions can be catalyzed and are amenable to green chemistry principles, such as being performed under solvent-free conditions.[6]
Q3: How do I know if my product is the tetrazolo[1,5-a]pyrimidine or the 2-azidopyrimidine?
A3: Spectroscopic methods are essential for characterization.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts and coupling constants of the pyrimidine ring protons can help distinguish between the fused tetrazole structure and the open-chain azide.[2]
-
IR Spectroscopy: The azide group has a characteristic strong, sharp absorption band around 2100-2150 cm⁻¹. The absence of this band is a good indication of the formation of the tetrazole ring.
-
X-ray Crystallography: For an unambiguous structure determination, single-crystal X-ray diffraction is the gold standard. Interestingly, some compounds that exist as the tetrazole in solution have been found to crystallize as the azide isomer in the solid state.[2][3]
Data and Protocols at a Glance
Table 1: Influence of Reaction Parameters on Synthesis Outcome
| Parameter | Effect on Yield and Selectivity | Recommendations and Considerations |
| Temperature | Higher temperatures increase reaction rate but may favor the undesired 2-azidopyrimidine isomer. | Optimize for a balance between reaction rate and equilibrium position. Monitor by TLC. A reduction from 100°C to 70°C can significantly decrease yield.[6] |
| Solvent | Solvent polarity influences the azide-tetrazole equilibrium. Acetic acid can act as both solvent and catalyst. | Polar solvents tend to favor the tetrazole form. Acetic acid is a good starting point. Toluene or ethanol can be used for non-acidic conditions. |
| Catalyst | Acid or base catalysts can significantly increase the reaction rate. Specialized catalysts can improve yields in multicomponent reactions. | For cyclocondensations, a catalytic amount of H₂SO₄ in acetic acid is effective. For multicomponent reactions, consider a reusable heterogeneous catalyst.[6] |
| Substituents on Dicarbonyl | Electron-withdrawing groups (e.g., -CF₃) stabilize the tetrazole form and direct regioselectivity. Electron-donating groups can lead to mixtures with the azide isomer.[2][3] | The electronic nature of your starting material will strongly influence the product distribution. Plan your synthesis and purification strategy accordingly. |
Experimental Protocol: General Procedure for the Synthesis of 7-substituted Tetrazolo[1,5-a]pyrimidines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the β-enaminone (1.0 mmol) and 5-aminotetrazole (1.0 mmol).[2]
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., glacial acetic acid, 5-10 mL). If required, add the catalyst (e.g., 1-2 drops of concentrated H₂SO₄).
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of n-hexane:ethyl acetate).[6] Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, the product may be precipitated by pouring the reaction mixture into ice-water.
-
Purification: Wash the crude solid with water and then a small amount of cold ethanol.[12] The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Visualizing the Chemistry
Reaction Mechanism
The cyclocondensation reaction proceeds through a nucleophilic attack of the 5-aminotetrazole on the β-carbon of the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine and water.
Caption: A decision tree for troubleshooting common synthesis problems.
The Azide-Tetrazole Equilibrium
This diagram illustrates the key equilibrium and the factors that influence it.
Caption: The dynamic equilibrium between the tetrazole and azide isomers.
References
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]
-
Ghahremanzadeh, R., et al. (2021). Synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles using HMTA-BAIL@MIL-101(Cr) as a superior heterogeneous catalyst. Scientific Reports, 11(1), 5058. [Link]
-
Azide Compounds - Environmental Health and Safety. (n.d.). Carnegie Mellon University. [Link]
-
Safe Handling of Azides. (2013). University of Pittsburgh. [Link]
-
Standard Operating Procedure Safe Handling of Azido Compounds. (2021). University of New Mexico. [Link]
-
Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. (n.d.). ResearchGate. [Link]
-
Scapin, E., et al. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry, 13, 2396–2407. [Link]
-
Scapin, E., et al. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. PubMed, PMC5687014. [Link]
-
Figure S1: Scheme that illustrate the mechanism of tetrazolo[1,5-a]pyrimidines formation from β-enaminone and 5-aminotetrazole. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). National Institutes of Health. [Link]
-
Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. (2021). Beilstein Archives. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). National Institutes of Health. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). National Institutes of Health. [Link]
-
Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[6][9][11]riazine Sulfonamides and Their Experimental and Computational Biological Studies. (2022). MDPI. [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Chemistry Central Journal, 11(1), 51. [Link]
Sources
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- 2. BJOC - Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines [beilstein-journals.org]
- 3. Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5- a]pyrimidine/2-azidopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles using HMTA-BAIL@MIL-101(Cr) as a superior heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Products in Tetrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for tetrazolo[1,5-a]pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. Instead of a rigid set of instructions, this resource provides in-depth, field-proven insights into the common challenges you may encounter, with a primary focus on the formation of side products and isomeric impurities. Our goal is to equip you with the knowledge to not only troubleshoot your reactions but also to proactively design more robust and selective synthetic routes.
Introduction: The Isomer Problem in Tetrazolo[1,5-a]pyrimidine Synthesis
The synthesis of tetrazolo[1,5-a]pyrimidines, most commonly through the condensation of 5-aminotetrazole with a β-enaminone or a related 1,3-dielectrophile, is a powerful method for accessing this privileged core.[1][2] However, this reaction is frequently complicated by a subtle yet significant challenge: the formation of isomeric side products. The most prevalent issue is not necessarily a competing reaction pathway but rather an intrinsic constitutional isomerism known as the azide-tetrazole equilibrium.[2] This guide will dissect this phenomenon, differentiate it from other potential side reactions, and provide actionable strategies for controlling and characterizing your products.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered during the synthesis of tetrazolo[1,5-a]pyrimidines.
Q1: My reaction produced a mixture of products instead of the expected single tetrazolo[1,5-a]pyrimidine. Why is this happening?
This is the most common challenge, and the primary cause is the azide-tetrazole equilibrium . The desired tetrazolo[1,5-a]pyrimidine can exist in equilibrium with its open-chain isomer, a 2-azidopyrimidine.[2] This is not a side product in the traditional sense, but rather a valence tautomer. The position of this equilibrium is highly sensitive to a variety of factors.
-
Causality: The equilibrium exists because of the reversible intramolecular cyclization of the azide group onto the pyrimidine ring nitrogen. This process is a dynamic equilibrium, and the ratio of the two isomers can change depending on the conditions.
dot digraph "Azide_Tetrazole_Equilibrium" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} .dot Caption: Azide-Tetrazole Equilibrium and Key Influencing Factors.
Q2: How do I know if the mixture I'm seeing is the tetrazolo/azido equilibrium or a different regioisomer like tetrazolo[1,5-c]pyrimidine?
This is a critical diagnostic question. While the azide-tetrazole equilibrium is most common, the formation of the tetrazolo[1,5-c]pyrimidine regioisomer is also possible, though it typically arises from different starting materials.
-
Azide-Tetrazole Equilibrium:
-
Formation: Arises from the same reaction, often from 5-aminotetrazole and a β-dicarbonyl or equivalent.[2]
-
Key Feature: The ratio of the two isomers is often solvent-dependent. Changing from a non-polar solvent (like CDCl₃) to a polar one (like DMSO-d₆) in your NMR tube should alter the ratio of the species observed. The more polar tetrazole form is favored in polar solvents.[3][4]
-
-
Tetrazolo[1,5-c]pyrimidine:
-
Formation: This isomer is typically synthesized from different precursors, such as the reaction of a 2-hydrazinopyrimidine with nitrous acid or by reacting a 2-chloropyrimidine with an azide salt. It is generally more thermodynamically stable than the isomeric tetrazolo[4,3-c]pyrimidine, which can rearrange to the [1,5-c] form via a Dimroth rearrangement, especially under acidic conditions.[5]
-
Key Feature: If you have formed a stable regioisomer, the ratio of products in your mixture will not be sensitive to the NMR solvent.
-
Troubleshooting Guide: Controlling the Azide-Tetrazole Equilibrium
| Experimental Observation | Probable Cause & Explanation | Recommended Action & Rationale |
| NMR shows a mixture of products, ratio changes with solvent. | Azide-Tetrazole Equilibrium. The tetrazolo form has a larger dipole moment and is better stabilized by polar solvents through dipole-dipole interactions. The less polar azide form is favored in non-polar solvents.[3][4] | For Characterization: Run NMR in both DMSO-d₆ and CDCl₃. A significant shift in the isomer ratio is a strong indicator of this equilibrium. For Synthesis: If the tetrazole is the desired product, conduct the reaction in a polar solvent (e.g., ethanol, isopropanol, or DMF) to favor its formation. |
| Reaction with aryl or methyl-substituted β-enaminones gives a mixture. | Substituent Effects. Electron-donating or sterically neutral groups (like aryl or methyl) at what becomes the 5-position of the tetrazolo[1,5-a]pyrimidine do not sufficiently stabilize the tetrazole ring, leading to a significant population of the azide isomer in equilibrium.[2] | Modify Synthesis: If possible, use starting materials with electron-withdrawing groups (e.g., CF₃) which strongly favor the formation of the tetrazolo[1,5-a]pyrimidine isomer.[2] Purification: If modification is not possible, proceed to purification. The two isomers often have different polarities and solubilities, which can be exploited. |
| Product appears pure in DMSO-d₆ NMR but is a mixture or different compound in CDCl₃. | Solvent-Induced Equilibrium Shift. This is a classic sign of the azide-tetrazole equilibrium. The high polarity of DMSO strongly favors the closed-ring tetrazole, potentially showing only one species. In the less polar CDCl₃, the equilibrium shifts to the open-ring azide. | Trust the DMSO-d₆ for structural confirmation of the tetrazole form. Be aware that when the solvent is removed or changed, the product may exist as the azide or a mixture. For biological assays, consider the buffer system's polarity. |
| The isolated solid has a different IR/solid-state NMR spectrum than the product in solution. | Solid-State Effects. In the solid state, crystal packing forces often favor the more stable 2-azidopyrimidine isomer, even if the tetrazole form predominates in solution.[2] | Analyze both states. Use solution NMR for in-solution characterization and IR or solid-state NMR to understand the nature of the isolated material. This is crucial for accurate physicochemical property determination. |
Experimental Protocols & Characterization
Protocol 1: Synthesis of 5-Aryl-Substituted Tetrazolo[1,5-a]pyrimidine (Illustrative Example)
This protocol is representative of a synthesis that often yields an equilibrium mixture of the tetrazolo[1,5-a]pyrimidine and the 2-azidopyrimidine.
Step 1: Reaction Setup
-
In a round-bottom flask, combine 5-aminotetrazole (1.0 eq), the appropriate β-enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1.0 eq), and a suitable solvent such as isopropanol.[6]
-
Add a catalytic amount of an acid or base catalyst if required by the specific substrate (e.g., a few drops of acetic acid or a small amount of DABCO).[6]
Step 2: Reaction Execution
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
Step 3: Workup and Isolation
-
If a precipitate forms upon cooling, collect it by filtration. If not, reduce the solvent volume under reduced pressure.
-
Wash the crude solid with a cold, non-polar solvent (e.g., diethyl ether) to remove soluble impurities.
-
The resulting solid is a mixture of the tetrazolo[1,5-a]pyrimidine and 2-azidopyrimidine.
dot digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
} .dot Caption: General workflow for synthesis and purification.
Protocol 2: Purification by Fractional Crystallization
Separating the tetrazole and azide isomers can be challenging due to their similar structures. Fractional crystallization, which exploits small differences in solubility, is a viable method.[7]
Step 1: Solvent Screening
-
Test the solubility of the crude mixture in various solvents of differing polarities (e.g., ethanol, ethyl acetate, toluene, hexane, and mixtures thereof) at room temperature and elevated temperatures.
-
The ideal solvent system will be one in which one isomer is significantly less soluble than the other at a lower temperature.
Step 2: Crystallization
-
Dissolve the crude mixture in a minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
-
The less soluble isomer should crystallize out first. Collect these crystals by filtration.
-
Concentrate the mother liquor and repeat the cooling process to obtain subsequent crops of crystals, which will be enriched in the more soluble isomer.
Step 3: Analysis
-
Analyze each fraction by NMR or LC-MS to determine its isomeric purity.
-
Repeat the crystallization process on enriched fractions to achieve higher purity.
Analytical Characterization: Distinguishing Isomers by NMR
NMR spectroscopy is the most powerful tool for identifying and quantifying the components of your reaction mixture.
| Isomer | 1H NMR Characteristics | 13C NMR Characteristics |
| Tetrazolo[1,5-a]pyrimidine | Pyrimidine ring protons will appear as distinct signals. The chemical shifts are sensitive to substituents, but are generally in the aromatic region. | The pyrimidine ring carbons will have characteristic shifts. The carbon at the junction of the two rings (C8a) is typically deshielded. |
| 2-Azidopyrimidine | The pyrimidine ring protons will show a different splitting pattern and chemical shift compared to the tetrazole isomer due to the change in the electronic environment. | The presence of the azide group significantly influences the chemical shift of the attached carbon (C2), which will differ from the corresponding carbon in the tetrazole. |
| Tetrazolo[1,5-c]pyrimidine | The proton environments are distinct from the [1,5-a] isomer. For example, H-5 and H-7 in the [1,5-c] system will have different chemical shifts and coupling constants compared to H-5 and H-7 in the [1,5-a] system. | The carbon skeleton is different, leading to a unique set of chemical shifts that can be readily distinguished from the [1,5-a] isomer. |
Example Data: For a 5-aryl-7-methyl substituted system, you might observe the pyrimidine C-H proton as a singlet around δ 7.0-7.5 ppm for the tetrazolo[1,5-a] isomer. In the corresponding 2-azido-4-aryl-6-methylpyrimidine, this proton would be in a different electronic environment and thus at a different chemical shift.
Final Recommendations from the Field
-
Embrace the Equilibrium: Acknowledge that the azide-tetrazole equilibrium is an inherent property of these systems. Your goal should be to control it, not necessarily eliminate it entirely in all cases.
-
Solvent is Key: The choice of reaction and NMR solvent is your most powerful tool for influencing and diagnosing the equilibrium. Always consider the polarity.
-
Characterize Thoroughly: When you obtain a mixture, use variable temperature NMR or 2D NMR techniques (like HMBC and HSQC) to fully assign the structures of both isomers.
-
Consider the End Use: For applications like "click" chemistry, the presence of the azide form is essential and can be driven by using a less polar solvent.[8] For biological screening, it is critical to know which isomer is present in the assay buffer, as the two forms have different physicochemical properties.[8]
By understanding the underlying principles of these side reactions and equilibria, you can transform a frustrating synthetic challenge into a predictable and controllable chemical system.
References
-
Scapin, E., et al. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry, 13, 2396–2407. Available from: [Link]
-
Bakr, M. F., et al. (2021). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][5][9]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 17, 1859-1866. Available from: [Link]
-
Scapin, E., et al. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. PubMed. Available from: [Link]
-
Wikipedia. (n.d.). Dimroth rearrangement. Available from: [Link]
- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
-
Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 63. Available from: [Link]
-
Frizzo, C. P., et al. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Archives. Available from: [Link]
-
Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available from: [Link]
-
Sulzer GMBH. (n.d.). Fractional Crystallization. Available from: [Link]
- Kiselev, V. G., et al. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 115(8), 1373-1382.
-
Empting, M., et al. (2015). Steering the azido-tetrazole equilibrium of 4-azidopyrimidines via substituent variation - implications for drug design and azide-alkyne cycloadditions. Organic & Biomolecular Chemistry, 13(37), 9634-9643. Available from: [Link]
-
Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. Available from: [Link]
- S. Chimichi, et al. (1992). ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5-a)pyrimidine System. ChemInform.
-
Azab, M. E., et al. (2019). Tetrazolo[1,5-a]pyrimidine-based metal(II) complexes as therapeutic agents: DNA interaction, targeting topoisomerase I and cyclin-dependent kinase studies. ResearchGate. Available from: [Link]
-
Abil'dinova, A. K., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 447-466. Available from: [Link]
- Al-Ghorbani, M., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(10), 104123.
-
Fausto, R., et al. (2014). Tetrazole acetic acid: Tautomers, conformers, and isomerization. The Journal of Chemical Physics, 140(6), 064309. Available from: [Link]
-
Wu, J., et al. (2024). Exploring the Correlation between Azido-Tetrazolo Tautomerizations and Isomer Structures: Electron Density of Bonding N Atoms and N-N Bond Polarity. The Journal of Physical Chemistry A, 128(18), 3845-3853. Available from: [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5- a]pyrimidine/2-azidopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. rcprocess.se [rcprocess.se]
- 8. Steering the azido-tetrazole equilibrium of 4-azidopyrimidines via substituent variation - implications for drug design and azide-alkyne cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Tetrazolo[1,5-a]pyrimidine Compounds
Welcome to the technical support guide for the purification of tetrazolo[1,5-a]pyrimidine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important class of nitrogen-rich heterocycles. The unique electronic and structural properties of the tetrazolo[1,5-a]pyrimidine core, including its potential for azide-tetrazole tautomerism, can present specific challenges during purification.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges and achieve high purity for your target compounds.
Section 1: Foundational Challenges & Analytical Nuances
This section addresses a critical, inherent characteristic of tetrazolo[1,5-a]pyrimidines that often complicates analysis and purification: azide-tetrazole tautomerism.
Frequently Asked Questions (FAQs): Azide-Tetrazole Tautomerism
Question 1: I've purified my compound, but the NMR and IR spectra are confusing. I see a sharp peak around 2100-2150 cm⁻¹ in the IR, and the NMR shows two sets of signals. Is my compound impure?
Answer: Not necessarily. This is a classic hallmark of the tetrazolo[1,5-a]pyrimidine ring system, which can exist in equilibrium with its 2-azidopyrimidine valence tautomer.[1][2]
-
The Cause: The fused tetrazole ring can undergo a reversible ring-opening to form an isomeric 2-azidopyrimidine.[1] The position of this equilibrium is highly sensitive to the compound's physical state (solid vs. solution), solvent polarity, temperature, and the electronic nature of the substituents on the pyrimidine ring.[1][3]
-
IR Spectroscopy: The strong, sharp absorption you observe between 2100-2150 cm⁻¹ is characteristic of the asymmetric stretching vibration (νN=N=N) of an azide group.[3] Its presence indicates that a detectable population of the 2-azidopyrimidine tautomer exists under the analysis conditions.
-
NMR Spectroscopy: In solution, if the rate of interconversion between the two tautomers is slow on the NMR timescale, you may observe distinct sets of signals for both the tetrazolo[1,5-a]pyrimidine and the 2-azidopyrimidine forms.
Question 2: How can I confirm if I have a mixture of tautomers versus an actual impurity?
Answer: A variable-temperature NMR (VT-NMR) experiment is a powerful tool. If the two sets of signals begin to broaden and coalesce into a single averaged set as you increase the temperature, it strongly suggests a dynamic equilibrium between tautomers rather than a static mixture of impurities. Additionally, changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆) can shift the equilibrium, altering the ratio of the two forms, which is another key indicator of tautomerism.[3]
Section 2: Purification by Recrystallization
Recrystallization is the preferred method for obtaining high-purity, crystalline material, especially as a final polishing step after chromatography. However, the planar, often polar nature of tetrazolopyrimidines can make finding a suitable solvent system challenging.
Troubleshooting Guide: Recrystallization
Question 3: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?
Answer: Oiling out occurs when the compound's solubility drops so rapidly that it separates from the solution as a liquid phase before it has time to organize into a crystal lattice. This is common when the solution is too concentrated or cooled too quickly.[4]
Solutions:
-
Re-heat and Dilute: Add a small amount of additional hot solvent to the mixture until the oil fully redissolves.[4]
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer. Insulating the flask (e.g., with glass wool or by placing it in a large beaker of warm water) can promote slower cooling and better crystal formation.
-
Solvent System Modification: If the above fails, the polarity difference between your compound and solvent may be too large. Try a solvent mixture. Dissolve your compound in a minimum of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until you see persistent cloudiness. Add a drop or two of the good solvent to clarify, then cool slowly.
Question 4: I have very low recovery after recrystallization. How can I improve my yield?
Answer: This typically indicates one of two issues: using too much solvent or the compound having significant solubility even in the cold solvent.[4]
Solutions:
-
Minimize Solvent: Use the absolute minimum volume of hot solvent required to fully dissolve the crude product. Working with a more concentrated solution ensures it becomes supersaturated upon cooling, maximizing crystal precipitation.[4]
-
Change Solvents: Your compound may be too soluble in the chosen solvent. Test for a solvent in which it is less soluble at room temperature but still adequately soluble when hot.
-
Reduce Mother Liquor Volume: After filtering your crystals, you can carefully evaporate a portion of the solvent from the mother liquor and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure and should be analyzed separately by TLC or HPLC.[4]
Protocol: Standard Recrystallization Workflow
A general workflow for developing a recrystallization protocol.
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A [label="Crude Product", fillcolor="#F1F3F4"]; B [label="Solvent Screening\n(Small Scale Tests)", fillcolor="#FBBC05"]; C [label="Dissolve in Minimum\nHot Solvent", fillcolor="#4285F4"]; D [label="Hot Gravity Filtration\n(If Insoluble Impurities)", fillcolor="#4285F4"]; E [label="Cool Slowly to\nInduce Crystallization", fillcolor="#4285F4"]; F [label="Collect Crystals by\nVacuum Filtration", fillcolor="#34A853"]; G [label="Wash Crystals with\nCold Solvent", fillcolor="#34A853"]; H [label="Dry Crystals\n(Vacuum Oven)", fillcolor="#34A853"]; I [label="Analyze Purity\n(TLC, NMR, HPLC)", fillcolor="#EA4335"]; J [label="Oiling Out?", shape=diamond, fillcolor="#FBBC05"]; K [label="Add More Hot Solvent,\nRe-cool Slowly", fillcolor="#F1F3F4"];
A -> B; B -> C; C -> D [label="Optional"]; D -> E; C -> E [style=invis]; C -> J [lhead=cluster_0, style=dashed]; E -> J; J -> F [label="No"]; J -> K [label="Yes"]; K -> E; F -> G; G -> H; H -> I; }
Caption: Workflow for Recrystallization.Section 3: Purification by Column Chromatography
Column chromatography is the workhorse technique for separating tetrazolo[1,5-a]pyrimidines from starting materials, reagents, and byproducts, especially when isomers are present.
Troubleshooting Guide: Column Chromatography
Question 5: My compound streaks badly on a silica gel TLC plate, making it impossible to assess purity or choose a solvent system. What should I do?
Answer: This is a very common issue for nitrogen-rich heterocycles.[4] The basic nitrogen atoms in the pyrimidine ring interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, causing tailing or streaking.
Solutions:
-
Add a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to your mobile phase. This neutralizes the acidic sites on the silica, dramatically improving peak shape.[4]
-
Switch Stationary Phase: If a basic modifier is incompatible with your compound, consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives to silica for purifying basic compounds.[4]
-
Use a More Polar Solvent System: Sometimes, a very polar eluent (e.g., dichloromethane/methanol) can compete more effectively for the active sites on the silica gel, reducing the streaking.[5]
Question 6: My compound is very polar and won't move off the baseline on the TLC plate, even in 100% ethyl acetate. How can I get it to elute?
Answer: For highly polar compounds, you need a more polar mobile phase.
Solutions:
-
Introduce an Alcohol: Start adding methanol (MeOH) to your mobile phase. A common gradient is from 100% Dichloromethane (DCM) to 10-20% MeOH in DCM.[6]
-
Consider a "Pushy" Solvent: Solvents like tetrahydrofuran (THF) can offer different selectivity compared to ethyl acetate and are effective for eluting polar compounds.[7]
-
Reversed-Phase Chromatography: If your compound is extremely polar and water-soluble, normal-phase chromatography may not be suitable. Consider switching to reversed-phase (C18) silica gel, using a polar mobile phase like water/acetonitrile or water/methanol.[5]
Table 1: Recommended Starting Solvent Systems for Silica Gel Chromatography
| Compound Polarity (Estimated from Structure) | Recommended Starting Eluent System | Typical Gradient Progression | Modifier (If Needed) |
| Low to Medium (e.g., alkyl/aryl substituted) | Hexane / Ethyl Acetate | Start at 5-10% EtOAc, increase to 50-100% | 0.5% Triethylamine |
| Medium to High (e.g., containing ester, amide) | Dichloromethane / Methanol | Start at 1-2% MeOH, increase to 10-15% | 0.5% Triethylamine |
| Medium (alternative selectivity) | Petroleum Ether / Tetrahydrofuran | Start at 10% THF, increase to 100% | Not usually required |
| High (e.g., containing acid, hydroxyl groups) | Dichloromethane / Methanol | Start at 5% MeOH, increase to 20-25% | 1% Acetic Acid (for acids) or 1% NH₄OH (for bases) |
Protocol: Step-by-Step Column Chromatography
-
TLC Optimization:
-
Prepare several TLC chambers with different solvent systems (e.g., 4:1 Hex/EtOAc, 1:1 Hex/EtOAc, 19:1 DCM/MeOH).
-
Spot your crude material on each plate. For basic compounds, pre-treat one set of plates by eluting them in a 9:1 Hex/Et₃N solution and drying before spotting.
-
Identify a solvent system that gives your target compound an Rf (retention factor) value of approximately 0.2-0.4 for good separation.[5]
-
-
Column Packing (Slurry Method):
-
Choose an appropriate size column (a 50:1 to 100:1 ratio of silica gel to crude compound by weight is a good starting point).[5]
-
In a beaker, make a slurry of the silica gel in your initial, least polar eluent.
-
With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Add more eluent as needed, never letting the top of the silica bed run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude compound in a minimal amount of a strong solvent (e.g., DCM or MeOH).
-
Add a small amount of silica gel (2-3 times the weight of your compound) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your compound adsorbed onto the silica.
-
Carefully layer this powder on top of the packed column bed. Add a thin layer of sand to protect the surface.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the starting eluent.
-
Apply gentle pressure (flash chromatography) and begin collecting fractions.
-
Gradually increase the polarity of the eluent according to your planned gradient.
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield your purified compound.
-
Confirm identity and purity using analytical techniques like NMR, LC-MS, and IR.
-
Diagram: Troubleshooting Poor Chromatographic Separation
A logic diagram for addressing poor separation during column chromatography.
Caption: Troubleshooting Poor Separation.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
-
Al-dujaili, A. H., & Mohammed, A. A. (2021). Synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles using HMTA-BAIL@MIL-101(Cr) as a superior heterogeneous catalyst. Scientific Reports, 11(1), 5086. Available at: [Link]
-
Prajapati, D., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. European Journal of Medicinal Chemistry, 204, 112634. Available at: [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of Tetrazolo[1,5-a]pyridin-8-amine Derivatives. BenchChem.
-
da Silva, J. B. P., et al. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5- a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry, 13, 2396-2405. Available at: [Link]
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
-
da Silva, J. B. P., et al. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Archives. Available at: [Link]
- BenchChem. (n.d.). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. BenchChem.
Sources
- 1. Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5- a]pyrimidine/2-azidopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
Technical Support Center: Catalyst Selection for Efficient Tetrazolo[1,5-a]pyrimidine Synthesis
Welcome to the Technical Support Center for the synthesis of tetrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed protocols to empower you to achieve efficient and successful syntheses. Our approach is rooted in scientific principles and practical, field-tested experience.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection of catalysts and reaction conditions for the synthesis of tetrazolo[1,5-a]pyrimidines.
Q1: What are the most common and effective catalysts for synthesizing tetrazolo[1,5-a]pyrimidines?
A1: Several catalytic systems have proven effective. The choice of catalyst often depends on the specific substrates, desired reaction conditions (e.g., solvent, temperature), and considerations for green chemistry. Some of the most widely used and efficient catalysts include:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): This is a highly efficient and versatile organocatalyst for the one-pot, multicomponent synthesis of tetrazolo[1,5-a]pyrimidines.[1][2] It is a low-cost, simple, and green option.[2]
-
Copper(II) immobilized on mesoporous polysulfonamide (PGTSA/Cu(II)): This heterogeneous catalyst offers high product yields, easy recovery, and remarkable reusability. Its porous structure contributes to its high catalytic activity.
-
Zeolite Imidazole Frameworks (ZIFs): ZIFs, a subclass of metal-organic frameworks (MOFs), are effective catalysts, particularly when supported on materials like red soil.[3][4] They are known for their high porosity, thermal stability, and recyclability.[3][4]
-
Fe3O4/cellulose/Zn-MOF: This is a magnetically recoverable heterogeneous catalyst that allows for a simplified work-up procedure and shows excellent recyclability.[5]
Q2: I'm observing a peak in my IR or NMR spectrum that suggests the presence of an azide group, but I was expecting a tetrazole. Is my reaction failing?
A2: Not necessarily. This is a classic and well-documented phenomenon in this class of compounds. The tetrazolo[1,5-a]pyrimidine ring system exists in equilibrium with its 2-azidopyrimidine tautomer.[6] The position of this equilibrium is influenced by several factors, including:
-
Substituents: The electronic nature of the substituents on the pyrimidine ring can favor one tautomer over the other.[6]
-
Solvent: The polarity of the solvent used for analysis can shift the equilibrium.
-
Temperature: Temperature can also affect the position of the equilibrium.
-
Physical State: The compound may exist predominantly as the tetrazole in the solid state but show a significant population of the azide tautomer in solution.[6]
Therefore, the presence of an azide peak is often an inherent characteristic of the product, not an indication of a failed reaction.
Q3: How do the substituents on my starting materials affect the reaction outcome?
A3: Substituents can have a significant impact on both the reaction rate and the regioselectivity of the product. For instance, in the cyclocondensation reaction using β-enaminones, precursor compounds with strongly electron-withdrawing groups like trifluoromethyl (CF3) or trichloromethyl (CCl3) lead to tetrazolo[1,5-a]pyrimidines with high regioselectivity.[6] Conversely, precursors with aryl or methyl groups can lead to a mixture of tetrazolo[1,5-a]pyrimidine and 2-azidopyrimidine isomers.[6]
Q4: My starting materials have poor solubility in the recommended solvent. What are my options?
A4: Poor solubility can hinder reaction kinetics and lead to low yields. Here are a few strategies to address this:
-
Solvent Screening: Experiment with a range of solvents with varying polarities. Dichloromethane, ethanol, and isopropanol are common choices.[2][5] For some substrates, more polar solvents like DMF or DMSO might be necessary, but be mindful of potential side reactions and purification challenges.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly enhance reaction rates, often overcoming solubility limitations by rapidly heating the reaction mixture.
-
Solvent-Free Conditions: In some cases, running the reaction neat (without solvent) at an elevated temperature can be effective, especially with solid-supported catalysts like MOFs.[5][7]
II. Troubleshooting Guide
This guide provides a structured approach to resolving common experimental challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. For heterogeneous catalysts, the active sites might be poisoned. 2. Purity of Starting Materials: Impurities in the aldehyde, malononitrile, or 5-aminotetrazole can inhibit the reaction. 3. Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time too short. 4. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. | 1. Catalyst Check: Use a fresh batch of catalyst. For heterogeneous catalysts, consider a regeneration step if applicable, or synthesize a fresh batch. 2. Purify Reactants: Recrystallize or purify the starting materials. Ensure they are dry, as moisture can sometimes interfere. 3. Optimize Conditions: Gradually increase the reaction temperature and monitor the progress by TLC. Extend the reaction time. Consider switching to a higher-boiling solvent if solubility is an issue. 4. Verify Stoichiometry: Carefully re-weigh your reactants and ensure the correct molar ratios are used. |
| Formation of Multiple Products/Side Products | 1. Azide-Tetrazole Tautomerism: As discussed in the FAQs, the product may exist as a mixture of tautomers.[6] 2. Side Reactions: The aldehyde may undergo self-condensation or other side reactions under the reaction conditions. 3. Lack of Regioselectivity: With unsymmetrical starting materials, the formation of regioisomers is possible. | 1. Characterize Thoroughly: Use a combination of NMR, IR, and mass spectrometry to confirm the identity of the products. The presence of both tautomers is often unavoidable. 2. Modify Reaction Conditions: Lowering the reaction temperature or using a milder catalyst may suppress side reactions. Adding the aldehyde slowly to the reaction mixture can also help. 3. Catalyst and Substituent Effects: The choice of catalyst can influence regioselectivity. The electronic properties of the substituents also play a crucial role.[6] You may need to screen different catalysts or modify your substrates if a single regioisomer is desired. |
| Difficulty in Product Isolation and Purification | 1. Poor Crystallinity: The product may be an oil or an amorphous solid that is difficult to crystallize. 2. Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult. Conversely, it may be poorly soluble, co-precipitating with the catalyst. 3. Catalyst Removal: For heterogeneous catalysts, fine particles may pass through the filter. | 1. Purification Strategy: If recrystallization fails, column chromatography is the next logical step. A gradient elution is often effective. 2. Work-up Procedure: If the product is soluble, remove the solvent under reduced pressure. If the product is poorly soluble, it can sometimes be isolated by filtration directly from the reaction mixture after cooling. For products co-precipitating with a solid catalyst, dissolve the product in a suitable solvent (like hot dichloromethane or ethanol), filter off the catalyst, and then remove the solvent from the filtrate.[5][7] 3. Improved Filtration: Use a finer filter paper or a Celite pad to ensure complete removal of the catalyst. For magnetic catalysts, an external magnet is a very effective separation method.[5] |
| Catalyst Deactivation (for recyclable catalysts) | 1. Leaching of Active Species: The active metal may leach from the support during the reaction. 2. Fouling of Catalyst Surface: The catalyst pores may become blocked by polymeric byproducts or adsorbed starting materials/products. 3. Structural Degradation: The catalyst support may not be stable under the reaction conditions. | 1. Check for Leaching: Analyze the reaction mixture for traces of the metal. If leaching is significant, the catalyst may not be suitable for recycling. 2. Catalyst Washing: After each run, wash the catalyst thoroughly with a solvent that dissolves the reactants and products but not the catalyst. A calcination step may be necessary for some robust catalysts. 3. Catalyst Characterization: Characterize the recycled catalyst (e.g., by XRD, SEM) to check for structural changes. If degradation is observed, the reaction conditions may need to be modified (e.g., lower temperature). |
III. Experimental Protocols
Here we provide detailed, step-by-step protocols for two common and efficient catalytic systems.
Protocol 1: DABCO-Catalyzed One-Pot Synthesis
This protocol is adapted from a simple, green, and low-cost method for the synthesis of tetrazolo[1,5-a]pyrimidine analogs.[2]
Materials:
-
Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
5-Aminotetrazole monohydrate (1 mmol)
-
DABCO (15 mol%)
-
Isopropanol (5 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 25 mL round-bottom flask, add the aldehyde (1 mmol), malononitrile (1 mmol), 5-aminotetrazole monohydrate (1 mmol), and DABCO (0.15 mmol).
-
Add 5 mL of isopropanol to the flask.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate.
-
Heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol to remove any remaining impurities.
-
Dry the product in a vacuum oven.
Protocol 2: Synthesis using a Heterogeneous MOF Catalyst (Fe3O4/cellulose/Zn-MOF)
This protocol utilizes a magnetically recoverable catalyst under solvent-free conditions, simplifying product isolation.[5]
Materials:
-
Aromatic aldehyde (1 mmol)
-
3-Cyanoacetyl indole (1 mmol)
-
1H-tetrazole-5-amine (1 mmol)
-
Fe3O4/cellulose/Zn-MOF catalyst (0.02 g)
-
Reaction vial or small round-bottom flask
-
Oil bath
-
Magnetic stirrer
-
External magnet
-
Dichloromethane
-
Ethanol
Procedure:
-
In a reaction vial, combine the aromatic aldehyde (1 mmol), 3-cyanoacetyl indole (1 mmol), 1H-tetrazole-5-amine (1 mmol), and the Fe3O4/cellulose/Zn-MOF catalyst (0.02 g).
-
Place the vial in a preheated oil bath at 120 °C.
-
Stir the mixture under solvent-free conditions.
-
Monitor the reaction by TLC (eluent: n-hexane:ethyl acetate = 3:1).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 15 mL of dichloromethane and stir for 10 minutes to dissolve the product.
-
Place a strong external magnet against the side of the vial to hold the catalyst, and carefully decant the solution containing the product.
-
Wash the catalyst with a small amount of fresh dichloromethane and combine the organic layers.
-
Remove the solvent from the combined organic layers under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure tetrazolo[1,5-a]pyrimidine-6-carbonitrile.
IV. Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, we provide the following diagrams created using Graphviz.
Caption: General experimental workflow for tetrazolo[1,5-a]pyrimidine synthesis.
Caption: A decision tree for troubleshooting low-yield reactions.
Caption: Simplified mechanism for DABCO-catalyzed synthesis.
V. References
-
Synthesis of tetrazolo[1,5-a]pyrimidines derivatives by using nanocatalyst of ZIF supported on the red soil. Catalysis Conference. Available at: [Link]
-
Scapin, E., et al. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry, 13, 2396–2407. Available at: [Link]
-
DABCO-catalyzed synthesis of tetrazolo[1,5-a]pyrimidines. ResearchGate. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2017). Effective DABCO-catalyzed synthesis of new tetrazolo[1,5-a]pyrimidine analogs. Molecular Diversity, 21(4), 865-873. Available at: [Link]
-
Mohammady, M. S., et al. (2024). Synthesis of Tetrazolo[1,5-a]pyrimidines Derivatives by Using Nanocatalyst of MOF Supported on the Red Soil. Russian Journal of Organic Chemistry, 60(7), 1255-1263. Available at: [Link]
-
Fe3O4/cellulose/Zn-MOF: introduction of a new catalyst for the synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles and diphenyl-1,3-thiazoles under solvent-free conditions. (2021). RSC Advances, 11(15), 8625-8636. Available at: [Link]
-
Synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles using HMTA-BAIL@MIL-101(Cr) as a superior heterogeneous catalyst. (2021). Scientific Reports, 11(1), 5035. Available at: [Link]
-
Effective DABCO-catalyzed synthesis of new tetrazolo[1,5-a]pyrimidine analogs. Request PDF. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sci-hub.ru [sci-hub.ru]
- 4. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies | MDPI [mdpi.com]
- 6. Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5- a]pyrimidine/2-azidopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Improving regioselectivity in the synthesis of tetrazolo[1,5-a]pyrimidines
Welcome to the technical support center for the synthesis of tetrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this valuable heterocyclic scaffold. Our focus is to provide actionable insights and troubleshooting strategies to overcome common challenges, particularly the critical issue of regioselectivity. We will delve into the mechanistic underpinnings of the reaction to empower you to make informed decisions in your experimental design.
Introduction: The Regioselectivity Challenge
The synthesis of tetrazolo[1,5-a]pyrimidines, most commonly achieved through the cyclocondensation of 5-aminotetrazole with a β-dicarbonyl compound or its equivalent (like a β-enaminone), is a powerful method for creating compounds of significant biological interest.[1] However, this reaction is often plagued by a lack of regiocontrol, leading to the formation of two primary isomers: the 5-substituted and the 7-substituted tetrazolo[1,5-a]pyrimidines. Furthermore, the system is complicated by a dynamic ring-chain tautomerism, known as the azide-tetrazole equilibrium, where the desired fused-ring product can exist in equilibrium with its 2-azidopyrimidine isomer.[2][3][4]
Controlling the reaction's outcome is paramount for efficient synthesis and downstream applications. This guide will provide the expertise and troubleshooting frameworks to help you achieve high regioselectivity and optimize your reaction yields.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions that often arise during the synthesis of tetrazolo[1,5-a]pyrimidines.
Q1: What are the primary isomeric products I should be aware of?
There are two main points of contention in this synthesis:
-
Regioisomers: The cyclization can result in substitution at either the 5- or 7-position of the tetrazolo[1,5-a]pyrimidine core.
-
Tautomers: The product often exists as a mixture of the cyclic tetrazolo[1,5-a]pyrimidine and the open-chain 2-azidopyrimidine.[3][4] This is a form of valence tautomerism, and the position of the equilibrium is highly dependent on the solvent, temperature, and the electronic nature of the substituents.[2]
Q2: What is the single most important factor controlling regioselectivity?
The electronic nature of the substituent on the β-carbon of your 1,3-dicarbonyl or β-enaminone precursor is the dominant directing factor.[2][3]
-
Strongly electron-withdrawing groups (EWGs) , such as trifluoromethyl (CF₃) or trichloromethyl (CCl₃), create a highly electrophilic β-carbon. This favors nucleophilic attack by the N-1 atom of the 5-aminotetrazole, leading to the highly regioselective formation of the 7-substituted isomer .[1][2]
-
Electron-donating groups (EDGs) or aryl groups result in a less electrophilic β-carbon. In this scenario, the reaction pathway favors the formation of the 5-substituted isomer , which is often in equilibrium with the corresponding 2-azidopyrimidine.[2][3]
Q3: What is the azide-tetrazole equilibrium and why does it matter?
The azide-tetrazole equilibrium is a reversible, intramolecular cyclization where the 2-azidopyrimidine can ring-close to form the thermodynamically more stable tetrazolo[1,5-a]pyrimidine.[1][4] This is not a simple side reaction but a dynamic state. Its position is critical because:
-
Isolation: The two forms have different physical properties (polarity, solubility), which can complicate purification. Interestingly, while a solution may contain both forms, the compound often crystallizes exclusively as one isomer, frequently the 2-azidopyrimidine in the solid state.[3]
-
Reactivity: The azide form can undergo reactions characteristic of azides, such as 1,3-dipolar cycloadditions (Click Chemistry), while the tetrazole form will not.[1][4] This can be exploited for further functionalization.
Q4: How can I definitively determine the regiochemistry of my product?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. For ¹H NMR, the coupling constants between protons on the pyrimidine ring are diagnostic. For example, in a 5,7-unsubstituted product, the coupling constant ³J(H-6, H-7) in a 5-substituted isomer will differ from the ³J(H-5, H-6) in a 7-substituted isomer.[2] Advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments can provide unambiguous structural proof.
Troubleshooting Guide
This section provides a systematic approach to common problems encountered during synthesis.
Problem 1: Poor Regioselectivity - An Inseparable Mixture of 5- and 7-Substituted Isomers
-
Potential Causes:
-
The substituent on the β-enaminone has an intermediate electronic character, failing to strongly direct the reaction down one pathway.
-
Reaction conditions (temperature, solvent) are not optimized for kinetic or thermodynamic control.
-
-
Recommended Solutions:
-
Re-evaluate Your Precursor: This is the most critical fix. If your target molecule allows, modify the substituent on the 1,3-dicarbonyl synthon to be more strongly electron-withdrawing (for the 7-isomer) or electron-donating (for the 5-isomer). This is the most effective way to ensure high regioselectivity.[2][3]
-
Solvent Screening: The polarity and protic/aprotic nature of the solvent can influence the reaction pathways. Create a small screening matrix to test different solvents.
-
Temperature Control: Run the reaction at a lower temperature. This will often favor the kinetically controlled product, which may be a single regioisomer. Conversely, higher temperatures might allow for equilibration to the thermodynamically favored product. Monitor the reaction by TLC or LC-MS at different time points and temperatures to find the optimal conditions.
-
Data Summary: Effect of β-Enaminone Substituent on Regioselectivity
| Substituent (R) on β-Enaminone | Electronic Nature | Predominant Product(s) | Typical Regioselectivity | Reference |
| CF₃, CCl₃ | Strong Electron-Withdrawing | 7-Substituted Tetrazolo[1,5-a]pyrimidine | High to Excellent | [2][3] |
| Aryl (e.g., Phenyl) | Electron-Withdrawing/Donating | 5-Substituted Tetrazolo[1,5-a]pyrimidine / 2-Azidopyrimidine | Moderate to High | [2][4] |
| Methyl | Electron-Donating | 5-Substituted Tetrazolo[1,5-a]pyrimidine / 2-Azidopyrimidine | Moderate to High | [2][3] |
Problem 2: Product is Primarily the 2-Azidopyrimidine Isomer, Not the Desired Tetrazole
-
Potential Causes:
-
The azide-tetrazole equilibrium heavily favors the open-chain azide form under your specific reaction or workup conditions.[1]
-
The electronic properties of the substituents on the pyrimidine ring destabilize the fused tetrazole ring.
-
-
Recommended Solutions:
-
pH Adjustment: The equilibrium can be influenced by pH. The Dimroth rearrangement, a related process in fused pyrimidines, is known to be catalyzed by acid or base.[5][6] Carefully adding a catalytic amount of a protic acid (like acetic acid) or a Lewis acid during workup can sometimes promote ring-closure to the tetrazole form.
-
Solvent Modification during Isolation: Since the equilibrium is solvent-dependent, attempt to crystallize the product from a different solvent system. A less polar solvent might favor the precipitation of the less polar tetrazole isomer.
-
Exploit the Azide: If the azide is stable and readily formed, consider if it can be used as a synthetic handle. For example, it can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole, which may be a desirable modification.[1]
-
Problem 3: Formation of an Unexpected, Rearranged Product
-
Potential Causes:
-
Recommended Solutions:
-
Milder Reaction Conditions: Immediately attempt the reaction at a lower temperature and for a shorter duration.
-
Neutralize the Environment: Avoid strong acids or bases. If a catalyst is needed, use a milder one. For example, if you are using a strong base like sodium ethoxide, consider a weaker organic base like triethylamine or DABCO.[8]
-
Thorough Characterization: If an unexpected product is consistently formed, it is crucial to perform extensive 2D NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry to fully elucidate its structure. This will confirm if a rearrangement is indeed occurring.
-
Visualizing the Reaction Pathways and Troubleshooting Logic
To better understand the choices made during synthesis, the following diagrams illustrate the key mechanistic pathways and a logical troubleshooting workflow.
Reaction Mechanism and Regioselectivity Pathways
Caption: The dynamic equilibrium between cyclic and acyclic tautomers.
Troubleshooting Decision Tree
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines [beilstein-journals.org]
- 3. Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5- a]pyrimidine/2-azidopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of Tetrazolo[1,5-a]pyrimidine Production
Welcome, researchers, scientists, and drug development professionals. This technical support center is engineered to provide you with in-depth guidance and practical solutions for the challenges encountered during the scale-up of tetrazolo[1,5-a]pyrimidine synthesis. The unique chemical nature of this heterocyclic system, particularly its relationship with azide chemistry, presents specific hurdles that require careful consideration to ensure a safe, efficient, and reproducible manufacturing process.
This guide is structured to offer both quick-reference answers through our Frequently Asked Questions (FAQs) and deep-dive solutions in our comprehensive Troubleshooting Guides. We will explore the causality behind experimental choices, grounding our advice in established scientific principles to empower you with the knowledge to overcome the complexities of scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of tetrazolo[1,5-a]pyrimidines?
A1: The most significant safety hazard stems from the use of azide reagents and the potential formation of hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[1][2] This risk is amplified in the presence of acids or protic solvents.[1] Another major concern is the formation of shock-sensitive and explosive heavy metal azides if azide-containing streams come into contact with metals like copper, lead, or brass.[3][4] Thermal stability of the tetrazolo[1,5-a]pyrimidine product itself is also a critical consideration, as energetic decomposition can occur at elevated temperatures.[5]
Q2: We are observing a mixture of the desired tetrazolo[1,5-a]pyrimidine and a 2-azidopyrimidine isomer. Why is this happening and how can we control it?
A2: This is a known phenomenon governed by the azide-tetrazole equilibrium.[6][7] The position of this equilibrium is influenced by factors such as the substituents on the pyrimidine ring, the solvent, and the temperature. In solution, an equilibrium often exists between the fused tetrazole ring and the open-chain azido-pyrimidine tautomer.[7] For some substituted pyrimidines, the 2-azidopyrimidine can be the major or even the exclusive form in the solid state.[6] To favor the formation of the desired tetrazolo[1,5-a]pyrimidine, careful optimization of reaction conditions, including solvent polarity and temperature, is necessary.
Q3: Our reaction yield has dropped significantly upon moving from a 1L to a 100L reactor. What are the likely causes?
A3: A drop in yield during scale-up is a common challenge in chemical synthesis and can be attributed to several factors.[8][9] In the context of tetrazolo[1,5-a]pyrimidine synthesis, key areas to investigate include:
-
Mass and Heat Transfer Limitations: Inefficient mixing in a larger reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and product degradation.[8]
-
Exotherm Control: The reaction to form the tetrazole ring can be exothermic. What is easily managed in a small flask can become a significant issue at a larger scale, leading to temperature spikes that favor impurity formation.[8]
-
Raw Material Quality: The purity of starting materials has a more pronounced effect at a larger scale. Impurities that were negligible before can now inhibit the reaction or catalyze side reactions.[8]
Q4: Are there safer, alternative technologies for scaling up azide chemistry?
A4: Yes, continuous flow chemistry is increasingly being adopted as a safer alternative to traditional batch processing for hazardous reactions, including those involving azides.[10][11] Flow reactors offer significant safety advantages by minimizing the volume of hazardous material at any given time, providing superior heat and mass transfer, and allowing for precise control over reaction parameters. This can lead to improved yield and purity, while significantly reducing the risks associated with the accumulation of explosive intermediates like hydrazoic acid.[11]
Troubleshooting Guides
Guide 1: Managing the Risk of Hydrazoic Acid (HN₃) Formation
Problem: Detection of a sharp, pungent odor during the reaction or workup, or positive test for HN₃ in the reactor headspace, indicating a significant safety hazard.
Root Cause Analysis: Hydrazoic acid is formed when azide salts or organic azides come into contact with protic sources, particularly acids.[1][2] Even seemingly neutral starting materials or solvents can contain acidic impurities that become problematic on a larger scale. The risk is highest during acidic workups or if the reaction medium is not maintained under basic conditions.[12]
Troubleshooting Workflow:
Caption: Workflow for mitigating hydrazoic acid formation.
Detailed Protocol for HN₃ Mitigation:
-
Maintain a Basic Environment: Whenever possible, conduct the reaction under basic conditions. The use of an amine base like triethylamine can act as a buffer.[1]
-
Raw Material Scrutiny: Rigorously test all starting materials and solvents for acidic impurities before use in the large-scale reaction.
-
Controlled Addition: If a reagent is known to be acidic or to generate acidic byproducts, add it slowly and controllably to the reaction mixture while carefully monitoring the temperature and pH.
-
Safe Quenching and Workup: Avoid acidic workups if possible. If an acidic quench is unavoidable, consider a pre-quench with a solution of sodium nitrite to destroy residual azide before acidification.[3]
-
Engineering Controls: Ensure the reactor is well-ventilated and consider implementing online monitoring of the headspace for HN₃ using techniques like FT-IR or FT-NIR spectroscopy.[2]
-
Decontamination: All equipment and waste streams must be decontaminated to destroy any residual azide. This can be achieved using oxidizing agents like sodium hypochlorite or by treatment with nitrous acid.[3]
| Parameter | Recommendation for Safe Operation | Rationale |
| pH | Maintain > 9 during reaction and workup | Minimizes the formation of volatile and explosive HN₃.[3] |
| Solvents | Avoid halogenated solvents (e.g., CH₂Cl₂, CHCl₃) | Prevents the formation of highly explosive di- and triazidomethanes.[4][12] |
| Equipment | Use glass-lined or stainless steel reactors. Avoid copper, lead, zinc, and brass fittings. | Prevents the formation of shock-sensitive heavy metal azides.[3][4] |
| Workup | Quench with sodium nitrite before any acidification. | Decomposes residual azide to mitigate HN₃ formation.[3] |
Guide 2: Optimizing for Regioselectivity and Minimizing Azidopyrimidine Impurity
Problem: The final product contains an unacceptable level of the 2-azidopyrimidine isomer, leading to purification challenges and reduced yield of the desired tetrazolo[1,5-a]pyrimidine.
Root Cause Analysis: The formation of the 2-azidopyrimidine is a result of the inherent azide-tetrazole equilibrium.[6] This equilibrium is dynamic and can be shifted by various factors. Trifluoromethyl or other electron-withdrawing groups on the pyrimidine ring tend to favor the tetrazole form, while aryl or methyl groups may lead to a mixture of isomers.[6][7] The solvent system plays a crucial role; more polar solvents may favor one tautomer over the other.
Experimental Protocol for Optimization:
-
Solvent Screening:
-
Set up a series of small-scale reactions (e.g., 10 mL) in parallel.
-
Screen a range of solvents with varying polarities (e.g., toluene, acetonitrile, DMF, DMSO).
-
Monitor the ratio of tetrazole to azidopyrimidine at regular intervals using a suitable analytical method (e.g., HPLC, ¹H NMR).
-
-
Temperature Profiling:
-
For the most promising solvent system, conduct the reaction at different temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
Analyze the product mixture to determine the effect of temperature on the equilibrium. Lower temperatures may favor the thermodynamically more stable isomer.
-
-
Catalyst/Additive Investigation:
-
In some cases, the addition of a Lewis acid or base can influence the rate of cyclization and the position of the equilibrium.
-
Screen small amounts of additives like zinc chloride or triethylamine to assess their impact on regioselectivity.
-
-
Crystallization Study:
-
The isomeric ratio in the solid state may differ from that in solution.
-
Perform crystallization studies from different solvent systems to see if selective crystallization of the desired tetrazolo[1,5-a]pyrimidine can be achieved.
-
Impurity Formation Pathway:
Caption: Equilibrium between 2-azidopyrimidine and tetrazolo[1,5-a]pyrimidine.
Guide 3: Addressing Thermal Stability and Runaway Reaction Risks
Problem: An uncontrolled exotherm is observed during the reaction, or thermal analysis of the final product indicates a low decomposition temperature, posing a significant safety risk for handling and storage.
Root Cause Analysis: Tetrazoles are energetic compounds that can decompose exothermically.[5] The synthesis itself can be exothermic, and if the heat generated is not effectively removed, a runaway reaction can occur. The thermal stability of the final product is influenced by its substitution pattern and crystalline form.
Protocol for Thermal Hazard Assessment:
-
Differential Scanning Calorimetry (DSC):
-
Perform a DSC analysis on the starting materials, reaction mixture, and final product to determine the onset of decomposition and the energy released.[5]
-
This will provide critical data for setting safe operating temperature limits.
-
-
Adiabatic Reaction Calorimetry (ARC):
-
Use an ARC to simulate a worst-case scenario of a cooling failure.[5]
-
This will determine the time to maximum rate (TMR) and help in designing appropriate safety interlocks and emergency cooling systems.
-
-
Controlled Reagent Addition:
-
On scale, do not add all reagents at once. Implement a controlled addition strategy for the azide source, monitoring the internal temperature closely.
-
Ensure the reactor's cooling system is capable of handling the heat load generated by the reaction.
-
| Parameter | Analytical Technique | Purpose |
| Onset of Decomposition | Differential Scanning Calorimetry (DSC) | To determine the maximum safe operating temperature.[5] |
| Heat of Reaction | Reaction Calorimetry (RC1) | To quantify the heat evolved during the reaction for proper cooling system design. |
| Time to Maximum Rate (TMR) | Adiabatic Reaction Calorimetry (ARC) | To assess the risk of a runaway reaction under adiabatic conditions.[5] |
By systematically addressing these challenges with a deep understanding of the underlying chemistry and process safety principles, the scale-up of tetrazolo[1,5-a]pyrimidine production can be achieved in a safe, efficient, and reproducible manner.
References
-
Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. ACS Publications. Available from: [Link]
-
Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate. ResearchGate. Available from: [Link]
-
Safety Improvement of Chemical Processes Involving Azides by Online Monitoring of the Hydrazoic Acid Concentration. ResearchGate. Available from: [Link]
-
Information on Azide Compounds. Stanford Environmental Health & Safety. Available from: [Link]
-
Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. Available from: [Link]
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Azide Compounds. Environmental Health and Safety. Available from: [Link]
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Scale-up of Azide Chemistry: A Case Study. ResearchGate. Available from: [Link]
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Continuous flow azide formation: Optimization and scale-up. ResearchGate. Available from: [Link]
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Scale-up of Diazonium Salts and Azides in a Three-step Continuous Flow Sequence. Organic Process Research & Development. Available from: [Link]
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Thermal hazard and pyrolysis mechanism of tetrazolo[1,5-a]pyridine by TG, DSC, ARC, TG-MS and DFT methods. ResearchGate. Available from: [Link]
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Reactivity of tetrazolo[1,5- a ]pyrimidines in click chemistry and hydrogenation. ResearchGate. Available from: [Link]
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Pyrazolo[1,5-a]pyrimidine: A New 5/6 Fused Energetic Material with High Thermal Stability. Crystal Growth & Design. Available from: [Link]
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Overcoming Challenges in Scale-Up Production. World Pharma Today. Available from: [Link]
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Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5- a]pyrimidine/2-azidopyrimidines. PubMed. Available from: [Link]
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1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available from: [Link]
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Tetrazolo[1,5- a ]pyrimidine-based metal(II) complexes as therapeutic agents: DNA interaction, targeting topoisomerase I and cyclin-dependent kinase studies. ResearchGate. Available from: [Link]
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Safety-optimized formation of tetrazolo[1,5-a]quinoxalin-4(5H)- ones 9. ResearchGate. Available from: [Link]
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Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. MDPI. Available from: [Link]
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Current Challenges with Cell Culture Scale-up for Biologics Production. BioProcess International. Available from: [Link]
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TETRAZOLO(1,5-A)PYRIMIDINE. precisionFDA. Available from: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available from: [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available from: [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. Available from: [Link]
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Tetrazolo(1,5-a)pyrimidine. PubChem. Available from: [Link]
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Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available from: [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. Available from: [Link]
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1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed. Available from: [Link]
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Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Archives. Available from: [Link]
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Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC. Available from: [Link]
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Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][13]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI. Available from: [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. Available from: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available from: [Link]
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Methods for monitoring the progress of tetrazolo[1,5-a]pyrimidine reactions
Technical Support Center: Monitoring Tetrazolo[1,5-a]pyrimidine Reactions
Welcome to the technical support center for monitoring the progress of tetrazolo[1,5-a]pyrimidine reactions. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to ensure the successful monitoring of your chemical syntheses. The tetrazolo[1,5-a]pyrimidine scaffold is a critical heterocyclic system in medicinal chemistry, and precise reaction monitoring is paramount for optimizing yields, ensuring purity, and accelerating drug discovery efforts.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary methods for monitoring the progress of tetrazolo[1,5-a]pyrimidine synthesis?
A1: The most common and effective analytical techniques include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Mass Spectrometry (MS) is also frequently used, often in conjunction with HPLC (LC-MS), to confirm the masses of reactants, intermediates, and products.[2]
Q2: Why is it crucial to monitor these specific reactions?
A2: Tetrazolo[1,5-a]pyrimidines are purine analogs and their synthesis can sometimes lead to a mixture of products, including regioisomers or the ring-opened 2-azidopyrimidine tautomer.[3][4][5][6] Careful monitoring allows for the determination of the optimal reaction time to maximize the yield of the desired product and minimize the formation of byproducts.[7][8] It is also essential for ensuring the complete consumption of starting materials before proceeding with workup and purification.
Q3: How do I choose the most appropriate monitoring technique for my specific reaction?
A3: The choice of technique depends on several factors, including the physical and chemical properties of your compounds, the reaction scale, and the available instrumentation.
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction progress at the bench. It's inexpensive and provides a quick visual indication of the disappearance of starting materials and the appearance of products.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis with high resolution, allowing for the separation and quantification of starting materials, intermediates, and products in a complex mixture.[11] It is particularly useful for reactions where TLC separation is challenging.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compounds in the reaction mixture.[12] By taking a small aliquot from the reaction, you can obtain a ¹H NMR spectrum to observe the disappearance of reactant signals and the emergence of characteristic product signals.[13] This is a powerful tool for confirming the structure of the product being formed.
Below is a decision-making workflow to help you select the appropriate monitoring technique:
Sources
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- 2. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5- a]pyrimidine/2-azidopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability of Tetrazolo[1,5-a]pyrimidine Derivatives in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrazolo[1,5-a]pyrimidine derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these compounds in solution. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your experimental work.
I. Troubleshooting Guide: Addressing Common Stability Issues
This section is designed to help you diagnose and resolve specific problems you may encounter during your experiments.
Question 1: I'm observing unexpected degradation of my tetrazolo[1,5-a]pyrimidine derivative during my assay. What are the likely causes and how can I mitigate this?
Answer:
Unexpected degradation is a common challenge, often stemming from the inherent chemical properties of the tetrazolo[1,5-a]pyrimidine scaffold. The primary culprit is the temperature- and solvent-dependent ring-chain tautomerism between the tetrazolo[1,5-a]pyrimidine and its 2-azidopyrimidine isomer.[1][2][3][4][5] The 2-azido form can be more susceptible to degradation under certain conditions.
Causality and Mitigation Strategies:
-
pH-Dependent Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions.[6] The stability of the tetrazole ring itself can also be pH-dependent.
-
Protocol: Perform a pH stability study. Prepare your compound in a series of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9) and monitor its concentration over time using a suitable analytical method like HPLC-UV.
-
Rationale: This will help you identify the optimal pH range for your experiments and storage. For many applications, a neutral pH (around 7.0-7.4) is a good starting point.
-
-
Solvent Effects: The polarity of the solvent significantly influences the equilibrium between the tetrazole and azide forms.[2][7] More polar solvents, like DMSO, tend to favor the tetrazole form, which is often more stable.[2] In contrast, less polar solvents like chloroform may shift the equilibrium towards the more reactive 2-azidopyrimidine.[1]
-
Protocol: If your experimental protocol allows, consider switching to a more polar, aprotic solvent. If you are using a mixed solvent system, systematically vary the proportions to assess the impact on stability.
-
Rationale: By favoring the tetrazole tautomer, you can often minimize degradation pathways that proceed through the azide intermediate.
-
-
Thermal Instability: Elevated temperatures can accelerate both the tautomerization and subsequent degradation reactions.[7][8]
-
Protocol: Conduct your experiments at the lowest practical temperature. If elevated temperatures are required, minimize the exposure time. For storage, always keep your solutions at recommended low temperatures (e.g., -20°C or -80°C).
-
Rationale: Lowering the thermal energy of the system reduces the rate of all chemical reactions, including degradation.
-
-
Photostability: Some heterocyclic compounds are sensitive to light.
-
Protocol: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.
-
Rationale: Light can provide the energy to initiate photochemical degradation reactions.
-
Question 2: My analytical results (e.g., NMR, LC-MS) are inconsistent and show multiple species. Am I dealing with impurities or is something else happening?
Answer:
While impurities from synthesis are always a possibility, the observation of multiple species in solution for a purified tetrazolo[1,5-a]pyrimidine derivative is a classic sign of the azide-tetrazole equilibrium.[2][3][4] The ratio of these tautomers can be influenced by the solvent, temperature, and the nature of substituents on the pyrimidine ring.
Diagnostic Workflow:
-
Confirm Purity of the Solid Material: Before preparing solutions, ensure the purity of your solid compound using techniques like melting point, elemental analysis, and solid-state NMR or IR spectroscopy.[2][9] In the solid state, these compounds often exist predominantly as one tautomer (frequently the 2-azidopyrimidine).[2][3][4]
-
Solvent-Dependent NMR Analysis:
-
Protocol: Dissolve your compound in two different deuterated solvents of varying polarity, for example, CDCl₃ (less polar) and DMSO-d₆ (more polar). Acquire ¹H and ¹³C NMR spectra for both solutions.
-
Interpretation: A significant change in the spectra, including the appearance or disappearance of peaks and shifts in chemical values, is strong evidence of tautomerism. The 2-azidopyrimidine form is often the major or sole species in CDCl₃, while the tetrazolo[1,5-a]pyrimidine form is favored in DMSO-d₆.[1][2]
-
-
Variable Temperature (VT) NMR:
-
Protocol: In a suitable solvent, acquire NMR spectra at different temperatures.
-
Interpretation: If the peaks corresponding to the two species coalesce or their relative integrations change with temperature, this confirms a dynamic equilibrium between the two forms.[7]
-
Workflow for Investigating Tautomerism
Caption: Diagnostic workflow for inconsistent analytical results.
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the instability of some tetrazolo[1,5-a]pyrimidine derivatives in solution?
The core of the stability issue lies in the azide-tetrazole equilibrium , a form of ring-chain tautomerism. The fused tetrazolo[1,5-a]pyrimidine ring system can undergo a reversible electrocyclic ring-opening to form the isomeric 2-azidopyrimidine.[2][3][4]
Azide-Tetrazole Equilibrium
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines [beilstein-journals.org]
- 3. sci-hub.ru [sci-hub.ru]
- 4. Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5- a]pyrimidine/2-azidopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. researchgate.net [researchgate.net]
- 7. sci-hub.ru [sci-hub.ru]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Work-up Procedures for Tetrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support guide for the synthesis of tetrazolo[1,5-a]pyrimidines. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important class of nitrogen-rich heterocycles. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the underlying chemical principles that govern reaction work-up and purification. By explaining the causality behind each step, we aim to empower you to troubleshoot effectively and refine your experimental outcomes.
The synthesis of the tetrazolo[1,5-a]pyrimidine scaffold, while powerful, presents unique challenges that often manifest during the work-up and purification stages. The most significant of these is the inherent azide-tetrazole equilibrium, a dynamic tautomerism that can complicate spectral analysis and product isolation.[1][2] Furthermore, the frequent use of sodium azide necessitates stringent safety protocols and specialized quenching procedures to ensure laboratory safety.[3]
This guide is structured as a series of frequently asked questions (FAQs) and detailed protocols, providing field-proven insights to navigate these complexities with confidence and scientific rigor.
Section 1: The Azide-Tetrazole Equilibrium: A Core Concept
Understanding this equilibrium is the first step to mastering tetrazolo[1,5-a]pyrimidine chemistry. The fused tetrazole ring can undergo a reversible ring-opening to form its isomeric 2-azidopyrimidine tautomer. This is not a contamination but an intrinsic property of the molecular scaffold.[4][5]
Caption: The dynamic equilibrium between the tetrazole and azide tautomers.
Q1: My NMR and IR spectra show signals characteristic of a 2-azidopyrimidine (e.g., a strong azide stretch ~2130 cm⁻¹). Is my product impure?
A1: Not necessarily. This is one of the most common points of confusion. The observation of azide-related signals is often a direct consequence of the azide-tetrazole equilibrium.[4] The position of this equilibrium is highly sensitive to the analytical conditions.[2]
-
Expert Insight: In the solid state, many derivatives exist purely in the tetrazole form. However, upon dissolution in an NMR solvent (like DMSO-d₆ or CDCl₃), the equilibrium can shift, revealing a significant population of the 2-azidopyrimidine tautomer.[1][6] Therefore, what appears to be a mixture is often a single compound exhibiting dynamic behavior in solution. Before undertaking extensive repurification, it is crucial to assess whether you are observing a true impurity or this inherent tautomerism.
Q2: How do experimental conditions and molecular structure affect this equilibrium?
A2: The equilibrium is a delicate balance influenced by several factors. Understanding these allows for better prediction and control.
-
Causality: The stability of each tautomer is dictated by electronic and steric effects, as well as its interaction with the surrounding environment.
-
Substituents: Strong electron-withdrawing groups (e.g., -CF₃, -CCl₃) on the pyrimidine ring tend to stabilize the tetrazole form, shifting the equilibrium in its favor.[1][7] Conversely, electron-donating groups or aryl substituents may favor a more balanced equilibrium or the azide form.[6]
-
Solvent Polarity: The equilibrium is notably solvent-dependent. While a universal rule is difficult to establish, less polar solvents like CDCl₃ often show a more significant population of the azide tautomer compared to polar solvents like DMSO-d₆, where the tetrazole form may be fully dominant.[2][5]
-
Temperature: Increasing the temperature generally shifts the equilibrium toward the 2-azidopyrimidine tautomer.[2]
-
| Factor | Influence on Equilibrium | Rationale |
| Electron-Withdrawing Substituents | Favors Tetrazole Form | Stabilizes the electron-rich tetrazole ring system.[1] |
| Electron-Donating Substituents | Favors Azide Form / Mixture | Destabilizes the tetrazole ring relative to the azide.[6] |
| Increasing Solvent Polarity | Generally favors Tetrazole Form | Dipole-dipole interactions can stabilize the more polar tautomer.[2] |
| Increasing Temperature | Favors Azide Form | The ring-opening to the azide is often entropically favored.[2] |
Q3: Can I leverage the azide-tetrazole equilibrium for subsequent reactions?
A3: Absolutely. The presence of the reactive azide tautomer, even at low concentrations, enables powerful synthetic transformations.
-
Application: The 2-azidopyrimidine form can readily participate in reactions characteristic of organic azides, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[2][8] Even if the azide tautomer is not detectable by NMR, its formation in situ can be driven by its consumption in a subsequent reaction, according to Le Châtelier's principle. This provides a synthetic route to novel 1,2,3-triazolyl-substituted pyrimidines from tetrazolo[1,5-a]pyrimidine precursors.[7][8]
Section 2: Troubleshooting Reaction Work-up & Product Isolation
The work-up phase is critical for isolating a clean product and ensuring laboratory safety, especially when stoichiometric sodium azide is used.
Caption: Decision tree for selecting an appropriate work-up procedure.
Q4: What is the safest and most effective way to work up a reaction containing residual sodium azide (NaN₃)?
A4: The primary concern with sodium azide is its high acute toxicity and its potential to form highly explosive heavy metal azides with metals like copper, lead, or zinc.[3][9] An aqueous work-up is the standard and recommended procedure for its removal.
-
Expert Insight & Safety Mandate:
-
NEVER acidify a reaction mixture that contains sodium azide. This will generate hydrazoic acid (HN₃), which is extremely toxic, volatile, and explosive.[3][9]
-
NEVER use halogenated solvents like dichloromethane (DCM) or chloroform for extraction when azide is present, as this can form dangerously explosive polyazidomethanes.[3][9]
-
NEVER dispose of azide-containing solutions down the drain. Azide can react with copper or lead pipes to form shock-sensitive explosive salts over time.[3]
-
The correct procedure involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, ether) and water. Sodium azide is highly water-soluble and will be extracted into the aqueous layer. This process should be repeated 2-3 times to ensure complete removal.[3] The combined aqueous layers must then be treated as hazardous waste and chemically quenched (see Protocol 2).
Q5: I'm getting a persistent emulsion during my aqueous work-up, especially from a DMF reaction. How can I resolve this?
A5: Emulsions are common when working with polar aprotic solvents like DMF or when high molecular weight, amphiphilic products are formed.[10]
-
Troubleshooting Steps:
-
Add Brine: The first and simplest step is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the mutual solubility of the organic and aqueous layers.
-
Filtration: If brine is ineffective, try filtering the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the fine droplets that form the emulsion.
-
Centrifugation: For stubborn emulsions, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.
-
Solvent Modification: If possible, dilute the organic layer with a less polar solvent (e.g., adding hexane to an ethyl acetate layer) to further decrease the polarity of the organic phase.
-
Section 3: Purification & Stability
Q6: What are the best practices for purifying tetrazolo[1,5-a]pyrimidines by column chromatography?
A6: Silica gel chromatography is the most common method.[4] Success depends on careful solvent selection and technique.
-
Best Practices:
-
Dry Loading: For compounds with poor solubility in the eluent, it is highly recommended to pre-adsorb the crude material onto a small amount of silica gel. Dissolve your crude product in a suitable solvent (e.g., DCM, acetone), add silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully loaded onto the column, leading to much better resolution.
-
Solvent System Selection: A gradient elution is typically most effective. Start with a non-polar solvent and gradually increase the polarity.
-
| Common Solvent Systems (Eluents) | Typical Applications |
| Hexane / Ethyl Acetate | Standard choice for compounds of moderate polarity. |
| Dichloromethane / Methanol | For more polar compounds. Use with caution and ensure no residual azide is present. |
| Toluene / Acetone | An alternative to hexane/EtOAc, can offer different selectivity. |
Q7: My final product seems to be degrading. What are the stability considerations?
A7: While many tetrazolo[1,5-a]pyrimidines are stable, some can be sensitive to heat, light, or strong acids/bases.
-
Expert Insight: Thermal stability can be a concern, and some tetrazole-containing compounds are investigated as energetic materials.[11] While most drug-like candidates are not explosive, thermal decomposition can occur at elevated temperatures.[12] Photochemical decomposition has also been reported for some derivatives.[12] For long-term storage, it is advisable to keep the compounds in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon).
Section 4: Standardized Experimental Protocols
These protocols provide a self-validating framework for common procedures.
Protocol 1: Standard Aqueous Work-up for Removal of Sodium Azide
This protocol is for isolating an organic product from a reaction mixture containing unreacted sodium azide.[3]
-
Cooling: Ensure the reaction mixture is cooled to room temperature.
-
Transfer: Carefully transfer the reaction mixture to a separatory funnel containing your chosen organic extraction solvent (e.g., ethyl acetate) and water (approx. equal volumes).
-
Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently at first, then more vigorously for 1-2 minutes with periodic venting.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a dedicated flask labeled "Azide Waste".
-
Repeat: Wash the organic layer two more times with water or brine to ensure complete removal of NaN₃. Combine all aqueous washes into the waste flask.
-
Drying & Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Waste Handling: The combined aqueous washes MUST be quenched according to Protocol 2.
Protocol 2: Chemical Quenching of Azide-Containing Aqueous Waste
This protocol safely destroys azide ions by converting them to nitrogen gas using nitrous acid generated in situ.[3]
Caption: Step-by-step workflow for the safe chemical quenching of azide waste.
-
Safety First: Perform this entire procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Setup: Place the flask containing the aqueous azide waste in an ice-water bath to control the temperature of the exothermic reaction.
-
Add Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite (NaNO₂). A general rule is to use ~1.5 g of NaNO₂ for every 1 g of NaN₃ estimated to be in the waste.
-
Acidify Slowly: Prepare a dilute acid solution (e.g., 2M sulfuric acid). Add the acid dropwise to the stirring azide/nitrite solution. You will observe gas (N₂) evolution. CRITICAL: Add the acid slowly to control the rate of gas evolution and prevent the formation of hydrazoic acid. The acid must be added to the nitrite solution, never the other way around.[3]
-
Stir: After the acid addition is complete, remove the ice bath and allow the solution to stir at room temperature for at least 1 hour.
-
Test for Completion: To confirm that all the azide has been destroyed, test for the presence of excess nitrous acid. Place a drop of the reaction solution onto a strip of potassium iodide-starch paper. An immediate dark blue/black color indicates that excess nitrite is present, meaning all the azide has been consumed.[3]
-
Final Disposal: If the test is positive, the solution can be neutralized with sodium bicarbonate or sodium hydroxide and then disposed of according to your institution's guidelines for non-hazardous aqueous waste.
References
-
Scapin, E., Salbego, P. R. S., Bender, C. R., et al. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry, 13, 2396–2407. Available at: [Link]
-
Scapin, E., Salbego, P. R. S., Bender, C. R., et al. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. PubMed. Available at: [Link]
-
ProQuest. (n.d.). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. ProQuest. Retrieved from [Link]
-
Razzak, R. A. (2015). How can I work up sodium azide-containing-organic mixtures without resorting to an aqueous work up?. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016). The azide/tetrazole equilibrium: an investigation in the series of furo. ResearchGate. Retrieved from [Link]
-
Aghapoor, K., et al. (2021). Synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles using HMTA-BAIL@MIL-101(Cr) as a superior heterogeneous catalyst. Scientific Reports, 11(1), 4983. Available at: [Link]
-
Scapin, E., et al. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Journal of Organic Chemistry, 17, 2336-2347. Available at: [Link]
-
Scapin, E., et al. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Archives. Available at: [Link]
-
Temple, C., & Montgomery, J. A. (1964). Studies on the Azidoazomethine-Tetrazole Equilibrium. I. 2-Azidopyrimidines. The Journal of Organic Chemistry, 29(11), 3177-3181. Available at: [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
-
E-Journal of Chemistry. (n.d.). Proposed mechanism for the synthesis of tetrazolo[1,5-a]pyrimidine with DABCO. Hindawi. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Pyrazolo[1,5-a]pyrimidine: A New 5/6 Fused Energetic Material with High Thermal Stability. Crystal Growth & Design, 22(10), 6041-6048. Available at: [Link]
-
Polycyclic Aromatic Compounds. (2021). A Three-Component Process for the Synthesis of Tetrazolo[1,5-a]Pyrimidine-6-Carbonitrile Derivaties Using Amino-Functionalized UiO-66(Zr) Metal Organic Framwork (MOF). Taylor & Francis Online. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Azolopyrimidine-Based Kinase Inhibitors in Cancer Cell Lines
This guide provides a comparative analysis of kinase inhibitors derived from the azolopyrimidine scaffold, with a specific focus on pyrazolo[1,5-a]pyrimidines, in the context of cancer cell lines. While the initial query focused on tetrazolo[1,5-a]pyrimidines, current research highlights their primary role as tubulin inhibitors. However, the broader class of azolopyrimidines, which are structurally related, includes potent inhibitors of various protein kinases crucial to cancer cell proliferation and survival. This guide will objectively compare these emerging inhibitors to established drugs, supported by experimental data, to inform researchers and drug development professionals.
Introduction: The Azolopyrimidine Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] This has made them prime targets for therapeutic intervention. The purine ring of ATP, the phosphate donor in kinase-catalyzed reactions, has inspired the development of numerous ATP-competitive kinase inhibitors. Heterocyclic compounds, such as the pyrazolo[1,5-a]pyrimidine scaffold, are considered bioisosteric with the purine core, making them an excellent framework for designing potent and selective kinase inhibitors.[2]
While some derivatives of the tetrazolo[1,5-a]pyrimidine scaffold have been investigated for anticancer properties, their most prominently documented mechanism is the inhibition of tubulin polymerization.[3] However, related structures, particularly pyrazolo[1,5-a]pyrimidines, have been extensively developed as inhibitors of key oncogenic kinases, including Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (Trks).[4][5] This guide will focus on these pyrazolo[1,5-a]pyrimidine derivatives as representative of the broader azolopyrimidine class and compare their performance against established kinase inhibitors in relevant cancer cell lines.
Mechanism of Action: Targeting Key Oncogenic Kinases
Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that control the progression of the cell cycle.[4] Their aberrant activity is a common feature in cancer, leading to uncontrolled cell proliferation.[6] Pyrazolo[1,5-a]pyrimidine derivatives have been designed to fit into the ATP-binding pocket of CDKs, preventing the phosphorylation of key substrates like the Retinoblastoma (Rb) protein and thereby inducing cell cycle arrest and apoptosis.[4][6]
Below is a diagram illustrating the role of CDK2 in cell cycle progression and its inhibition by a pyrazolo[1,5-a]pyrimidine-based inhibitor.
Caption: Inhibition of the Cyclin E/CDK2 pathway by a pyrazolo[1,5-a]pyrimidine derivative.
Inhibition of Tropomyosin Receptor Kinases (Trks)
The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are encoded by the NTRK genes. Fusions between NTRK genes and other genes result in the formation of oncogenic fusion proteins that are constitutively active, driving cell proliferation and survival in a variety of cancers.[7][8] Larotrectinib and Repotrectinib are well-known Trk inhibitors.[7][8] Pyrazolo[1,5-a]pyrimidine derivatives have also been developed as potent Trk inhibitors, acting as ATP-competitive inhibitors that block downstream signaling pathways like the RAS-MAPK and PI3K-AKT pathways.[9]
The diagram below shows a simplified Trk signaling pathway and its point of inhibition.
Caption: General experimental workflow for preclinical evaluation of a kinase inhibitor.
Protocol: Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. [10]The amount of formazan is proportional to the number of living cells.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., HCT-116, K562) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. [11]Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor and a reference compound (e.g., Roscovitine) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and medium only (blank).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. 5. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals. [12]6. Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [11]Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. [13]Propidium iodide (PI), a fluorescent DNA intercalator, is excluded by viable cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. [1] Methodology:
-
Cell Treatment: Plate cells and treat with the test inhibitor at concentrations around its IC₅₀ value for a defined period (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. [1]4. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. [14]5. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [1]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. [1] * Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly versatile and privileged structure for the development of potent kinase inhibitors. As demonstrated, derivatives of this scaffold exhibit nanomolar potency against critical cancer targets like CDK2, rivaling or exceeding the activity of established inhibitors in cancer cell lines. [15][16]The clinical success of Larotrectinib, a pyrazolo[1,5-a]pyrimidine-based Trk inhibitor, further validates the therapeutic potential of this chemical class. [7] While the tetrazolo[1,5-a]pyrimidine core is currently more associated with tubulin inhibition, its structural similarity to these successful kinase inhibitors suggests that further exploration of its potential in kinase-targeted drug discovery may be warranted. Future research should focus on improving the selectivity of these compounds to minimize off-target effects and on evaluating their efficacy and safety in preclinical in vivo models. The continued development of novel azolopyrimidine derivatives holds significant promise for expanding the arsenal of targeted therapies for cancer treatment.
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Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Retrieved from Promega website. [17]2. Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Retrieved from Abcam website. 3. Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from Creative Diagnostics website. [13]4. Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Retrieved from Promega website. [18]5. Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [1]6. Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Retrieved from Promega website. [19]7. Thermo Fisher Scientific. (n.d.). eBioscience Annexin V-FITC Apoptosis Detection Kit User Guide (Pub. no. MAN0016665 Rev. A.0). Retrieved from Fisher Scientific website. [20]8. iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from iGEM website. [14]9. Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay. Retrieved from Promega website. [21]10. Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from Roche website. 11. Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay. Retrieved from Promega website. 12. Heathcote, D. A., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry. [4]13. ResearchGate. (n.d.). Repotrectinib antiproliferative activity in neuroblastoma cell lines. Retrieved from ResearchGate. [22]14. Abcam. (n.d.). MTT assay protocol. Retrieved from Abcam website. [10]15. ATCC. (n.d.). MTT Cell Proliferation Assay. Retrieved from ATCC website. [12]16. ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from ResearchGate. 17. Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. 18. National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [23]19. Attia, M. I., et al. (2024). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry. [15]20. BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from BellBrook Labs website. [24]21. Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [25]22. Attia, M. I., et al. (2024). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. PubMed. [16]23. Cocco, E., et al. (2019). Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. Expert Opinion on Investigational Drugs. [7]24. Heathcote, D. A., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. [6]25. Revvity. (n.d.). In Vitro Kinase Assays. Retrieved from Revvity website. [26]26. Andrews, B. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [27]27. ResearchGate. (n.d.). Development of CDK inhibitors from existing pyrazolopyrimidine. Retrieved from ResearchGate. [2]28. Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [28]29. CPL. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. [29]30. Drilon, A., et al. (2019). Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations. Cancer Research. [8]31. ResearchGate. (2019). Tetrazolo[1,5- a ]pyrimidine-based metal(II) complexes as therapeutic agents: DNA interaction, targeting topoisomerase I and cyclin-dependent kinase studies. Retrieved from ResearchGate. [3]32. CPL. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [30]33. MDPI. (n.d.). Pyrazolo[4,3-e]tetrazolo[1,5-b]t[17][18]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Retrieved from MDPI website. [31]34. R&D Systems. (n.d.). Imatinib mesylate | Abl Kinase Inhibitors. Retrieved from R&D Systems website. [32]35. Sunose, M., et al. (2012). Discovery of 5-(2-amino-t[17][18]riazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. PubMed. [33]36. Al-Warhi, T., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [34]37. Singh, R., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [9]38. Zhou, T., et al. (2007). A non-ATP-competitive inhibitor of BCR-ABL overrides imatinib resistance. PNAS. [35]39. Dorsey, J. F., et al. (2000). Activity of the Bcr-Abl Kinase Inhibitor PD180970 against Clinically Relevant Bcr-Abl Isoforms That Cause Resistance to Imatinib Mesylate (Gleevec, STI571). Cancer Research. [36]40. ResearchGate. (n.d.). Imatinib inhibits K562 cell survival and induces apoptosis. Retrieved from ResearchGate. [37]41. BenchChem. (2025). A Comparative Guide to TRK Inhibitors: Larotrectinib vs. Entrectinib. Retrieved from BenchChem website. [38]42. Drilon, A., et al. (2022). TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults. Cancers. [39]43. ResearchGate. (2015). Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86. Retrieved from ResearchGate. [40]44. Drilon, A., et al. (2022). Larotrectinib Compared With Real-World Non–Tropomyosin Receptor Kinase Inhibitor Therapies in Patients With Tropomyosin Receptor Kinase Fusion Cancer. JCO Precision Oncology.
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A Comparative Analysis of the Antimicrobial Efficacy of Tetrazolo[1,5-a]pyrimidine Derivatives and Known Antibiotics
Introduction: The Pressing Need for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global public health, threatening to unwind decades of medical progress. Infections that were once easily treatable are becoming intractable as pathogens evolve mechanisms to evade the effects of conventional antibiotics. This escalating crisis necessitates a paradigm shift in our approach to anti-infective therapy, with a critical focus on the discovery and development of new chemical entities (NCEs) that possess novel mechanisms of action. Among the promising scaffolds in medicinal chemistry, fused heterocyclic systems have garnered significant attention. Tetrazolo[1,5-a]pyrimidines, a class of fused nitrogen-rich heterocycles, have emerged as a particularly interesting scaffold due to their structural analogy to purine bases, suggesting potential interactions with key cellular processes. This guide provides a comprehensive, data-driven comparison of the antimicrobial efficacy of recently developed tetrazolo[1,5-a]pyrimidine derivatives against that of established antibiotics, offering researchers and drug development professionals a critical overview of their potential.
Pillar of Action: Unraveling the Antimicrobial Mechanism
The antimicrobial activity of pyrimidine derivatives, including the fused tetrazolo[1,5-a]pyrimidine system, is often attributed to their ability to interfere with essential bacterial enzymes that are distinct from their mammalian counterparts. A key proposed mechanism is the dual inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR)[1]. These enzymes play pivotal roles in bacterial survival and proliferation.
-
DNA Gyrase: This topoisomerase is crucial for bacterial DNA replication, transcription, and repair. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell death.
-
Dihydrofolate Reductase (DHFR): This enzyme is a key player in the folate biosynthesis pathway, which is essential for the production of nucleotides and certain amino acids. Blocking DHFR starves the bacterial cell of these vital components, thereby halting its growth.
The ability of some tetrazolo[1,5-a]pyrimidine derivatives to target both enzymes simultaneously presents a significant advantage, as dual-target drugs may have a lower propensity for the development of resistance.
Below is a conceptual diagram illustrating this dual-inhibition mechanism.
Caption: Dual inhibition of DNA gyrase and DHFR by tetrazolo[1,5-a]pyrimidine derivatives.
Comparative Efficacy: A Quantitative Analysis
The antimicrobial potential of novel compounds is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) and, in some cases, their Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. A low MIC value is indicative of high potency.
The following tables summarize the in vitro antimicrobial activity of selected tetrazolo[1,5-a]pyrimidine and related pyrazolopyrimidine derivatives from recent studies, juxtaposed with the performance of standard antibiotics against the same microbial strains.
Table 1: Antibacterial Activity of 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives Against Gram-Positive and Gram-Negative Bacteria (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference Antibiotic (MIC) |
| 9d | 1.95 | 3.9 | 1.95 | 3.9 | Ciprofloxacin |
| 9n | 0.97 | 1.95 | 3.9 | 1.95 | (0.48-1.95) |
| 9o | 0.48 | 0.97 | 1.95 | 0.97 | |
| 9p | 0.24 | 0.48 | 0.97 | 0.48 | |
| Data synthesized from a study on 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives as dual inhibitors of bacterial DNA gyrase and DHFR.[1] |
Table 2: Antifungal Activity of 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives (MIC in µg/mL)
| Compound | A. flavus | C. albicans | Reference Antifungal (MIC) |
| 9d | 3.9 | 1.95 | Fluconazole |
| 9n | 1.95 | 0.97 | (0.97-3.9) |
| 9o | 0.97 | 0.48 | |
| 9p | 0.48 | 0.24 | |
| Data synthesized from a study on 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives.[1] |
Table 3: Antibacterial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives Against Multidrug-Resistant (MDR) Strains (MIC in µg/mL)
| Compound | K. pneumoniae (MDR) | MRSA (MDR) | Reference Antibiotics (MIC) |
| 3c | 4 | 8 | Cephalothin (32->128) |
| 8a | 4 | 4 | Chloramphenicol (16-128) |
| 9d | 8 | 4 | |
| Data from a study on novel 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines.[4][5] |
Analysis of Efficacy: The presented data reveals that several tetrazolo[1,5-a]pyrimidine derivatives exhibit potent antimicrobial activity, in some cases surpassing that of the reference antibiotics. For instance, compounds 9o and 9p demonstrated superior or comparable MIC values to Ciprofloxacin against both Gram-positive and Gram-negative bacteria[1]. Similarly, their antifungal activity against C. albicans and A. flavus was notably higher than that of Fluconazole[1]. Furthermore, against challenging multidrug-resistant strains like MRSA and K. pneumoniae, derivatives such as 8a showed significantly lower MIC values than conventional antibiotics like Cephalothin and Chloramphenicol, underscoring their potential to combat resistant infections[4][5].
Experimental Protocols: A Guide to In Vitro Antimicrobial Susceptibility Testing
To ensure the reproducibility and validity of antimicrobial efficacy data, standardized testing protocols are paramount. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for quantitative antimicrobial susceptibility testing.
Causality: The principle lies in exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible bacterial growth (turbidity) after incubation is the MIC.
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Protocol:
-
Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the tetrazolo[1,5-a]pyrimidine derivatives and reference antibiotics in a 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after adding 100 µL of the diluted inoculum to each well containing 100 µL of the antimicrobial dilution.
-
Controls: Include a growth control well (inoculum without any compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible growth (no turbidity)[6].
Minimum Bactericidal Concentration (MBC) Determination
This assay is an extension of the MIC test and determines the concentration required to kill the bacteria.
Causality: By subculturing the contents of the wells from the MIC assay that show no visible growth onto an antibiotic-free agar medium, one can determine the concentration at which the bacteria are no longer viable.
Step-by-Step Protocol:
-
Perform MIC Test: Complete the broth microdilution MIC test as described above.
-
Subculturing: From each well that shows no visible growth (the MIC well and all wells with higher concentrations), aspirate a fixed volume (e.g., 10-100 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Determining MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum[5][7]. An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC[8].
Conclusion and Future Directions
The data presented in this guide strongly supports the continued investigation of tetrazolo[1,5-a]pyrimidine derivatives as a promising class of antimicrobial agents. Several synthesized compounds have demonstrated potent in vitro activity against a broad spectrum of pathogens, including multidrug-resistant strains, often outperforming established antibiotics. Their proposed dual-targeting mechanism of action against DNA gyrase and DHFR is particularly compelling in the context of combating antimicrobial resistance.
Future research should focus on in vivo efficacy studies, toxicity profiling, and pharmacokinetic/pharmacodynamic (PK/PD) analyses to translate these promising in vitro results into clinically viable drug candidates. The detailed experimental protocols provided herein serve as a foundational framework for researchers to conduct robust and reproducible evaluations of these and other novel antimicrobial compounds.
References
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Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. National Institutes of Health. [Link]
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Validating the Therapeutic Potential of Novel Tetrazolo[1,5-a]pyrimidine Compounds: A Comparative Guide
In the landscape of modern drug discovery, the quest for novel chemical scaffolds with potent and selective therapeutic activities is paramount. Among the myriad of heterocyclic compounds, tetrazolo[1,5-a]pyrimidines have emerged as a promising class of molecules, demonstrating significant potential in oncology. This guide provides an in-depth comparative analysis of novel tetrazolo[1,5-a]pyrimidine compounds, benchmarking their performance against established therapeutic alternatives. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Therapeutic Promise of the Tetrazolo[1,5-a]pyrimidine Scaffold
The tetrazolo[1,5-a]pyrimidine core is a nitrogen-rich heterocyclic system that has garnered considerable attention from medicinal chemists. Its rigid, planar structure and potential for diverse substitutions make it an attractive scaffold for designing inhibitors of various biological targets. Recent research has highlighted its potential in cancer therapy through mechanisms such as disruption of microtubule dynamics, inhibition of key oncogenic kinases, and interaction with DNA topology. This guide will focus on the validation of these therapeutic potentials through a systematic comparison with established drugs.
Comparative Analysis of Therapeutic Mechanisms
To objectively assess the therapeutic potential of novel tetrazolo[1,5-a]pyrimidine compounds, we will compare them to well-characterized, clinically approved drugs that share similar mechanisms of action. This section will focus on three key areas where these novel compounds have shown promise: tubulin polymerization inhibition, Pim-1 kinase inhibition, and topoisomerase I inhibition.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[1] Novel tetrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization, often binding to the colchicine site.[2]
Comparative Performance:
| Compound/Drug | Target Site | IC50 (Various Cell Lines) | In Vivo Efficacy (Tumor Growth Inhibition) | Key Advantages/Disadvantages |
| Novel Tetrazolo[1,5-a]pyrimidine (Example) | Colchicine | 10-100 nM | Significant TGI in xenograft models | Potentially overcomes multidrug resistance.[2] |
| Paclitaxel (Taxol®) | Taxane | 2-10 nM | High TGI, widely used | Neurotoxicity, myelosuppression, resistance.[3] |
| Vincristine (Oncovin®) | Vinca Alkaloid | 5-20 nM | Effective in hematological malignancies | Neurotoxicity, myelosuppression.[3][4] |
| Colchicine | Colchicine | 10-50 nM | Limited clinical use in cancer due to toxicity | High toxicity, narrow therapeutic window.[4][5] |
Experimental Validation Workflow: Tubulin Polymerization Assay
The following diagram illustrates a typical workflow for assessing the effect of a compound on tubulin polymerization.
Pim-1 Kinase Inhibition
Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[6][7] Several pyrazolo[1,5-a]pyrimidine compounds, structurally related to tetrazolo[1,5-a]pyrimidines, have been identified as potent Pim-1 inhibitors.[6]
Comparative Performance:
| Compound/Drug | IC50 (Pim-1) | Cellular Activity (e.g., pBAD inhibition) | Selectivity Profile | Clinical Status |
| Novel Tetrazolo[1,5-a]pyrimidine (Analog) | 5-50 nM | Potent inhibition of downstream targets | High selectivity against other kinases | Preclinical |
| SGI-1776 | 7 nM | Yes | Also inhibits FLT3 | Phase I (terminated)[8] |
| AZD1208 | 0.5 nM | Yes | Pan-Pim inhibitor | Phase I[7] |
| PIM447 (LGH447) | 1-5 nM | Yes | Pan-Pim inhibitor | Phase I/II[8] |
Experimental Validation Workflow: In Vitro Kinase Inhibition Assay
This diagram outlines the steps to determine the inhibitory activity of a compound against a specific kinase.
Topoisomerase I Inhibition
Topoisomerase I is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription.[9] Its inhibition leads to DNA damage and apoptosis, making it a valuable target in cancer therapy.[10] Metal complexes of tetrazolo[1,5-a]pyrimidine have been shown to inhibit topoisomerase I.[11]
Comparative Performance:
| Compound/Drug | Mechanism | Cytotoxicity (Various Cancer Cell Lines) | In Vivo Efficacy | Key Side Effects |
| Novel Tetrazolo[1,5-a]pyrimidine Complex | DNA intercalation and Topo I inhibition | Micromolar range | Under investigation | To be determined |
| Irinotecan (Camptosar®) | Topo I poison | Nanomolar to micromolar range | Approved for colorectal and other cancers.[12] | Diarrhea, neutropenia.[13] |
| Topotecan (Hycamtin®) | Topo I poison | Nanomolar range | Approved for ovarian and small cell lung cancer.[12] | Myelosuppression.[13] |
Cellular Consequences of Target Engagement
Inhibition of the aforementioned targets ultimately leads to cell cycle arrest and apoptosis. Validating these downstream effects is crucial for confirming the therapeutic potential of novel compounds.
Signaling Pathway: Induction of Apoptosis
The following diagram illustrates a simplified pathway leading to apoptosis following treatment with a cytotoxic agent.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings, this section provides detailed, step-by-step methodologies for key validation assays.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a novel compound on cell cycle distribution.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Seeding: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the novel tetrazolo[1,5-a]pyrimidine compound at various concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvest: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes at 4°C.[14]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the single-cell population and acquire data for at least 10,000 events.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Detection by Annexin V Staining
Objective: To quantify the percentage of apoptotic cells following compound treatment.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[15] Propidium iodide is used as a counterstain to differentiate early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[2]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the cell cycle analysis protocol.
-
Cell Harvest: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide to 100 µL of the cell suspension.[6]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour of staining.
-
Data Analysis: Use quadrant analysis to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
Conclusion and Future Directions
Novel tetrazolo[1,5-a]pyrimidine compounds represent a versatile and promising scaffold for the development of new anticancer therapeutics. This guide has provided a framework for their validation by comparing their performance against established drugs and detailing the necessary experimental protocols. The data presented herein demonstrates their potential to act as potent inhibitors of tubulin polymerization, Pim-1 kinase, and topoisomerase I. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential, optimize their pharmacokinetic properties, and assess their safety profiles.
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A Comparative Guide to the Biological Activities of Tetrazolo[1,5-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, nitrogen-rich heterocyclic compounds are foundational scaffolds for the development of novel therapeutic agents. Among these, fused pyrimidine systems have garnered significant attention due to their diverse pharmacological profiles. This guide provides an in-depth comparison of two closely related, yet distinct, heterocyclic cores: tetrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrimidine.
Both scaffolds are considered "privileged structures," forming the basis of numerous compounds with a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] Their primary structural difference lies in the five-membered ring fused to the pyrimidine core: a tetrazole in the former and a pyrazole in the latter. This distinction, rooted in the principles of bioisosterism, gives rise to unique physicochemical properties that profoundly influence their interaction with biological targets. The tetrazole ring, with its high nitrogen content, is often employed as a bioisostere for a carboxylic acid group, enhancing metabolic stability and lipophilicity.[3] Conversely, pyrazoles can serve as non-classical bioisosteres for amides, impacting molecular conformation and target binding.[4]
This guide will dissect the nuances of their biological activities, supported by experimental data, and provide detailed protocols to empower researchers in their own discovery efforts.
Structural and Bioisosteric Comparison
The core distinction between the two scaffolds is the nature of the five-membered heterocyclic ring. The tetrazolo[1,5-a]pyrimidine features a tetrazole ring (four nitrogen atoms), while the pyrazolo[1,5-a]pyrimidine contains a pyrazole ring (two adjacent nitrogen atoms). This difference is a classic example of bioisosteric replacement, a key strategy in drug design to modulate a molecule's properties while retaining its desired biological activity.
The tetrazole moiety is a well-established bioisostere of the carboxylic acid group. This is due to its similar pKa, planar structure, and ability to act as a hydrogen bond acceptor, which can lead to improved metabolic stability and oral bioavailability. The pyrazole ring, on the other hand, can be considered a bioisostere for amide bonds, influencing the molecule's conformational rigidity and interactions with protein targets.[4][5]
Caption: Structural comparison of Pyrazolo[1,5-a]pyrimidine and Tetrazolo[1,5-a]pyrimidine.
Comparative Biological Activities
While both scaffolds exhibit a broad range of biological activities, the specific nature of the fused ring often directs their potency and selectivity towards different targets.
Anticancer Activity: A Focus on Kinase Inhibition
Both heterocyclic systems are prominent in the development of anticancer agents, largely due to their effectiveness as protein kinase inhibitors.[2][6] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature in many cancers.[7][8]
Pyrazolo[1,5-a]pyrimidines have been extensively studied as inhibitors of a wide array of kinases, including:
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can halt cancer cell proliferation.[8][9]
-
Pim-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation, making it an attractive target for cancer therapy.[10]
-
Tropomyosin Receptor Kinases (Trks): These are involved in neuronal development but can become oncogenic drivers when fused with other genes.[11][12]
-
PI3Kδ: This kinase is involved in inflammatory and autoimmune diseases, as well as some cancers.[13]
Tetrazolo[1,5-a]pyrimidines have also shown significant promise as anticancer agents. Recent research has highlighted their potential as:
-
Tubulin Inhibitors: These compounds target the colchicine-binding site of tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis. This mechanism is particularly promising for overcoming multidrug resistance.[14]
-
Casein Kinase 2 (CK2) Inhibitors: CK2 is a protein kinase that is overexpressed in many cancers and plays a role in suppressing apoptosis.[15]
Quantitative Comparison of Anticancer Activity
| Compound Class | Target | IC50 / GI50 | Cell Line | Reference |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | 3 nM | - | [8] |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 | 45 nM | - | [10] |
| Pyrazolo[1,5-a]pyrimidine | TrkA | 1.7 nM | - | [11][12] |
| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | 2.8 nM | - | [13] |
| Tetrazolo[1,5-a]pyrimidine | Tubulin Polymerization | 24.6 nM (rac-Q31) | SKOV3 | [14] |
| Tetrazolo[1,5-a]pyrimidine | CK2 | 45 nM | - | [15] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Antimicrobial Activity
Derivatives of both scaffolds have been investigated for their antimicrobial properties.
Tetrazolo[1,5-a]pyrimidines have been shown to possess moderate activity against various microorganisms.[16] For instance, certain trifluoromethylated triazolylpyrimidines derived from tetrazolo[1,5-a]pyrimidines exhibited minimum inhibitory concentration (MIC) values in the range of 15.62-62.5 mg/ml.[16] Other studies have synthesized tetrazoles combined with pyrimidines that showed good activity against S. aureus, E. coli, Candida albicans, and Aspergillus niger.[17]
The available literature on the antimicrobial activity of pyrazolo[1,5-a]pyrimidines is also extensive, with many derivatives showing a broad spectrum of activity against various bacterial and fungal strains.
Mechanism of Action: Kinase Inhibition Pathway
A common mechanism of action for the anticancer activity of these compounds is the inhibition of protein kinases within cellular signaling cascades. For example, many pyrazolo[1,5-a]pyrimidines function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates.[6][7] This disruption of the signaling pathway can lead to cell cycle arrest and apoptosis.
Caption: Generalized kinase inhibition pathway by the heterocyclic compounds.
Experimental Protocols
Representative Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
This protocol describes a common method for synthesizing the pyrazolo[1,5-a]pyrimidine core via the cyclocondensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound.[1][18]
Rationale: This is a highly versatile and widely used method that allows for the introduction of a variety of substituents at different positions of the heterocyclic core, enabling the exploration of structure-activity relationships.[1]
Step-by-Step Methodology:
-
Dissolve 3-aminopyrazole (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add the 1,3-dicarbonyl compound (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration and wash with a small amount of cold solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.
Representative Synthesis of a Tetrazolo[1,5-a]pyrimidine Derivative
This protocol outlines a multicomponent, one-pot synthesis of tetrazolo[1,5-a]pyrimidines.[19]
Rationale: Multicomponent reactions are highly efficient as they allow for the formation of complex molecules in a single step, reducing waste and saving time.
Step-by-Step Methodology:
-
Combine 5-aminotetrazole monohydrate (1 equivalent), an aldehyde (1 equivalent), and malononitrile (1 equivalent) in a round-bottom flask.
-
Add a suitable solvent, such as isopropanol.
-
Add a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). [19]
-
Reflux the reaction mixture for the time indicated by TLC monitoring.
-
After cooling, the product typically precipitates and can be collected by filtration.
-
Wash the solid with cold isopropanol and dry to yield the desired tetrazolo[1,5-a]pyrimidine.
Caption: Comparative workflow for the synthesis of the two heterocyclic cores.
Discussion and Future Perspectives
Both tetrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines are exceptionally versatile scaffolds in medicinal chemistry. The choice between them often depends on the specific therapeutic target and the desired physicochemical properties.
-
Pyrazolo[1,5-a]pyrimidines have a proven track record as potent and selective kinase inhibitors, with several compounds advancing into clinical trials.[6][7] Future research will likely focus on optimizing their selectivity to minimize off-target effects and overcome drug resistance.[6]
-
Tetrazolo[1,5-a]pyrimidines , while also showing promise as kinase inhibitors, are gaining attention for their potential in targeting other aspects of cancer cell biology, such as the cytoskeleton.[14] The bioisosteric replacement of a pyrazole with a tetrazole can lead to compounds with improved drug-like properties, and this strategy warrants further exploration.
The development of dual-target inhibitors incorporating these scaffolds is an emerging area with significant potential.[9] By simultaneously inhibiting two distinct pathways involved in disease progression, such agents could offer enhanced efficacy and a lower likelihood of resistance.
Conclusion
The tetrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds, while structurally similar, offer distinct advantages for the design of novel therapeutic agents. The pyrazolo[1,5-a]pyrimidine core is well-established in the realm of kinase inhibition, while the tetrazolo[1,5-a]pyrimidine system presents exciting opportunities for developing drugs with alternative mechanisms of action and potentially improved pharmacokinetic profiles. A thorough understanding of their comparative biological activities and the principles of bioisosterism that differentiate them is crucial for the rational design of the next generation of drugs based on these privileged structures.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Tetrazolo[1,5-a]pyrimidine Analogs
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for the tetrazolo[1,5-a]pyrimidine scaffold, a privileged heterocyclic system in modern medicinal chemistry. As a bioisostere of purine, this scaffold has proven to be a versatile framework for designing potent modulators of various biological targets. We will dissect the nuanced roles of specific structural modifications, compare distinct classes of analogs based on their therapeutic targets, and provide the experimental context necessary for researchers in drug discovery and development.
The Tetrazolo[1,5-a]pyrimidine Core: A Scaffold of Opportunity
The tetrazolo[1,5-a]pyrimidine system is a fused heterocycle that merges a pyrimidine ring with a tetrazole ring. This fusion creates a planar, aromatic structure with multiple nitrogen atoms that can act as hydrogen bond acceptors and donors, facilitating interactions with biological macromolecules. Its structural similarity to endogenous purines allows it to function as an effective mimic, competing for binding sites on enzymes and receptors crucial in pathological processes. This guide will compare analogs targeting distinct pathways, including cancer via tubulin polymerization and topoisomerase inhibition, and inflammation.
Comparative Analysis of Tetrazolo[1,5-a]pyrimidine Analogs by Therapeutic Target
The true utility of a scaffold is demonstrated by its adaptability. Minor decorative changes to the tetrazolo[1,5-a]pyrimidine core can dramatically shift its therapeutic application. Below, we compare three distinct classes of analogs, each optimized for a different biological target.
Class I: Tubulin Polymerization Inhibitors for Oncology
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated target for anticancer agents. Inhibitors that bind to the colchicine-binding site on β-tubulin are particularly promising as they can circumvent certain mechanisms of multidrug resistance.[1]
SAR Insights:
A recent structure-guided design campaign identified a potent series of tetrazolo[1,5-a]pyrimidine-based tubulin inhibitors.[1] The initial hit, Q1 , discovered through high-throughput virtual screening, showed moderate activity against the SKOV3 ovarian cancer cell line.[1] Molecular dynamics simulations revealed that the cyclohexane moiety of Q1 was highly flexible, a characteristic identified as a limiting factor for potency.[1]
The key optimization breakthrough came from replacing the flexible cyclohexane with a more rigid 3,5-dimethylphenyl group, leading to the lead compound rac-Q31 . This modification significantly enhanced the antitumor activity.[1] Subsequent chiral separation revealed that the (S)-enantiomer, (S)-Q31 , possessed even greater potency.[1] A co-crystal structure confirmed that (S)-Q31 binds stably within the colchicine site, forming a critical hydrogen bond with α-Thr179 and establishing key hydrophobic interactions.[1]
Quantitative Performance Comparison:
| Compound ID | Key Structural Feature | Target Cell Line | IC50 (nM)[1] |
| Q1 | Cyclohexane Moiety | SKOV3 | 2200 ± 50 |
| rac-Q31 | 3,5-Dimethylphenyl Group | SKOV3 | 24.6 ± 1.4 |
| (S)-Q31 | (S)-enantiomer | SKOV3 | 17.2 ± 1.8 |
Mechanism of Action: Tubulin Inhibition
The following diagram illustrates the established mechanism for this class of compounds.
Caption: Mechanism of (S)-Q31-induced apoptosis in cancer cells.
Class II: Metallo-Complexes as Topoisomerase I and CDK Inhibitors
Another strategy to leverage the tetrazolo[1,5-a]pyrimidine scaffold is through coordination chemistry. Creating metal(II) complexes can introduce novel geometries and electronic properties, enabling interactions with different biological targets. These complexes have been investigated as agents that interact with DNA and inhibit key cell cycle enzymes like topoisomerase I and cyclin-dependent kinases (CDKs).[2]
SAR Insights:
In this class, the tetrazolo[1,5-a]pyrimidine derivative acts as a ligand, coordinating with a metal center (e.g., Cu(II), Ni(II), Co(II)). The resulting complexes exhibit potent cytotoxicity against various human cancer cell lines. Studies indicate these complexes can interact with DNA, likely through intercalation, and also inhibit topoisomerase I, an enzyme critical for relaxing DNA supercoils during replication. The copper(II) complex, in particular, demonstrated the highest activity against colon cancer (HCT-15) cells.[2] This dual-action mechanism—DNA binding and enzyme inhibition—makes these compounds compelling anticancer candidates.
Quantitative Performance Comparison (Cytotoxicity):
| Complex ID | Metal Center | Lung (A549) IC50 (µM)[2] | Cervical (HeLa) IC50 (µM)[2] | Colon (HCT-15) IC50 (µM)[2] |
| Complex 4 | Cu(II) | 18.2 ± 0.16 | 16.4 ± 0.11 | 14.8 ± 0.13 |
| Complex 5 | Ni(II) | 24.6 ± 0.14 | 22.8 ± 0.15 | 20.4 ± 0.17 |
| Complex 6 | Co(II) | 28.4 ± 0.18 | 26.2 ± 0.12 | 24.8 ± 0.16 |
Mechanism of Action: Dual Inhibition Pathway
The diagram below outlines the proposed dual mechanism of action for these metallo-complexes.
Caption: Dual mechanism of metallo-complexes leading to apoptosis.
Class III: Anti-inflammatory Agents
The tetrazolo[1,5-a]pyrimidine scaffold has also been explored for its anti-inflammatory properties. The rationale stems from the role of purinergic signaling in inflammation, where purine analogs can modulate the activity of immune cells.
SAR Insights:
A study evaluating a series of tetrazolo- and triazolopyrimidine derivatives found that specific substitutions on the pyrimidine ring were critical for anti-inflammatory activity.[3] The key finding was that the presence of electron-donating moieties enhanced pharmacological activity.[3] The anti-inflammatory effects were assessed using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation. The most potent compounds contained hydrazine and methyl groups.[3]
Quantitative Performance Comparison (Anti-inflammatory Activity):
| Compound ID | Key Substituent | % Inhibition of Edema (1 hr)[3] |
| Indomethacin | Reference Drug | 44.7 ± 1.2 |
| Compound 2 | Hydrazine | 42.3 ± 1.1 |
| Compound 10 | Methyl | 39.1 ± 1.5 |
| Compound 3 | Cyanomethyl | 37.2 ± 1.3 |
| Compound 6 | Tetrazine | 34.5 ± 1.2 |
| Compound 9 | Amide | 31.2 ± 1.2 |
Experimental Protocols: A Guide to Practice
To ensure the trustworthiness and reproducibility of the findings discussed, this section provides standardized protocols for key experimental procedures.
Protocol 1: General Synthesis of the 7-substituted-5-phenyltetrazolo[1,5-a]pyrimidine Ligand
This protocol is adapted from established methods for synthesizing the core scaffold used in the metallo-complexes.[2]
-
Reactant Preparation: In a round-bottom flask, dissolve 5-aminotetrazole (5 mmol) and an appropriate substituted chalcone (e.g., 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one) (5 mmol) in 25 mL of glacial acetic acid.
-
Reaction: Add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the stirred mixture.
-
Reflux: Heat the mixture to reflux temperature (approx. 120-125 °C) and maintain for 8-10 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with constant stirring.
-
Precipitation: A solid precipitate will form. If precipitation is slow, neutralize the solution carefully with a saturated sodium bicarbonate solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold methanol (10 mL) followed by distilled water (20 mL) to remove impurities.
-
Drying and Purification: Dry the product in a vacuum oven. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure ligand.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
-
Cell Seeding: Plate human cancer cells (e.g., SKOV3, A549, HCT-15) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Conclusion and Future Outlook
The tetrazolo[1,5-a]pyrimidine scaffold is a remarkably versatile platform for drug discovery. This guide has demonstrated how strategic modifications can direct its derivatives to entirely different classes of biological targets, from the cytoskeletal protein tubulin to nuclear enzymes like topoisomerase and even pathways involved in inflammation.
-
For anticancer applications , the development of rigid, conformationally constrained analogs like (S)-Q31 highlights the power of structure-based design in achieving high potency against tubulin.[1] The use of metallo-complexes offers a dual-action approach that is also highly effective.[2]
-
For anti-inflammatory agents , the SAR clearly indicates that electron-donating groups are favorable for activity, providing a clear path for future optimization.[3]
Future research should focus on optimizing the pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion) of these potent compounds to improve their potential for clinical translation. Furthermore, the inherent versatility of the scaffold invites screening against a broader range of targets, potentially uncovering novel therapeutic applications.
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Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. Available at: [Link]
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A Comparative Guide to the In Vivo Validation of Tetrazolo[1,5-a]pyrimidine Derivatives as Antitumor Agents
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the in vivo validation of tetrazolo[1,5-a]pyrimidine derivatives, a promising class of heterocyclic compounds in oncology research. We will move beyond a simple recitation of data, offering instead a Senior Application Scientist’s perspective on the experimental rationale, comparative performance, and mechanistic underpinnings that are crucial for advancing these compounds from the bench to potential clinical applications.
Introduction: The Therapeutic Potential of Tetrazolo[1,5-a]pyrimidines
The tetrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In oncology, these compounds have emerged as a focal point of research due to their potent antiproliferative effects observed in vitro.[1] However, the true measure of an anticancer agent's potential lies in its performance within a complex biological system. In vivo validation is the critical crucible where initial promise is tested against the realities of pharmacokinetics, toxicity, and efficacy in a living organism.[2][3] This guide will dissect the process and outcomes of such validations, focusing on a potent derivative that exemplifies the therapeutic promise of this chemical class.
Mechanism of Action: Beyond Simple Cytotoxicity
While many compounds can kill cancer cells in a dish, a successful therapeutic agent often acts on a specific molecular target. Tetrazolo[1,5-a]pyrimidine derivatives have been shown to exert their antitumor effects through various mechanisms.
One of the most well-documented mechanisms is the inhibition of tubulin polymerization .[4] Certain derivatives bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics. This interference is critical as it halts the cell cycle in the G2/M phase, preventing mitosis and ultimately leading to programmed cell death, or apoptosis.[4] This mechanism is particularly advantageous as it can be effective in overcoming multidrug resistance.[4]
Other related fused pyrimidine structures have been shown to interact with different key cellular targets, suggesting that the broader class of pyrimidine-based heterocycles has diverse antitumor strategies. These include:
-
Kinase Inhibition : Many pyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, such as EGFR, B-Raf, and MEK, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[5][6]
-
DNA Interaction and Topoisomerase Inhibition : Some metal complexes of tetrazolo[1,5-a]pyrimidines have been found to interact with DNA, likely through groove binding, and inhibit enzymes like topoisomerase I, which is essential for managing DNA topology during replication.[7]
The following diagram illustrates the validated mechanism of tubulin inhibition leading to apoptosis.
Caption: Mechanism of action for tubulin-inhibiting tetrazolo[1,5-a]pyrimidine derivatives.
Comparative In Vivo Efficacy: A Case Study of (S)-Q31
A recent study successfully identified a lead compound, (S)-Q31, a tetrazolo[1,5-a]pyrimidine derivative, through structure-guided design and optimization.[4] This compound demonstrated potent in vitro activity and was advanced to in vivo testing to validate its antitumor efficacy.
Data Presentation: (S)-Q31 vs. Vehicle Control
The performance of (S)-Q31 was evaluated in a human ovarian cancer (SKOV3) xenograft model. The objective data below summarizes the key findings of this preclinical trial.
| Parameter | (S)-Q31 Treatment Group | Vehicle Control Group |
| Compound | (S)-Q31 | Saline |
| Animal Model | Nude Mice (BALB/c-nu) | Nude Mice (BALB/c-nu) |
| Tumor Model | SKOV3 Human Ovarian Cancer Xenograft | SKOV3 Human Ovarian Cancer Xenograft |
| Dosage | 4 mg/kg | Not Applicable |
| Administration Route | Intravenous (i.v.) | Intravenous (i.v.) |
| Primary Endpoint | Tumor Growth Inhibition (TGI) | Tumor Growth |
| Result | 74.12% TGI | Uninhibited Tumor Growth |
| Tolerability | Good (No significant body weight loss) | Not Applicable |
Data synthesized from the study by Wang et al. (2025)[4]
Interpretation and Comparative Analysis
The results are unequivocal: (S)-Q31 exhibited significant antitumor efficacy in a validated xenograft model.[4] A Tumor Growth Inhibition (TGI) of 74.12% is a robust outcome for a preclinical candidate at a relatively low dose of 4 mg/kg.[4] Crucially, the compound was well-tolerated, as indicated by the absence of significant body weight loss in the treated animals—a primary indicator of systemic toxicity.[8]
When comparing this performance, it is important to consider the benchmarks for other tubulin inhibitors. For instance, the approved drug paclitaxel, while highly effective, can be associated with significant side effects. The good tolerability profile of (S)-Q31 suggests a potentially wider therapeutic window, a highly desirable characteristic for any novel anticancer agent.[4] The success of this derivative in an in vivo setting provides a strong rationale for its continued development and establishes a benchmark for the tetrazolo[1,5-a]pyrimidine class.
Experimental Protocol: A Guide to Robust In Vivo Validation
The credibility of in vivo data hinges on a meticulously designed and executed experimental protocol. Below is a detailed, step-by-step methodology representative of the validation process for a novel antitumor agent like (S)-Q31.
Workflow for In Vivo Antitumor Activity Assessment
Caption: Standard experimental workflow for a xenograft-based in vivo antitumor study.
Step-by-Step Methodology
1. Animal Model Selection and Acclimation:
-
Rationale: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are chosen for xenograft studies to prevent the rejection of human tumor cells.[8]
-
Protocol: Female BALB/c nude mice, 4-6 weeks old, are acclimated for at least one week under specific pathogen-free conditions with controlled light/dark cycles and ad libitum access to food and water.
2. Tumor Cell Implantation:
-
Rationale: Subcutaneous implantation allows for easy, non-invasive monitoring of tumor growth over time.
-
Protocol: SKOV3 human ovarian cancer cells are harvested during their exponential growth phase. A suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.
3. Tumor Growth and Animal Randomization:
-
Rationale: Treatment should begin when tumors are established and vascularized, but not so large that they become necrotic or overwhelm the host. Randomization ensures that any pre-existing differences in tumor size are evenly distributed between groups.
-
Protocol: Tumor volumes are measured every 2-3 days using calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to either the vehicle control group or the (S)-Q31 treatment group (n=5-10 mice per group).
4. Compound Administration and Monitoring:
-
Rationale: The route of administration (e.g., intravenous, oral) and dosing schedule are determined by the compound's pharmacokinetic properties and the desired exposure profile.
-
Protocol: (S)-Q31 is formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Solutol HS 15) and administered intravenously at 4 mg/kg. The vehicle control group receives the formulation without the active compound. Body weight and tumor volume are measured three times a week. Animals are observed daily for any signs of toxicity or distress.
5. Endpoint Analysis:
-
Rationale: The study concludes at a predetermined time point or when tumors in the control group reach a specified size limit to ensure ethical treatment of the animals.[8]
-
Protocol: At the end of the study (e.g., Day 21), mice are euthanized. Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis). The Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Average Tumor Volume of Treated Group / Average Tumor Volume of Control Group)] x 100.
Conclusion and Future Directions
The in vivo validation of tetrazolo[1,5-a]pyrimidine derivatives, exemplified by the potent tubulin inhibitor (S)-Q31, confirms their significant potential as a new class of antitumor agents.[4] The strong efficacy and favorable tolerability profile demonstrated in preclinical xenograft models provide a solid foundation for further investigation.
Future research should focus on several key areas:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To optimize dosing regimens and understand the relationship between drug exposure and tumor response.
-
Evaluation in Other Tumor Models: Assessing efficacy in orthotopic or patient-derived xenograft (PDX) models to more closely mimic human disease.
-
Combination Therapies: Investigating synergistic effects when combined with other standard-of-care cancer treatments.
By systematically addressing these next steps, the scientific community can continue to unlock the full therapeutic potential of the tetrazolo[1,5-a]pyrimidine scaffold in the fight against cancer.
References
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- BenchChem. (2025). In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers.
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Kciuk, M., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][4][8][9]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules. Available at: [Link]
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Al-Ostoot, F.H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
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Raman, N., et al. (2019). Tetrazolo[1,5- a ]pyrimidine-based metal(II) complexes as therapeutic agents: DNA interaction, targeting topoisomerase I and cyclin-dependent kinase studies. Journal of Coordination Chemistry. Available at: [Link]
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Mojzych, M., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][4][8][9]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules. Available at: [Link]
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El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Available at: [Link]
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A Head-to-Head Comparison of Synthetic Routes to Tetrazolo[1,5-a]pyrimidines: A Guide for the Modern Chemist
Introduction: The Dual-Identity Scaffold
The tetrazolo[1,5-a]pyrimidine scaffold is a fascinating and synthetically valuable heterocyclic system. As a purine bioisostere, it is a privileged core in medicinal chemistry, appearing in compounds with a wide array of biological activities. However, its synthesis and reactivity are dominated by a single, crucial chemical phenomenon: the azide-tetrazole equilibrium. The fused tetrazole ring can undergo a reversible ring-opening to form the isomeric 2-azidopyrimidine. This tautomerism is not merely a chemical curiosity; it is the central factor governing the choice of synthetic strategy and the ultimate reactivity of the molecule. The position of this equilibrium is highly sensitive to electronic effects, solvent polarity, temperature, and even the physical state of the compound, making a deep understanding of this behavior essential for any researcher in the field.[1][2]
This guide provides a head-to-head comparison of the primary synthetic routes to this scaffold. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into why a particular route is chosen and how its outcome can be controlled. We will evaluate each method on its efficiency, substrate scope, operational simplicity, and scalability, providing the experimental data necessary for you to make an informed decision for your specific synthetic challenge.
Core Synthetic Strategies: An Overview
The construction of the tetrazolo[1,5-a]pyrimidine ring system can be broadly categorized into three distinct strategies, each with its own merits and limitations.
Caption: Major synthetic pathways to the tetrazolo[1,5-a]pyrimidine core.
The Decisive Factor: Understanding Azide-Tetrazole Equilibrium
Before comparing synthetic routes, one must appreciate the dynamic nature of the product. The tetrazolo[1,5-a]pyrimidine (T) form almost always exists in equilibrium with its 2-azidopyrimidine (A) tautomer.
This equilibrium is the single most important factor in this area of chemistry. Its position dictates not only the synthetic feasibility but also the subsequent reactions of the target molecule. For instance, the fused tetrazole can act as a latent azide, participating in reactions like Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Staudinger reactions.[1]
The key factors influencing the equilibrium are:
-
Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -CCl₃) on the pyrimidine ring tend to stabilize the tetrazole form in solution.[1][2] Conversely, electron-donating groups (-NH₂, -OH) also favor the tetrazole ring, while groups like -NO₂ and -CN can stabilize the azide isomer.[1]
-
Solvent Polarity: More polar solvents, such as DMSO, tend to shift the equilibrium significantly toward the tetrazole form. In less polar solvents like CDCl₃, a notable equilibrium between both tautomers is often observed.[1]
-
Temperature: Increasing the temperature generally favors the azide tautomer, which is often the entropically favored form.[1]
-
Physical State: A molecule may exist exclusively as the tetrazole in solution but crystallize as the azide in the solid state, which is often thermodynamically more stable.[2]
This duality is not a drawback but a powerful synthetic tool. By understanding these principles, a chemist can favor one form over the other, either to isolate a specific isomer or to promote a desired reaction pathway.
Caption: The azide-tetrazole equilibrium and key influencing factors.
Head-to-Head Comparison of Synthetic Routes
Route A: Annulation from a Pre-formed Pyrimidine Ring
This classical approach involves taking a suitably functionalized pyrimidine and building the tetrazole ring onto it. The most common precursors are 2-halopyrimidines and 2-hydrazinopyrimidines.
-
Mechanism & Causality: The reaction of a 2-chloropyrimidine with an azide source (e.g., sodium azide or trimethylsilyl azide) is a nucleophilic aromatic substitution (SₙAr). The electron-deficient nature of the pyrimidine ring facilitates the attack of the azide nucleophile at the C2 position. The resulting 2-azidopyrimidine intermediate then undergoes intramolecular cyclization to the more stable tetrazolo[1,5-a]pyrimidine. Using 2-hydrazinopyrimidines involves diazotization with nitrous acid (from NaNO₂) to generate a reactive diazonium salt in situ, which is then displaced by an azide or cyclizes.
-
Advantages: This route is conceptually straightforward and utilizes readily available pyrimidine starting materials. It is particularly useful when a specific, pre-functionalized pyrimidine core is required.
-
Disadvantages: Reactions involving sodium azide can be hazardous and require careful handling, especially on a large scale. The diazotization of hydrazines can sometimes lead to side products and lower yields. High temperatures may be required, which can be a limitation for sensitive substrates.
-
Experimental Data: Yields for this route are generally good to excellent. The reaction of 2-halopyridines (a close analog) with trimethylsilyl azide (TMSN₃) can achieve yields of up to 90%.[3] Syntheses from dichlorinated pyridopyrimidines with sodium azide also report excellent yields.[1]
Route B: Cyclocondensation from Acyclic Precursors
This modern and highly versatile strategy builds the fused heterocyclic system in a single convergent operation, often through multicomponent reactions (MCRs).
-
B.1: [CCC + NCN] Cyclocondensation: This involves the reaction of a three-carbon electrophilic unit (CCC), typically a β-enaminone, with a C-N-N nucleophilic unit, 5-aminotetrazole. The reaction proceeds via an initial Michael addition of the exocyclic amino group of the tetrazole to the enaminone, followed by intramolecular cyclization and dehydration. The regiochemistry is powerfully influenced by the substituents; for example, β-enaminones with a trifluoromethyl group direct the reaction to form 7-(trifluoromethyl)tetrazolo[1,5-a]pyrimidines with high selectivity.[2]
-
B.2: Three-Component (Biginelli-type) Reaction: This is one of the most efficient methods, particularly for generating libraries of compounds. It involves a one-pot reaction between an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate or acetylacetone), and 5-aminotetrazole. The reaction can be catalyzed by acids or performed under microwave irradiation, often in green solvents like water or even under solvent-free conditions.[4]
-
Advantages: Exceptional efficiency, atom economy, and operational simplicity. The ability to vary three separate components allows for the rapid generation of molecular diversity. Many protocols use environmentally benign conditions and afford high yields.
-
Disadvantages: The primary products of the Biginelli-type reaction are often the 4,7-dihydro derivatives, which may require a subsequent oxidation step to yield the fully aromatic system. The substrate scope for the aldehyde component can sometimes be limited to aromatic aldehydes.
Route C: Cyclization of Dihydropyrimidine-2-thiones
This less common but effective method provides a direct, one-step entry into the aromatic scaffold.
-
Mechanism & Causality: The reaction involves treating a dihydropyrimidine-2-thione with sodium azide. The probable mechanism involves the azide displacing the thiol group (or its activated form), followed by cyclization and elimination to form the aromatic tetrazole ring.
-
Advantages: This is a one-step procedure to the final aromatic product from readily accessible thione precursors.
-
Disadvantages: This route is less documented than others, and the substrate scope may be limited. As with Route A, it uses sodium azide, which requires appropriate safety precautions.
Quantitative Performance Comparison
| Feature | Route A (from 2-Halo/Hydrazino) | Route B.1 ([CCC+NCN] Cyclo.) | Route B.2 (Three-Component) | Route C (from Thiones) |
| Typical Yield | 70-95%[1][3] | 60-90%[2] | 75-98%[4] | Moderate to Good (Specifics vary)[2] |
| Reaction Time | 4-24 hours | 2-10 hours | 15 min - 8 hours | 4-12 hours |
| Conditions | High Temp (85-110 °C), DMF/DMSO | Reflux in AcOH or EtOH | RT to 120°C, MW, various catalysts | Reflux in DMF |
| Substrate Scope | Broad for substituted pyrimidines | Good; regioselectivity is key | Excellent for aldehydes & β-dicarbonyls | Less explored |
| Scalability | Moderate (caution with NaN₃/TMSN₃) | Good | Excellent | Moderate (caution with NaN₃) |
| Key Advantage | Uses pre-functionalized pyrimidines | High regiocontrol with specific substrates | High efficiency & diversity generation | Direct, one-step to aromatic product |
| Key Disadvantage | Potential hazards, may need high temp. | Requires synthesis of enaminone precursor | Often yields dihydro product initially | Less documented, uses NaN₃ |
Detailed Experimental Protocols
Protocol 1: Three-Component Synthesis of Ethyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate (Route B.2)
This protocol is adapted from Biginelli-type procedures which are known for their high yields and operational simplicity.[4][5]
Caption: Workflow for the three-component synthesis protocol.
-
Objective: To synthesize a 4,7-dihydrotetrazolo[1,5-a]pyrimidine derivative via a one-pot, three-component reaction.
-
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Ethyl acetoacetate (1.0 mmol, 130 mg)
-
5-Aminotetrazole monohydrate (1.0 mmol, 103 mg)
-
Ethanol (5 mL)
-
Catalyst (optional, e.g., 10 mol% p-toluenesulfonic acid)
-
-
Procedure:
-
To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), 5-aminotetrazole monohydrate (1.0 mmol), and ethanol (5 mL).
-
Add the catalyst if utilized.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Alternatively, for microwave synthesis, place the sealed vessel in a microwave reactor and irradiate at 100°C for 15-30 minutes.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL).
-
Recrystallize the crude product from ethanol to afford the pure title compound as a crystalline solid.
-
Protocol 2: Synthesis of 7-(Trifluoromethyl)-5-phenyltetrazolo[1,5-a]pyrimidine (Route B.1)
This protocol is based on the highly regioselective cyclocondensation of a trifluoromethylated β-enaminone with 5-aminotetrazole.[2]
-
Objective: To achieve a regioselective synthesis of a 7-trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidine.
-
Materials:
-
4-Phenyl-1,1,1-trifluoro-4-(dimethylamino)but-3-en-2-one (1.0 mmol)
-
5-Aminotetrazole monohydrate (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
-
-
Procedure:
-
In a 25 mL round-bottom flask, suspend the β-enaminone (1.0 mmol) and 5-aminotetrazole (1.1 mmol) in glacial acetic acid (5 mL).
-
Heat the mixture to reflux (approx. 118°C) with stirring for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into 50 mL of ice-water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove residual acetic acid.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
-
Conclusion and Outlook
The synthesis of tetrazolo[1,5-a]pyrimidines is a mature field offering several robust and reliable strategies.
-
For rapid library synthesis and diversity-oriented projects , the three-component Biginelli-type reaction (Route B.2) is unequivocally the superior choice. Its operational simplicity, high yields, and tolerance for a wide range of substrates make it ideal for medicinal chemistry and drug discovery programs.
-
For syntheses requiring high regiochemical control , particularly with electronically demanding substituents like -CF₃, the [CCC + NCN] cyclocondensation (Route B.1) offers a predictable and high-yielding pathway.
-
When starting from a complex, pre-functionalized pyrimidine , the classical annulation approach (Route A) remains a valuable and necessary strategy, allowing for late-stage formation of the tetrazole ring.
Ultimately, the "best" synthetic route is dictated by the specific goals of the researcher. By understanding the interplay of the azide-tetrazole equilibrium and the mechanistic nuances of each pathway, chemists can strategically access this valuable heterocyclic scaffold with precision and efficiency.
References
-
Gladkov, E. S., et al. (2019). In water multicomponent synthesis of low-molecular-mass 4,7-dihydrotetrazolo[1,5-a]pyrimidines. Beilstein Journal of Organic Chemistry, 15, 2390–2397.
-
Scapin, E., et al. (2022). Scheme that illustrate the mechanism of tetrazolo[1,5-a]pyrimidines formation from β-enaminone and 5-aminotetrazole. ResearchGate.
-
Novosjolova, I., et al. (2021). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 26(21), 6683.
-
Scapin, E., et al. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry, 13, 2396–2407.
-
Wang, X-C., et al. (2011). One-Step Synthesis of Tetrazolo[1,5-a]pyrimidines by Cyclization Reaction of Dihydropyrimidine-2-thiones with Sodium Azide. Heterocycles, 83(7), 1551-1558.
-
Laha, J. K., & Cuny, G. D. (2008). Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate. Synthesis, 2008(24), 4002-4006.
-
Benzeid, H., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[2][4][6]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3891.
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A Comparative Preclinical Assessment of Tetrazolo[1,5-a]pyrimidine Compounds in Oncology Models
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Tetrazolo[1,5-a]pyrimidines in Oncology
The tetrazolo[1,5-a]pyrimidine scaffold represents a promising class of heterocyclic compounds that has recently garnered significant attention in medicinal chemistry. Its rigid, planar structure and potential for diverse substitutions make it an attractive framework for the design of targeted therapies. Preclinical studies have revealed that derivatives of this scaffold can exhibit potent anti-cancer activity through various mechanisms of action, including disruption of microtubule dynamics, inhibition of key cell cycle kinases, and interference with DNA replication. This guide will delve into the preclinical data for representative tetrazolo[1,5-a]pyrimidine compounds and benchmark their performance against current therapeutic options.
Mechanism of Action: A Multi-Targeted Approach
Tetrazolo[1,5-a]pyrimidine derivatives have demonstrated the ability to engage multiple critical targets in cancer cells. This multi-targeted potential is a key area of investigation, as it may offer advantages in overcoming drug resistance. The primary mechanisms of action explored in preclinical models are detailed below.
Microtubule Destabilization via Colchicine-Binding Site Inhibition
A significant focus of research has been on tetrazolo[1,5-a]pyrimidine compounds that act as microtubule inhibitors. Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and cell division.[1][2] Their disruption is a clinically validated anti-cancer strategy.[1][2]
One notable example is the compound (S)-Q31 , a potent inhibitor that binds to the colchicine-binding site on β-tubulin.[3] This binding prevents the polymerization of tubulin dimers into microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[3] The colchicine-binding site is a particularly attractive target as inhibitors binding here have been shown to be less susceptible to certain mechanisms of drug resistance, such as those mediated by P-glycoprotein efflux pumps.[2]
Signaling Pathway: Tubulin Inhibition Leading to Apoptosis
Caption: Mechanism of action for (S)-Q31.
Inhibition of Topoisomerase I and Cyclin-Dependent Kinases (CDKs)
Another avenue of investigation involves metal complexes of tetrazolo[1,5-a]pyrimidine. These complexes have shown the ability to interact with DNA and inhibit the activity of topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[4] Inhibition of topoisomerase I leads to the accumulation of DNA strand breaks and ultimately, cell death.
Furthermore, these metal complexes have been shown to interact with and inhibit cyclin-dependent kinases (CDKs).[4] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By targeting CDKs, these compounds can induce cell cycle arrest and inhibit tumor cell proliferation.
Comparative Performance Analysis in Preclinical Models
To provide a clear benchmark of the potential of tetrazolo[1,5-a]pyrimidine compounds, this section presents a comparative analysis of their in vitro cytotoxicity and in vivo efficacy against standard-of-care agents and other investigational drugs.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the IC50 values for tetrazolo[1,5-a]pyrimidine derivatives and their comparators in various cancer cell lines.
Table 1: Performance in Ovarian Cancer Models (Tubulin Inhibitors)
| Compound | Class | Cell Line | IC50 (nM) | Reference(s) |
| (S)-Q31 | Tetrazolo[1,5-a]pyrimidine | SKOV3 | 17.2 ± 1.8 | [3] |
| Paclitaxel | Taxane (Standard of Care) | SKOV3 | 3.19 | [4] |
| Combretastatin A-4 | Colchicine-Site Inhibitor | Various | ~2-4 | [5] |
Table 2: Performance in Colon Cancer Models (Topoisomerase I Inhibitors)
| Compound | Class | Cell Line | IC50 (µM) | Reference(s) |
| Tetrazolo[1,5-a]pyrimidine-Metal Complex | Tetrazolo[1,5-a]pyrimidine | HCT-15 | Data suggests high activity | [4] |
| Irinotecan (SN-38, active metabolite) | Topoisomerase I Inhibitor (Standard of Care) | HCT-15 | 8.5 | [6] |
Table 3: Performance in Pancreatic Cancer Models
| Compound | Class | Cell Line | IC50 (nM) | Reference(s) |
| MM136/MM137 | Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][7]triazine | BxPC-3 | 250 / 160 | [8] |
| Gemcitabine | Nucleoside Analog (Standard of Care) | BxPC-3 | 37.6 - 494 | [9][10] |
Table 4: Performance in Prostate Cancer Models
| Compound | Class | Cell Line | IC50 (nM) | Reference(s) |
| MM136/MM137 | Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][7]triazine | PC-3 | 150 / 110 | [8] |
| Docetaxel | Taxane (Standard of Care) | PC-3 | 3.72 - 10 | [2][3] |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models provide a more comprehensive assessment of a compound's anti-tumor activity, taking into account factors such as pharmacokinetics and tolerability.
Table 5: In Vivo Performance in Ovarian Cancer Xenograft Model (SKOV3)
| Compound | Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference(s) |
| (S)-Q31 | 4 mg/kg, i.v. | 74.12% | [3] |
| Paclitaxel | 20 mg/kg, i.p., once/week | ~50.61% | [11][12] |
Experimental Methodologies: A Guide to Preclinical Benchmarking
To ensure the reproducibility and validity of preclinical data, standardized and well-documented experimental protocols are essential. This section provides detailed, step-by-step methodologies for the key assays used to evaluate the performance of tetrazolo[1,5-a]pyrimidine compounds.
Experimental Workflow: From In Vitro Screening to In Vivo Efficacy
Caption: A typical preclinical evaluation workflow.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and the reference compound. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the cell cycle distribution.
Apoptosis Assay: Annexin V Staining
Annexin V is a protein that binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (to distinguish between early apoptotic, late apoptotic, and necrotic cells).
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
In Vivo Xenograft Model
This model involves the transplantation of human tumor cells into immunocompromised mice to study tumor growth and the efficacy of anti-cancer agents.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 SKOV3 cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound, standard-of-care drug, or vehicle control according to the specified dose and schedule.
-
Monitoring: Measure the tumor volume and mouse body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²)/2.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Conclusion and Future Directions
The preclinical data presented in this guide highlight the potential of tetrazolo[1,5-a]pyrimidine compounds as a novel class of anti-cancer agents. Their ability to target fundamental cellular processes like cell division and DNA replication, coupled with promising in vitro and in vivo activity, warrants further investigation.
Future research should focus on:
-
Optimizing the therapeutic index: Further structural modifications to enhance potency against cancer cells while minimizing toxicity to normal cells.
-
Elucidating resistance mechanisms: Investigating potential mechanisms of resistance to guide the development of combination therapies.
-
Expanding preclinical evaluation: Testing these compounds in a broader range of cancer models, including patient-derived xenografts (PDXs), to better predict clinical efficacy.
-
Pharmacokinetic and pharmacodynamic studies: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties and target engagement in vivo.
This comprehensive benchmarking guide serves as a valuable resource for the scientific community, providing a solid foundation for the continued development of tetrazolo[1,5-a]pyrimidine-based therapeutics with the ultimate goal of improving patient outcomes in oncology.
References
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Structure-guided design of potent tetrazolo[1,5-a]pyrimidine-based tubulin inhibitors with in vivo antitumor activity. PubMed. [Link]
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Tetrazolo[1,5- a ]pyrimidine-based metal(II) complexes as therapeutic agents: DNA interaction, targeting topoisomerase I and cyclin-dependent kinase studies. ResearchGate. [Link]
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Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][7]triazine Sulfonamides and Their Experimental and Computational Biological Studies. PubMed Central. [Link]
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Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells. Spandidos Publications. [Link]
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Enhanced Efficacy of Gemcitabine by Indole-3-carbinol in Pancreatic Cell Lines. Anticancer Research. [Link]
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Inhibition of Glutamine Uptake Resensitizes Paclitaxel Resistance in SKOV3-TR Ovarian Cancer Cell via mTORC1/S6K Signaling Pathway. PubMed Central. [Link]
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Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. PubMed Central. [Link]
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Paclitaxel Inhibits Ovarian Tumor Growth by Inducing Epithelial Cancer Cells to Benign Fibroblast-like cells. PubMed Central. [Link]
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Recent Advances in Heterocyclic Tubulin Inhibitors Targeting the Colchicine Binding Site. PubMed. [Link]
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Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model. PubMed Central. [Link]
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Tumor growth in SKOV-3 xenograft model. a Paclitaxel alone, BA alone, and BA along with paclitaxel treated mice showed significant tumor suppressive effect from day 11 onwards when compared with vehicle treated mice. Treatment was given for a period of 21 days. b Paclitaxel alone, BA alone, and BA along with paclitaxel treated mice showed % tumor growth inhibition of 50.61%, 41.47%, and 61.30%, respectively on day 21. ResearchGate. [Link]
-
Characterisation and manipulation of docetaxel resistant prostate cancer cell lines. PubMed Central. [Link]
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What is the IC50 of Gemcitabine in pancreatic cancer cells?. ResearchGate. [Link]
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The SK-OV-3 Xenograft Model for Human Ovarian Cancer. Melior Discovery. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Tetrazolo[1,5-a]pyrimidine
Abstract: This guide provides essential safety protocols and a step-by-step logistical framework for the proper disposal of tetrazolo[1,5-a]pyrimidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the chemical rationale behind the required procedures. By understanding the inherent energetic nature of this heterocyclic compound, laboratory personnel can effectively mitigate risks and ensure a safe operational environment. The core directive of this protocol is risk minimization through professional handling; direct chemical neutralization by laboratory staff is strongly discouraged in favor of disposal via certified environmental health and safety services.
Hazard Assessment: Understanding the Inherent Risks
The proper handling and disposal of any chemical begin with a thorough understanding of its intrinsic properties. Tetrazolo[1,5-a]pyrimidine is a nitrogen-rich heterocyclic compound, a class of molecules known for its potential energetic characteristics.[1] The molecular structure, featuring a fused tetrazole and pyrimidine ring, contains a high percentage of nitrogen.
The Causality of Risk: The high nitrogen-to-carbon ratio results in a significant positive enthalpy of formation.[2] This means that a large amount of chemical energy is stored within the molecule's bonds. Upon initiation by stimuli such as heat, shock, or friction, this energy can be released rapidly and exothermically, primarily through the formation of highly stable nitrogen gas (N₂).[3][4] This rapid release of gas and energy is the basis for its potential explosive hazard. Therefore, tetrazolo[1,5-a]pyrimidine and its derivatives must be treated as Potentially Explosive Compounds (PECs).[5][6]
Some energetic derivatives of the pyrazolo[1,5-a]pyrimidine skeleton, a closely related structure, have been synthesized and studied for their high thermal stability and detonation properties, underscoring the energetic potential of this fused ring system.[7]
Table 1: Hazard Summary for Tetrazolo[1,5-a]pyrimidine
| Hazard Classification | Potential Initiators | Key Mitigation & Disposal Protocol |
| Potentially Explosive | Heat, Light, Friction, Mechanical Shock[5][8] | Store away from energy sources. Do not grind or subject to pressure.[9] Dispose of through certified hazardous waste channels. |
| Thermal Decomposition | Elevated Temperatures | Store in a cool, dry, well-ventilated area.[10] Avoid stockpiling; order only what is needed.[5] |
| Health Hazard | Inhalation, Skin/Eye Contact, Ingestion[11][12] | Handle only with appropriate Personal Protective Equipment (PPE) in a chemical fume hood.[9] |
Pre-Disposal Handling and Risk Mitigation
Safe disposal is the final step in a lifecycle of safe handling. Adherence to proper laboratory procedure from the moment the chemical is received is the first line of defense against accidents.
Personal Protective Equipment (PPE)
A non-negotiable requirement for handling tetrazolo[1,5-a]pyrimidine is the use of comprehensive PPE to prevent exposure and injury.[9]
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible disposable nitrile gloves. Always inspect gloves before use and use proper removal technique.
-
Body Protection: A long-sleeved, fire-resistant lab coat.
-
General Attire: Long pants and closed-toe shoes.
Safe Storage and Inventory Management
Proactive management of PECs is critical to laboratory safety.[5]
-
Labeling: Upon receipt, label the container with the date. Upon opening, add the opening date.
-
Storage Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and all sources of ignition.[9] Use secondary containment.
-
Segregation: Do not store with incompatible materials, particularly strong oxidizing or reducing agents.[8]
-
Inventory Control: Maintain a meticulous chemical inventory. Avoid accumulating old or unneeded quantities of the compound.[5]
The Disposal Workflow: A Step-by-Step Protocol
The following workflow is designed to guide the user through a safe and compliant disposal process. The primary directive is to engage professional waste management services provided by your institution's Environmental Health and Safety (EHS) office or an equivalent authority.[8]
Experimental Protocol: Waste Segregation and Preparation for Disposal
-
Step 1: Visual Inspection (Pre-Handling)
-
Before moving the container, visually inspect it from a safe distance. Look for signs of degradation such as discoloration, crystallization around the cap, or evidence of sublimation.[5]
-
CAUSALITY: These signs may indicate that the compound has become unstable and more sensitive to shock or friction, increasing the risk of an incident.[8]
-
If any signs of instability are observed, DO NOT TOUCH OR MOVE THE CONTAINER . Secure the area, inform your supervisor, and contact your EHS office immediately for emergency disposal.[8]
-
-
Step 2: Don Appropriate PPE
-
Wear all PPE as specified in Section 2.1 before handling the waste container.
-
-
Step 3: Segregate the Waste Stream
-
Designate a specific, labeled secondary containment bin for tetrazolo[1,5-a]pyrimidine waste.
-
This includes the primary container of the neat compound as well as any grossly contaminated items (e.g., weighing paper, gloves, pipette tips).
-
CAUSALITY: Segregation prevents accidental mixing with incompatible waste streams, which could trigger a violent reaction.[9]
-
-
Step 4: Label for Disposal
-
Complete a hazardous waste label as required by your institution and local regulations.
-
Clearly write the full chemical name: "Tetrazolo[1,5-a]pyrimidine."
-
Crucially, note the special hazards: "Potentially Explosive," "Shock Sensitive," "Handle with Care."[8]
-
-
Step 5: Contact Environmental Health & Safety (EHS)
-
Submit a chemical waste pickup request through your institution's EHS portal or contact them directly.[5][13]
-
Provide them with all relevant information, including the chemical name and the hazard warnings you have noted on the label.
-
Follow all instructions provided by EHS for storage pending pickup.
-
Mandatory Visualization: Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for tetrazolo[1,5-a]pyrimidine.
Caption: Disposal decision workflow for Tetrazolo[1,5-a]pyrimidine.
Decontamination of Laboratory Equipment
Any non-disposable equipment, such as glassware or magnetic stir bars, that has come into contact with tetrazolo[1,5-a]pyrimidine must be decontaminated.
-
Rinse Protocol: Rinse the equipment three times with a suitable organic solvent (e.g., acetone or ethanol) in which the compound is soluble.
-
Waste Collection: All rinsate must be collected and disposed of as hazardous chemical waste.[9] Do not empty rinsate into drains.[10]
-
Final Cleaning: After the solvent rinse, the equipment can be washed using standard laboratory procedures.
Conclusion: Prioritizing Safety Through Professional Disposal
The high nitrogen content and fused-ring structure of tetrazolo[1,5-a]pyrimidine classify it as a potentially explosive compound that demands the highest level of respect and caution. The self-validating safety system for its disposal is unambiguous: this task must be delegated to trained professionals. By following the procedures for safe handling, storage, and segregation outlined in this guide, and by entrusting the final disposal to your institution's EHS department, you ensure the safety of yourself, your colleagues, and the wider community.
References
-
Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. University of Maryland Department of Environmental Safety, Sustainability & Risk (ESSR). [Link]
-
Handling and Disposal of Explosives (Operating Procedure No. 2). University of Padua (Unipd). [Link]
-
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Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. University of California, Berkeley Office of Environment, Health & Safety. [Link]
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Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
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Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. [Link]
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Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Request PDF. ResearchGate. [Link]
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(PDF) Decomposition products of tetrazoles. ResearchGate. [Link]
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Tetrazoles via Multicomponent Reactions. ACS Publications (Chemical Reviews). [Link]
-
[Destruction of heterocyclic nitrogen compounds by different soil microorganisms]. PubMed. [Link]
-
Pyrazolo[1,5-a]pyrimidine: A New 5/6 Fused Energetic Material with High Thermal Stability. ACS Publications (Crystal Growth & Design). [Link]
-
Thermal decomposition of tetrazole. Scilit. [Link]
-
Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. National Institutes of Health (NIH). [Link]
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A Senior Scientist's Guide to Personal Protective Equipment for Handling Tetrazolo[1,5-a]pyrimidine
As researchers and drug development professionals, our work with novel heterocyclic compounds pushes the boundaries of science. Tetrazolo[1,5-a]pyrimidine and its derivatives are valuable building blocks, yet their unique chemical nature demands our utmost respect and a rigorous, proactive approach to safety. This guide moves beyond a simple checklist, providing a deep, experience-based framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the understanding to not only follow safety protocols but to internalize the causality behind them, ensuring a secure laboratory environment for yourself and your colleagues.
The Core Hazard: Understanding the Tetrazole-Azide Equilibrium
The primary hazard associated with Tetrazolo[1,5-a]pyrimidine is not immediately obvious from its name alone. This compound exists in a tautomeric equilibrium with 2-azidopyrimidine.[1][2] This means that in solution, a concentration of the highly energetic and potentially explosive azide functional group is present.[3] This equilibrium is the foundational principle that must govern all our safety decisions.
Key Hazards Stemming from this Equilibrium:
-
Explosive Potential: Both tetrazole and azide functional groups are rich in nitrogen, making them energetically unstable.[4][5] These compounds can be sensitive to shock, friction, or heat, with the potential for rapid, explosive decomposition.[4][5][6] The risk increases with low molecular weight azides, where the ratio of nitrogen to carbon is high.[7][8]
-
Acute Toxicity: The azide ion is known to be highly toxic, with a hazard profile similar to that of cyanide.[7] While specific data for Tetrazolo[1,5-a]pyrimidine is limited, related compounds are classified as harmful if swallowed, inhaled, or in contact with the skin.[4][9]
-
Formation of Unstable Salts: A critical and often overlooked danger is the reaction of azides with heavy metals. Spilling azide solutions in a sink or using metal spatulas can lead to the formation of highly shock-sensitive and explosive heavy metal azides (e.g., lead or copper azide) in drain pipes or on equipment.[6]
The First Line of Defense: Engineering Controls
Before any discussion of PPE, we must emphasize that PPE is the last line of defense. Your primary protection comes from robust engineering controls.
-
Certified Chemical Fume Hood: All manipulations of solid or dissolved Tetrazolo[1,5-a]pyrimidine must be conducted inside a properly functioning chemical fume hood. This is non-negotiable.
-
Blast Shield: For any operations involving heating, concentration, or reactions at a scale greater than 100 mg, a weighted blast shield is mandatory.[6][10] The shield must be positioned between the user and the apparatus.
The Essential PPE Ensemble: A Detailed Protocol
The selection of PPE must be tailored to the specific task. The following table outlines the minimum required ensemble for handling Tetrazolo[1,5-a]pyrimidine, with explanations rooted in the compound's hazardous properties.
| Task / Operation | Hand Protection | Eye/Face Protection | Body & Respiratory Protection |
| Weighing Solid (<1g) | Double Nitrile Gloves | Safety Goggles | Flame-Retardant (FR) Lab Coat |
| Solution Preparation & Transfer | Double Nitrile Gloves | Safety Goggles & Full Face Shield | Flame-Retardant (FR) Lab Coat, Chemical-Resistant Apron (optional) |
| Running Reaction / Workup | Double Nitrile Gloves (consider Silver Shield™ as inner layer for extended operations) | Safety Goggles & Full Face Shield | Flame-Retardant (FR) Lab Coat |
| Spill Cleanup | Heavy-duty Nitrile or Butyl Gloves | Safety Goggles & Full Face Shield | Flame-Retardant (FR) Lab Coat, N95 Respirator (for powder) |
Hand Protection: More Than Just a Barrier
Standard nitrile gloves are the minimum requirement. However, due to the acute toxicity of the azide tautomer, double-gloving is the standard operational procedure. This provides a backup barrier in case of an unnoticed tear or puncture in the outer glove.
-
Why Nitrile? Nitrile offers good resistance to a broad range of chemicals and provides adequate dexterity.
-
The Rationale for Double Gloving: The inner glove remains uncontaminated, allowing for safer removal of the outer glove and reducing the risk of accidental skin exposure. For handling azides of high toxicity or for prolonged operations, using a highly resistant inner glove like the Silver Shield™ is a proven best practice.[6]
-
Inspection is Critical: Always inspect gloves for pinholes or defects before use. After handling the compound, remove the outer glove using the proper technique to avoid contaminating your inner glove or skin.
Eye and Face Protection: A Multi-Layered Approach
-
Safety Goggles: Safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine powders.[4]
-
Full Face Shield: A face shield worn over safety goggles is required for any task involving liquids, such as transferring solutions or running reactions.[4] This is your primary protection against the blast and fragmentation effects of a potential rapid decomposition event.
Body Protection: Shielding Against Thermal and Chemical Hazards
-
Flame-Retardant (FR) Lab Coat: A standard cotton or polyester-blend lab coat is flammable and can melt, causing severe burns in a fire. Given the explosive and flammable nature of tetrazoles, an FR lab coat is essential.[4] It should be fully buttoned with sleeves rolled down.
-
Footwear: Closed-toe shoes, preferably made of leather or a chemical-resistant material, are required at all times.
Operational Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE. This workflow ensures that the protective measures scale with the potential risk of the operation.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. beilstein-archives.org [beilstein-archives.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. ucd.ie [ucd.ie]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. dsiac.dtic.mil [dsiac.dtic.mil]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
